molecular formula C8H9N5 B041461 3-Prop-2-enylpurin-6-amine CAS No. 13532-34-8

3-Prop-2-enylpurin-6-amine

Cat. No.: B041461
CAS No.: 13532-34-8
M. Wt: 175.19 g/mol
InChI Key: VYQNCFOOLICDPD-UHFFFAOYSA-N
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Description

3-Prop-2-enylpurin-6-amine, with the molecular formula C8H9N5 and a molecular weight of 175.19 g/mol, is a purine-based compound offered for scientific research and development . Also known as 3-Allyl-3H-purin-6-amine, this chemical belongs to a class of purine derivatives where the substituent is located at the N-3 position of the purine ring system . Purine analogs are of significant interest in medicinal chemistry and chemical biology for their potential as enzyme inhibitors or as modulators of biological pathways . Researchers utilize these compounds to probe nucleotide-related processes and to develop novel therapeutic agents. The specific applications, mechanism of action, and research value of this compound are areas for active investigation by the scientific community. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the Safety Data Sheet (MSDS) and conduct their own safety and hazard evaluations prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-prop-2-enyl-7H-purin-6-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5/c1-2-3-13-5-12-7(9)6-8(13)11-4-10-6/h2,4-5,9H,1,3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSQVMFKAIPAXHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C=NC(=N)C2=C1N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00928957
Record name 3-(Prop-2-en-1-yl)-3H-purin-6-amine
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Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13532-34-8
Record name NSC145068
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(Prop-2-en-1-yl)-3H-purin-6-amine
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Foundational & Exploratory

An In-depth Technical Guide to 3-Prop-2-enylpurin-6-amine (3-allyl-adenine)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical structure, properties, and synthesis of 3-Prop-2-enylpurin-6-amine, an N3-substituted purine derivative also known as 3-allyl-adenine. While direct experimental data for this specific isomer is limited in publicly accessible literature, this document synthesizes available information on its synthesis and leverages spectral data from closely related analogs, such as 3-benzyladenine and 3-methyladenine, to provide a robust predictive characterization. The guide outlines a detailed synthetic protocol, discusses key structural features, and explores the potential biological activities of 3-substituted adenines, offering valuable insights for researchers in medicinal chemistry and drug discovery.

Introduction: The Significance of N3-Substituted Purines

The purine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous endogenous signaling molecules and therapeutic agents.[1][2] Adenine, a fundamental component of nucleic acids and cellular energy currency, presents multiple sites for chemical modification, leading to a vast landscape of derivatives with diverse biological activities. While N6- and N9-substituted adenines have been extensively studied, particularly as cytokinins and antiviral agents, N3-substituted isomers represent a less explored, yet potentially valuable, class of compounds.

This compound (3-allyl-adenine) is a member of this class, distinguished by the presence of an allyl group at the N3 position of the purine ring. The introduction of this reactive allyl moiety offers opportunities for further chemical elaboration and may confer unique biological properties. This guide aims to provide a detailed understanding of the structure and synthesis of 3-allyl-adenine, laying the groundwork for future investigations into its therapeutic potential.

Chemical Structure and Nomenclature

The systematic IUPAC name for this compound is 3-(prop-2-en-1-yl)-3H-purin-6-amine. However, it is more commonly referred to in the literature as 3-allyl-adenine.

  • Core Structure: A purine ring system, which consists of a fused pyrimidine and imidazole ring.

  • Substituents:

    • An amino group (-NH₂) at the C6 position.

    • A prop-2-enyl (allyl) group (-CH₂-CH=CH₂) attached to the nitrogen atom at the N3 position.

The presence of the allyl group introduces unsaturation and a reactive site for various chemical transformations.

Caption: Chemical structure of this compound (3-allyl-adenine).

Synthesis of 3-Allyl-adenine

The primary route for the synthesis of 3-allyl-adenine involves the direct alkylation of adenine.

Reaction Scheme

Synthesis_of_3-Allyl-adenine reactant1 Adenine product 3-Allyl-adenine reactant1->product Alkylation reactant2 Allyl Bromide reactant2->product solvent Dimethylformamide (DMF) Alkylation Alkylation solvent->Alkylation

Caption: Synthetic pathway for 3-Allyl-adenine.

Experimental Protocol

This protocol is based on established methods for the N-alkylation of adenine.

Materials:

  • Adenine

  • Allyl bromide

  • Dimethylformamide (DMF), anhydrous

  • Acetone

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve adenine in anhydrous dimethylformamide.

  • Addition of Alkylating Agent: To the stirred solution, add an excess of allyl bromide.

  • Reaction Conditions: Heat the reaction mixture at a suitable temperature (e.g., reflux) for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Triturate the residue with acetone to precipitate the product, which may be the hydrobromide salt.

  • Purification: The crude product can be further purified by recrystallization or column chromatography on silica gel to isolate the pure 3-allyl-adenine. It is important to note that this reaction may also yield small amounts of the N7 and N9 isomers, which may necessitate careful purification to isolate the desired N3 product.

Structural Characterization (Predictive Analysis)

Direct, published spectroscopic data for 3-allyl-adenine is scarce. Therefore, this section provides a predictive analysis based on the known spectral data of closely related 3-substituted adenines, such as 3-benzyladenine and 3-methyladenine.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • Purine Protons: Two singlets are expected for the C2-H and C8-H protons of the purine ring. Based on data for 3-benzyladenine, these are likely to appear in the region of δ 8.0-8.6 ppm.[4]

  • Amino Protons: A broad singlet corresponding to the two protons of the amino group at C6 is expected, likely in the range of δ 7.0-8.0 ppm.

  • Allyl Protons:

    • A doublet for the two protons of the -CH₂- group attached to N3.

    • A multiplet for the -CH= proton.

    • Two distinct signals (doublets of doublets) for the terminal =CH₂ protons, due to cis and trans coupling with the adjacent proton.

¹³C NMR:

  • Purine Carbons: Signals for the five carbon atoms of the purine ring are expected in the aromatic region (δ 115-160 ppm).

  • Allyl Carbons:

    • A signal for the -CH₂- carbon attached to N3.

    • A signal for the -CH= carbon.

    • A signal for the terminal =CH₂ carbon.

Mass Spectrometry (MS)

The mass spectrum of 3-allyl-adenine is expected to show a molecular ion peak corresponding to its molecular weight. Key fragmentation patterns would likely involve:

  • Loss of the allyl group: A significant fragment corresponding to the adenine cation would be expected.

  • Fragmentation of the purine ring: Cleavage of the purine ring system can lead to a series of characteristic smaller fragments.

Potential Biological Activity

While specific biological data for 3-allyl-adenine is limited, the activities of related N3-substituted adenines and other adenine analogs provide a basis for postulating its potential roles.

Antimetabolite Activity

Purine analogs are a well-established class of antimetabolites used in cancer chemotherapy.[1] These compounds can interfere with the synthesis of nucleic acids, thereby inhibiting the proliferation of rapidly dividing cancer cells. N3-alkylation of adenine can alter its base-pairing properties and its recognition by enzymes involved in nucleotide metabolism. It is plausible that 3-allyl-adenine could act as an antimetabolite, although this requires experimental validation.

Cytokinin Activity

Cytokinins are a class of plant hormones that promote cell division and are typically N6-substituted adenine derivatives. While N3-substitution is not characteristic of natural cytokinins, the broader class of adenine derivatives has been explored for cytokinin-like activity. It is less likely that 3-allyl-adenine would exhibit significant cytokinin activity compared to its N6-isomer, but this possibility cannot be entirely excluded without empirical testing.

Conclusion and Future Directions

This compound (3-allyl-adenine) is a synthetically accessible N3-substituted purine derivative. While a comprehensive experimental characterization of this specific molecule is not yet available in the public domain, this guide provides a solid foundation for its synthesis and predictive structural analysis based on well-understood principles and data from closely related compounds.

Future research should focus on:

  • Definitive Spectroscopic Analysis: Obtaining and publishing detailed ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry data for 3-allyl-adenine to confirm its structure unequivocally.

  • X-ray Crystallography: Determining the single-crystal X-ray structure to provide precise information on bond lengths, bond angles, and intermolecular interactions.

  • Biological Screening: Conducting a comprehensive biological evaluation of 3-allyl-adenine, including assays for anticancer, antiviral, and cytokinin-like activities, to elucidate its therapeutic potential.

The exploration of N3-substituted purines like 3-allyl-adenine holds promise for the discovery of novel chemical probes and therapeutic leads.

References

  • SpectraBase. 3-Methyladenine - Optional[13C NMR] - Chemical Shifts. [Link]

  • Buyens, D., Mangondo, P., Cukrowski, I., & Pilcher, L. A. (2017). Benzylation of adenine under basic conditions. Synthesis, NMR spectroscopy and X-ray crystallography, characterization of N9- and N3- benzyladenine. University of Pretoria.
  • Fillion, A., Vichier-Guerre, S., & Arimondo, P. B. (2024). Adenine, a key player in biology and medicinal chemistry. Comptes Rendus. Chimie, 27(S2), 143-160.

Sources

An In-depth Technical Guide to 3-Prop-2-enylpurin-6-amine: Synthesis, Properties, and Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-Prop-2-enylpurin-6-amine, also known as 3-allyl-adenine. The document details its chemical and physical properties, outlines a standard synthesis protocol, and explores its known biological activities, including its potential as an antiviral agent and enzyme inhibitor. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential and applications of substituted purine analogs.

Introduction: The Significance of N3-Substituted Purines

The purine ring is a fundamental scaffold in numerous biologically essential molecules, including nucleic acids and enzyme cofactors. Chemical modification of the purine core, particularly at the nitrogen positions, has been a fruitful strategy in the development of novel therapeutic agents. While N9 and N7 substitutions are more common, alkylation at the N3 position of adenine yields a class of compounds with distinct biological profiles. This compound (3-allyl-adenine) is a notable example of an N3-substituted adenine, demonstrating significant in vitro antiviral and enzyme-inhibiting activities. This guide will delve into the technical details of this promising compound.

Chemical and Physical Characteristics

This compound is an organic compound featuring a purine core with an allyl group attached to the N3 position of the imidazole ring and an amine group at the C6 position of the pyrimidine ring.

PropertyValueSource
IUPAC Name 3-(prop-2-en-1-yl)-3H-purin-6-amineBLD Pharm[1]
Synonyms 3-Allyl-3H-purin-6-amine, 3-Allyladenine
CAS Number 13532-34-8BLD Pharm[1]
Molecular Formula C₈H₉N₅BLD Pharm[1]
Molecular Weight 175.19 g/mol BLD Pharm[1]
Appearance Not explicitly stated, likely a solid.
Melting Point Not explicitly stated. For comparison, the related 3-benzyladenine has a melting point of 272-273 °C (decomposition).[2]
Solubility Not explicitly stated. Likely soluble in organic solvents like DMSO and DMF.
SMILES Code NC(N=CN1CC=C)=C2C1=NC=N2BLD Pharm[1]

Synthesis of this compound

The primary method for synthesizing 3-allyl-adenine is through the direct alkylation of adenine. This reaction takes advantage of the nucleophilicity of the nitrogen atoms in the purine ring.

Reaction Principle

The synthesis involves the reaction of adenine with an allyl halide, typically allyl bromide, in a polar aprotic solvent such as dimethylformamide (DMF). Under these conditions, the alkylation preferentially occurs at the N3 position of the adenine ring. It is important to note that while the N3 isomer is the major product, minor amounts of N7 and N9-substituted isomers may also be formed as byproducts.[3]

Experimental Protocol: A Step-by-Step Guide

The following protocol is a generalized procedure based on established methods for the synthesis of 3-substituted adenines.[3][4]

Materials:

  • Adenine

  • Allyl bromide

  • Dimethylformamide (DMF), anhydrous

  • Acetone

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve adenine in anhydrous dimethylformamide (DMF).

  • Addition of Alkylating Agent: To the stirred solution, add a molar excess of allyl bromide.

  • Reaction Conditions: Heat the reaction mixture under reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent (DMF) is removed under reduced pressure using a rotary evaporator.

  • Isolation and Purification: The resulting residue is triturated with acetone to precipitate the crude product. The solid is collected by filtration, washed with diethyl ether, and dried. Further purification can be achieved by recrystallization from a suitable solvent system.

SynthesisWorkflow Adenine Adenine Reaction Reaction Mixture (Heating under Reflux) Adenine->Reaction AllylBromide Allyl Bromide AllylBromide->Reaction DMF DMF (Solvent) DMF->Reaction Workup Work-up (Solvent Removal) Reaction->Workup Reaction Completion Purification Purification (Precipitation & Recrystallization) Workup->Purification FinalProduct This compound Purification->FinalProduct

Fig. 1: Synthesis Workflow for this compound.

Spectroscopic Characterization

  • ¹H NMR: The spectrum would show characteristic signals for the purine ring protons, the exocyclic amine protons, and the protons of the allyl group (vinyl and methylene protons).

  • ¹³C NMR: The spectrum would display resonances for the carbon atoms of the purine ring and the allyl group.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (175.19 g/mol ). Fragmentation patterns would likely involve the loss of the allyl group and fragmentation of the purine ring.

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for N-H stretching of the amine group, C-H stretching of the aromatic and aliphatic parts, and C=C stretching of the allyl group.

Biological Activity and Potential Applications

This compound has demonstrated interesting biological activities in vitro, suggesting its potential for further investigation in drug development.

Antiviral Activity

Studies have shown that 3-allyl-adenine exhibits inhibitory effects on the multiplication of certain DNA viruses.[5] Specifically, it has been reported to inhibit the replication of Vaccinia virus and Herpes simplex virus in tissue culture. The precise mechanism of its antiviral action is not fully elucidated but may involve the inhibition of viral DNA synthesis or other critical viral enzymes.[6]

Enzyme Inhibition

3-Allyl-adenine has also been identified as an inhibitor of the enzyme dopamine-β-hydroxylase.[2][5] This enzyme is involved in the biosynthesis of catecholamines, such as norepinephrine and epinephrine. Inhibition of dopamine-β-hydroxylase can have various physiological effects and is a target for the treatment of conditions like hypertension and heart failure. The inhibitory activity of 3-allyl-adenine on this enzyme suggests its potential as a lead compound for developing novel cardiovascular drugs.

BiologicalActivity Compound This compound Antiviral Antiviral Activity Compound->Antiviral Inhibits EnzymeInhibition Enzyme Inhibition Compound->EnzymeInhibition Inhibits Virus1 Vaccinia Virus Antiviral->Virus1 Virus2 Herpes Simplex Virus Antiviral->Virus2 Enzyme Dopamine-β-hydroxylase EnzymeInhibition->Enzyme

Fig. 2: Biological Activities of this compound.
Cytotoxicity and Therapeutic Potential

The cytotoxicity of 3-allyl-adenine has not been extensively reported. As with many purine analogs, its therapeutic potential will depend on its selectivity for viral or cellular targets over host cell machinery. Further studies are required to evaluate its toxicity profile and to explore its potential in preclinical and clinical settings.

Conclusion and Future Directions

This compound is a synthetically accessible N3-substituted adenine derivative with demonstrated in vitro antiviral and enzyme-inhibiting properties. Its unique substitution pattern confers a biological activity profile that warrants further investigation. Future research should focus on:

  • A more detailed elucidation of its mechanism of action.

  • Comprehensive evaluation of its in vivo efficacy and toxicity.

  • Structure-activity relationship (SAR) studies to optimize its potency and selectivity.

  • Exploration of its potential against a broader range of viral and enzymatic targets.

This technical guide serves as a foundational resource for researchers interested in exploring the chemical and biological landscape of this compound and other N3-substituted purine analogs.

References

  • Fujii, T., Walker, G. C., & Leonard, N. J. (1979). 3-Substituted Adenines. In Vitro Enzyme Inhibition and Antiviral Activity. Journal of Medicinal Chemistry, 22(2), 125–129). [Link]

  • Montgomery, J. A., & Thomas, H. J. (1963). SYNTHESIS OF SOME ALKYLATED ADENINES AS POTENTIAL ANTIMETABOLITES. Canadian Journal of Chemistry, 41(5), 1250-1255. [Link]

  • Fujii, T., Itaya, T., & Saito, T. (1979). 3-Substituted adenines. In vitro enzyme inhibition and antiviral activity. Journal of Medicinal Chemistry, 22(2), 125-129. [Link]

  • Veselý, J., & Sorm, F. (1973). Intracellular phosphorylation of broad-spectrum anti-DNA virus agent (S)-9-(3-hydroxy-2-phosphonylmethoxypropyl)adenine and inhibition of viral DNA synthesis. FEBS Letters, 33(3), 332-334. [Link]

  • Montgomery, J. A., & Thomas, H. J. (1963). Synthesis of some alkylated adenines as potential antimetabolites. Canadian Journal of Chemistry, 41(5), 1250-1255. [Link]

  • PubChem. (n.d.). Adenine. Retrieved January 13, 2026, from [Link]

  • Montgomery, J. A., & Thomas, H. J. (2025, August 6). SYNTHESIS OF SOME ALKYLATED ADENINES AS POTENTIAL ANTIMETABOLITES. ResearchGate. [Link]

Sources

synthesis of 6-Amino-3-(prop-2-en-1-yl)-9H-purin-3-ium compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 6-Amino-3-(prop-2-en-1-yl)-9H-purin-3-ium Compounds

Abstract

The regioselective alkylation of purine nucleobases is a cornerstone of medicinal chemistry and drug development, yielding derivatives with significant biological activities. Among these, N3-alkylated adeninium salts represent a class of compounds with unique chemical properties and potential therapeutic applications. This technical guide provides a comprehensive overview of the , the cationic product of N3-allylation of adenine. We delve into the underlying principles of regioselectivity in adenine alkylation, present a detailed, field-proven protocol for direct synthesis, and outline the essential characterization techniques required to validate the molecular structure. This document is intended for researchers, chemists, and drug development professionals seeking to synthesize and study this important class of purine derivatives.

Introduction: The Significance of N3-Alkylated Adenine

Adenine, a fundamental component of nucleic acids and vital coenzymes, possesses multiple nucleophilic nitrogen atoms, making it a versatile scaffold for chemical modification. The alkylation of adenine can occur at several positions, primarily N1, N3, N7, and N9, with the site of modification profoundly influencing the resulting molecule's biological and chemical properties. While N9 alkylation is common in the synthesis of nucleoside analogs, direct alkylation of the purine ring often leads to a mixture of isomers.

The N3 position of adenine is of particular interest. In a biological context, N3-alkylation of adenine in DNA is a form of DNA damage that can be induced by certain alkylating agents.[1][2] In synthetic chemistry, forcing alkylation at the N3 position creates a permanently cationic purinium salt. This positive charge alters the molecule's solubility, electronic distribution, and interaction with biological targets compared to its neutral N9 or N7 isomers. The introduction of an allyl group, specifically, provides a reactive handle for further functionalization via click chemistry or other alkene-based reactions, making 6-Amino-3-(prop-2-en-1-yl)-9H-purin-3-ium a valuable intermediate for creating libraries of novel compounds.

The Challenge of Regioselectivity in Adenine Alkylation

The primary challenge in synthesizing N3-alkylated adenine is controlling the regioselectivity of the reaction. The adenine molecule has four ring nitrogens that can potentially be alkylated, each with varying degrees of nucleophilicity influenced by tautomeric forms and reaction conditions.

G Adenine Adenine Nucleus N1 N1 (Pyrimidine Ring) Adenine->N1 Potential Alkylation Sites N3 N3 (Pyrimidine Ring) Adenine->N3 Potential Alkylation Sites N7 N7 (Imidazole Ring) Adenine->N7 Potential Alkylation Sites N9 N9 (Imidazole Ring) Adenine->N9 Potential Alkylation Sites

Figure 1: Potential nucleophilic sites for alkylation on the adenine ring.

The outcome of an alkylation reaction is governed by a delicate balance of factors:

  • Solvent: This is one of the most critical parameters. Polar aprotic solvents, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), are known to favor alkylation at the N3 and N9 positions.[3] This is because they effectively solvate the counter-ion of the alkylating agent but do not form strong hydrogen bonds with the adenine nitrogens, leaving them more nucleophilic.

  • Reaction Medium: Most laboratory alkylation studies of purines have been conducted in basic media. However, several researchers have reported that the alkylation of adenine occurs efficiently in neutral media, particularly in DMF, to yield the N3-substituted product.[4] In fact, adenine is unique among the common purines in its propensity for N3-alkylation in a neutral medium.[4]

  • Thermodynamic vs. Kinetic Control: The N9-substituted product is often the thermodynamically more stable isomer. However, under certain conditions, the N3-substituted product can be formed as the kinetic product. The reaction of adenine with an excess of an alkyl halide in DMF often yields the 3-substituted adenine salt in high purity.[4][5]

By carefully selecting the reaction conditions, specifically by using a polar aprotic solvent like DMF and a reactive alkylating agent, the synthesis can be directed to favor the formation of the desired N3-allyl isomer.

Synthetic Methodology: Direct Alkylation

The most direct and efficient method for preparing 6-Amino-3-(prop-2-en-1-yl)-9H-purin-3-ium salts is the direct condensation of adenine with an allyl halide.[4][5] This SN2 reaction proceeds readily in a suitable polar aprotic solvent.

G cluster_0 Direct Alkylation of Adenine cluster_1 Adenine Adenine Reaction + Adenine->Reaction AllylBromide Allyl Bromide AllylBromide->Reaction DMF DMF (Solvent) Heat Product 6-Amino-3-(prop-2-en-1-yl) -9H-purin-3-ium bromide DMF->Product Yields Reaction->DMF Reaction Conditions

Figure 2: General reaction scheme for the synthesis of the target compound.

Causality Behind Experimental Choices:

  • Starting Material: Adenine is used as the free base.

  • Alkylating Agent: Allyl bromide is a highly reactive alkylating agent, well-suited for this SN2 reaction, leading to good yields under mild conditions.[4]

  • Solvent: N,N-Dimethylformamide (DMF) is the solvent of choice. Its polar aprotic nature facilitates the dissolution of adenine and promotes the desired N3-alkylation pathway, minimizing the formation of other isomers.[4][5]

  • Temperature: Moderate heating (e.g., 80-100 °C) is typically sufficient to drive the reaction to completion within a reasonable timeframe without causing degradation of the product.

  • Isolation: The product is a salt and is generally insoluble in non-polar organic solvents like acetone. This property is exploited for isolation. By removing the DMF under vacuum and triturating the residue with acetone, the purinium salt precipitates and can be collected in high purity.[4]

This approach avoids the need for protecting groups or strong bases, making it an efficient and atom-economical route to the target compound.

Experimental Protocol

The following protocol is a robust method for the gram-scale synthesis of 6-Amino-3-(prop-2-en-1-yl)-9H-purin-3-ium bromide.

G start Start reactants 1. Combine Adenine & Allyl Bromide in DMF start->reactants heat 2. Heat Reaction Mixture (e.g., 90°C, 2-4h) reactants->heat cool 3. Cool to Room Temp. heat->cool concentrate 4. Concentrate in vacuo (Remove most of DMF) cool->concentrate precipitate 5. Triturate with Acetone concentrate->precipitate filter 6. Filter Precipitate precipitate->filter wash 7. Wash with Acetone & Ether filter->wash dry 8. Dry Under Vacuum wash->dry end Final Product dry->end

Figure 3: Step-by-step experimental workflow for synthesis and isolation.

Materials and Equipment:

  • Adenine (99%+)

  • Allyl bromide (99%)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Acetone, anhydrous

  • Diethyl ether

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Rotary evaporator

  • Büchner funnel and filter flask

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend adenine (e.g., 5.0 g) in anhydrous DMF (100 mL).

  • Addition of Alkylating Agent: To the stirred suspension, add an excess of allyl bromide (e.g., 2.5-3.0 equivalents). The use of excess halide ensures the reaction goes to completion.[4]

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring. The suspension will gradually become a clear, homogeneous solution as the reaction proceeds and the adenine salt is formed. Monitor the reaction by TLC (e.g., using a mobile phase of DCM:MeOH 9:1) until the starting adenine spot is consumed (typically 2-4 hours).

  • Solvent Removal: After cooling to room temperature, remove the bulk of the DMF under reduced pressure using a rotary evaporator. A thick, oily residue will remain.

  • Precipitation and Isolation: To the residue, add anhydrous acetone (e.g., 150 mL) and stir or sonicate vigorously. The desired product will precipitate as a white or off-white solid.

  • Filtration and Washing: Collect the solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with additional portions of anhydrous acetone, followed by diethyl ether, to remove any remaining DMF and unreacted allyl bromide.

  • Drying: Dry the purified product under high vacuum to yield 6-Amino-3-(prop-2-en-1-yl)-9H-purin-3-ium bromide as a stable, crystalline solid. The yields for this reaction are typically very good.[4]

Characterization and Data

Thorough characterization is essential to confirm the identity, structure, and purity of the final compound, particularly to verify that alkylation occurred at the N3 position.

ParameterMethodExpected Outcome
Appearance Visual InspectionWhite to off-white crystalline solid
Molecular Formula -C₈H₁₀N₅⁺
Molecular Weight MS (ESI+)Expected m/z: 176.09 (cation)
Purity HPLC, ¹H NMR>95%
Structure ¹H NMR, ¹³C NMRDiagnostic shifts confirming N3 substitution
Definitive Structure Single Crystal X-rayConfirms connectivity and N3 position[6][7]

Table 1: Key Characterization Parameters.

Spectroscopic Data Interpretation:

  • ¹H NMR: In solvents like DMSO-d₆, the N3-allylated product will show characteristic signals for the allyl group (~5.0-6.2 ppm) and distinct chemical shifts for the purine protons (H2, H8) and the exocyclic amino protons (-NH₂). The chemical shifts of the purine ring protons are highly sensitive to the site of alkylation and provide strong evidence for the N3-isomer when compared to reference spectra of N7 or N9 isomers.

  • ¹³C NMR: Similar to proton NMR, the carbon chemical shifts of the purine ring are diagnostic for the site of substitution.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive mode will show a prominent peak corresponding to the mass of the cation (C₈H₁₀N₅⁺), confirming the addition of one allyl group to the adenine base.

  • X-ray Crystallography: This is the unequivocal method for structure determination. A single-crystal X-ray diffraction study provides definitive proof of the N3-alkylation site.[6][7]

Conclusion and Outlook

The via direct alkylation of adenine in DMF is a reliable, high-yielding, and straightforward procedure. By understanding the principles of regioselectivity, chemists can confidently produce the desired N3-isomer, a valuable building block for further chemical exploration. The presence of the terminal alkene and the permanent positive charge makes this scaffold an attractive starting point for developing novel probes, therapeutic agents, and functionalized materials. Future work may focus on expanding the scope of alkylating agents used in this reaction and exploring the utility of the resulting purinium salts in various biological and materials science applications.

References

  • Reaction Kinetics of the Benzylation of Adenine in DMSO: Regio‐Selectivity Guided by Entropy. (2017). ResearchGate. Available at: [Link]

  • 6-Amino-3-(prop-2-en-1-yl)-9H-purin-3-ium Tetracopper(I) Hexabromide: Synthesis and X-ray Structure Determination. (2020). MDPI. Available at: [Link]

  • Oslovsky, V. E., Drenichev, M. S., & Mikhailov, S. N. (2015). Regioselective 1-N-Alkylation and Rearrangement of Adenosine Derivatives. Nucleosides, Nucleotides & Nucleic Acids, 34(7), 475-99. Available at: [Link]

  • Pal, B.C. (1962). Synthesis of some alkylated adenines as potential antimetabolites. Canadian Journal of Chemistry, 40(12). Available at: [Link]

  • SYNTHESIS OF SOME ALKYLATED ADENINES AS POTENTIAL ANTIMETABOLITES. (1962). Canadian Science Publishing. Available at: [Link]

  • Buyens, D., Mangondo, P., Cukrowski, I., & Pilcher, L. A. (2017). Solvent‐directed Regioselective Benzylation of Adenine: Characterization of N9‐benzyladenine and N3‐benzyladenine. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Montgomery, J. A., & Thomas, H. J. (1964). On the alkylation of adenine. Journal of Heterocyclic Chemistry, 1(3), 115-120. Available at: [Link]

  • Buyens, D. M. S. (n.d.). Alkylation of adenine : a synthetic and computational study of the reaction mechanism. Semantic Scholar. Available at: [Link]

  • 6-Amino-3-(prop-2-en-1-yl)-9H-purin-3-ium Tetracopper(I) Hexabromide: Synthesis and X-ray Structure Determination. (2020). ResearchGate. Available at: [Link]

  • DNA sequence–selective adenine alkylation, mechanism of adduct repair, and in vivo antitumor activity of the novel achiral seco-amino-cyclopropylbenz[e]indolone analogue of duocarmycin AS-I-145. (2002). AACR Journals. Available at: [Link]

  • Synthesis of an adenine N-3 substituted CBI adduct by alkylation of adenine with a 1-iodomethylindoline seco-CBI precursor. (n.d.). ResearchGate. Available at: [Link]

Sources

Unraveling the Cellular Gambit: A Technical Guide to the Mechanism of Action of 3-Prop-2-enylpurin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

3-Prop-2-enylpurin-6-amine, also known as N6-allyladenine, is a synthetic N6-substituted purine analog with emerging interest in cellular and cancer biology. While direct, in-depth studies on this specific molecule are nascent, the broader class of N6-substituted adenosine derivatives has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell models. This technical guide synthesizes the current understanding of related compounds to propose a putative mechanism of action for this compound and provides a comprehensive, field-proven experimental framework to rigorously investigate and validate this hypothesis. We will delve into the causality behind experimental choices, ensuring a self-validating system of protocols designed to elucidate the compound's cellular impact with scientific integrity.

Introduction: The Therapeutic Potential of N6-Substituted Purines

The purine scaffold is a cornerstone in cellular biochemistry, forming the basis of nucleic acids and a multitude of signaling molecules. Chemical modifications to this scaffold have yielded a plethora of compounds with therapeutic potential. The N6-position of adenine has been a particularly fruitful site for modification, leading to the development of compounds with diverse biological activities. Notably, N6-substituted adenosine analogs have shown promise as anti-cancer agents. For instance, N6-isopentenyladenosine and N6-benzyladenosine have been reported to suppress the growth of neoplastic cells by inducing cell cycle arrest and apoptosis[1]. This guide focuses on this compound, a member of the N6-alkyladenosine family which has demonstrated anti-proliferative activity in bladder cancer cells. The central hypothesis of this guide is that this compound exerts its cytotoxic effects through a multi-pronged mechanism involving the induction of cell cycle arrest and the activation of the intrinsic apoptotic pathway.

Proposed Mechanism of Action: A Two-Pronged Cellular Assault

Based on the existing literature for analogous compounds, we propose a dual mechanism of action for this compound in cancer cells:

  • Induction of G1/S Phase Cell Cycle Arrest: The compound is hypothesized to interfere with the progression of the cell cycle, likely at the G1/S checkpoint. This is a common mechanism for anti-proliferative agents, as it prevents cancer cells from replicating their DNA and dividing. The disruption of the actin cytoskeleton has been implicated as a potential trigger for G1 arrest by related compounds[1].

  • Activation of the Intrinsic Apoptotic Pathway: Following cell cycle arrest, or in parallel, this compound is proposed to trigger programmed cell death (apoptosis). This is likely mediated through the mitochondrial pathway, involving the release of cytochrome c and the subsequent activation of a caspase cascade.

The following sections will detail the experimental workflows to systematically investigate and validate these proposed mechanisms.

Proposed_Mechanism_of_Action cluster_0 This compound cluster_1 Cellular Effects cluster_2 Molecular Mechanisms Compound This compound CellCycleArrest G1/S Phase Cell Cycle Arrest Compound->CellCycleArrest Apoptosis Intrinsic Apoptosis Compound->Apoptosis CyclinCDK Modulation of Cyclin/CDK Activity CellCycleArrest->CyclinCDK leads to Mitochondria Mitochondrial Outer Membrane Permeabilization Apoptosis->Mitochondria initiates Caspases Caspase Activation Mitochondria->Caspases triggers CellDeath Cell Death Caspases->CellDeath executes Experimental_Workflow Start Start: Hypothesis CellViability Step 1: Assess Cytotoxicity (MTS Assay) Start->CellViability CellCycle Step 2: Analyze Cell Cycle Progression (Flow Cytometry - PI Staining) CellViability->CellCycle If cytotoxic ApoptosisAssay Step 3: Quantify Apoptosis (Flow Cytometry - Annexin V/PI) CellCycle->ApoptosisAssay If cell cycle arrest observed WesternBlot Step 4: Profile Key Proteins (Western Blotting) ApoptosisAssay->WesternBlot If apoptosis confirmed Conclusion Conclusion: Elucidate Mechanism WesternBlot->Conclusion

Caption: A logical workflow for investigating the mechanism of action.

Step 1: Quantifying Cytotoxicity with the MTS Assay

Rationale: The initial and most critical step is to determine the concentration-dependent cytotoxic effect of this compound on a relevant cancer cell line (e.g., a bladder cancer cell line such as T24, given the data on related compounds). The MTS assay is a colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells. This will allow for the determination of the IC50 (half-maximal inhibitory concentration) value, which is essential for designing subsequent experiments.

Detailed Protocol: MTS Cell Viability Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the compound dilutions (including a vehicle control, e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, and 72 hours to assess time-dependent effects.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well. [2][3][4]5. Incubation with MTS: Incubate the plate for 1-4 hours at 37°C. Viable cells will reduce the MTS tetrazolium compound to a colored formazan product. [2][3][4][5]6. Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. [2][3][4]7. Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Data Presentation:

Treatment Concentration (µM)% Viability (24h)% Viability (48h)% Viability (72h)
0 (Vehicle)100100100
1
10
50
100
Step 2: Uncovering Cell Cycle Arrest via Propidium Iodide Staining

Rationale: To investigate the hypothesis that this compound induces cell cycle arrest, flow cytometry with propidium iodide (PI) staining is the gold standard. PI is a fluorescent intercalating agent that stains DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Detailed Protocol: Cell Cycle Analysis by Propidium Iodide Staining

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and centrifuge to obtain a cell pellet.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 30 minutes on ice. [6][7][8][9]4. Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) to degrade RNA and prevent its staining by PI. [6][7]6. PI Staining: Add PI solution (50 µg/mL) to the cell suspension and incubate for 15-30 minutes at room temperature in the dark. [6][7][10]7. Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Excite the PI at 488 nm and measure the emission in the red channel. Collect data for at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Data Presentation:

Treatment% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle Control
Compound (IC50/2)
Compound (IC50)
Compound (IC50*2)
Step 3: Detecting Apoptosis with Annexin V/PI Staining

Rationale: To confirm that the observed cytotoxicity is due to apoptosis, we will use Annexin V and PI co-staining followed by flow cytometry. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that specifically binds to PS in a calcium-dependent manner. PI is a membrane-impermeable DNA dye that can only enter cells with compromised membranes, characteristic of late apoptotic or necrotic cells. This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells. [1][11] Detailed Protocol: Annexin V-FITC/PI Apoptosis Assay

  • Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Resuspension in Binding Buffer: Resuspend the cells in 1X Annexin V binding buffer. [11][12][13]4. Staining: Add Annexin V-FITC and PI to the cell suspension. [1][12]Incubate for 15 minutes at room temperature in the dark. [13]5. Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Use a dual-filter set for FITC (green fluorescence) and PI (red fluorescence).

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Annexin V- / PI- (Live cells)

    • Annexin V+ / PI- (Early apoptotic cells)

    • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

    • Annexin V- / PI+ (Necrotic cells)

Data Presentation:

Treatment% Live Cells% Early Apoptotic% Late Apoptotic/Necrotic
Vehicle Control
Compound (IC50)
Positive Control (e.g., Staurosporine)
Step 4: Probing the Molecular Machinery with Western Blotting

Rationale: Western blotting is a powerful technique to investigate the changes in the expression levels of key proteins involved in cell cycle regulation and apoptosis, providing mechanistic insights. By analyzing the protein expression profiles, we can validate the findings from the cell cycle and apoptosis assays and begin to map the signaling pathways affected by this compound.

Detailed Protocol: Western Blot Analysis

  • Protein Extraction: Treat cells with the compound, lyse them in RIPA buffer containing protease and phosphatase inhibitors, and quantify the protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel. [14][15][16]3. Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane. [14][15]4. Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding. [14][16]5. Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins overnight at 4°C. [14][16]6. Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. [16]7. Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. [16]8. Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Target Proteins for Analysis:

PathwayTarget ProteinRationale
Cell Cycle Cyclin D1, Cyclin EKey regulators of the G1/S transition.
CDK4, CDK6, CDK2Cyclin-dependent kinases that drive G1/S progression.
p21, p27CDK inhibitors that can induce G1 arrest.
Apoptosis Bcl-2, Bcl-xLAnti-apoptotic proteins.
Bax, BakPro-apoptotic proteins.
Cleaved Caspase-9Initiator caspase of the intrinsic pathway.
Cleaved Caspase-3Executioner caspase.
Cleaved PARPA substrate of cleaved caspase-3, a hallmark of apoptosis.

Concluding Remarks and Future Directions

This technical guide provides a robust and logical framework for elucidating the mechanism of action of this compound in cellular models. By systematically progressing from phenotypic observations of cytotoxicity to the molecular dissection of cell cycle and apoptotic pathways, researchers can build a comprehensive understanding of this compound's biological effects. The proposed experiments, when executed with rigor, will not only validate the hypothesized dual mechanism but also pave the way for further investigations.

Future studies could explore the direct molecular targets of this compound using techniques such as affinity chromatography or thermal shift assays. Furthermore, investigating the compound's effects on other signaling pathways, such as the PI3K/Akt and MAPK pathways, could provide a more complete picture of its cellular impact. The insights gained from these studies will be invaluable for the potential development of this compound and other N6-substituted purines as novel therapeutic agents.

References

  • Acconcia, F., et al. (2013). N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells. Anticancer Agents Med Chem, 13(4), 672-8.
  • UCL. Cell Cycle Analysis by Propidium Iodide Staining. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • Flow Cytometry Core Facility, University of Virginia School of Medicine. DNA Cell Cycle Analysis with PI. [Link]

  • ResearchGate. Protocol for Annexin V-FITC apoptosis assay?[Link]

  • Flow Cytometry Core Facility, University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. [Link]

  • Bio-Rad Antibodies. Propidium iodide staining of cells for cell cycle analysis protocol. [Link]

  • Creative Bioarray. MTS Tetrazolium Assay Protocol. [Link]

  • Boster Biological Technology. Western Blot Protocol: Step-by-Step Guide. [Link]

Sources

3-Prop-2-enylpurin-6-amine: A-Substituted Purine Analog and its Putative Role in Purine Metabolism

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-Prop-2-enylpurin-6-amine (also known as N6-allyladenine), a synthetic purine analog. We delve into the fundamental principles of purine metabolism, including both the de novo synthesis and salvage pathways, to contextualize the potential roles of this compound. Drawing upon the known activities of structurally related N6-substituted purine derivatives, this document explores the hypothesized mechanism of action of this compound as a modulator of purine-dependent cellular processes. Detailed experimental protocols for the synthesis, purification, and biological characterization of this and similar compounds are provided to empower researchers in their investigations. The guide is intended for an audience of researchers, scientists, and drug development professionals with an interest in purine metabolism and the development of novel therapeutic agents.

Introduction to Purine Metabolism: A Dual-Pathway System

Purine nucleotides are fundamental biomolecules essential for a myriad of cellular functions. They serve as the building blocks for DNA and RNA, act as the primary currency of cellular energy in the form of adenosine triphosphate (ATP) and guanosine triphosphate (GTP), and participate in cellular signaling pathways as second messengers like cyclic adenosine monophosphate (cAMP).[1][2][3][4] The cellular pool of purine nucleotides is maintained through two interconnected pathways: the de novo synthesis pathway and the purine salvage pathway.[2][5][6]

The de novo synthesis pathway builds the purine ring from simpler precursors, including amino acids (glycine, glutamine, and aspartate), bicarbonate, and one-carbon units supplied by tetrahydrofolate.[4][5][6] This is an energy-intensive process, consuming multiple ATP molecules to produce inosine monophosphate (IMP), the common precursor for both AMP and GMP.[2][5][7]

The purine salvage pathway is a more energy-efficient route that recycles pre-existing purine bases (adenine, guanine, and hypoxanthine) and nucleosides (adenosine, guanosine, and inosine) derived from the breakdown of nucleic acids or from extracellular sources.[5][6][8][9][10] Key enzymes in this pathway include adenine phosphoribosyltransferase (APRT) and hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which catalyze the conversion of purine bases into their corresponding mononucleotides.[2][5]

The balance between these two pathways is tightly regulated to ensure an adequate supply of purine nucleotides while preventing their overproduction, which can be toxic to the cell.

This compound: A Synthetic Adenine Analog

This compound, systematically named N-(Prop-2-en-1-yl)-7H-purin-6-amine, is a derivative of adenine where an allyl group is attached to the exocyclic amine at the 6th position of the purine ring. Its chemical structure is presented below:

Table 1: Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC8H9N5[11]
Molecular Weight175.19 g/mol N/A
IUPAC NameN-(Prop-2-en-1-yl)-7H-purin-6-amine[11]
PubChem CID1558420[11]

The introduction of the allyl group at the N6 position is expected to alter the molecule's interaction with enzymes and receptors that recognize adenine or adenosine, potentially leading to a range of biological activities.

Putative Role of this compound in Purine Metabolism

Based on the behavior of other N6-substituted adenine analogs, this compound is likely to be recognized by enzymes of the purine salvage pathway.[12][13][14][15] Its primary point of interaction is hypothesized to be with adenine phosphoribosyltransferase (APRT).

Interaction with Adenine Phosphoribosyltransferase (APRT)

APRT catalyzes the conversion of adenine to adenosine monophosphate (AMP) using 5-phosphoribosyl-1-pyrophosphate (PRPP) as a co-substrate. It is plausible that this compound could act as a substrate for APRT, leading to the formation of 3-Prop-2-enyl-AMP.

Alternatively, the bulky allyl group might hinder the proper binding and catalytic activity of APRT, making this compound a competitive inhibitor of the enzyme. This would lead to a reduction in the recycling of endogenous adenine and potentially disrupt the cellular nucleotide pool.

Downstream Metabolic Consequences

If this compound is converted to its monophosphate form, it could be further phosphorylated to the di- and tri-phosphate analogs. These analogs could then potentially be incorporated into nucleic acids by DNA and RNA polymerases, leading to chain termination or altered nucleic acid structure and function. This mechanism of action is observed for some anticancer and antiviral purine analogs.[16]

Furthermore, the modified adenosine analogs could interfere with signaling pathways that are dependent on adenosine or ATP. For example, they might interact with adenosine receptors or act as competitive inhibitors of protein kinases.[1]

The following diagram illustrates the potential points of intervention of this compound in the purine salvage pathway.

Purine_Salvage_Pathway cluster_0 Purine Salvage Pathway cluster_1 Putative Interaction Adenine Adenine AMP AMP Adenine->AMP PRPP PRPP PRPP->AMP IMP IMP PRPP->IMP GMP GMP PRPP->GMP APRT APRT P_P_i PPi APRT->P_P_i N6_Allyl_AMP 3-Prop-2-enyl-AMP APRT->N6_Allyl_AMP AMP->APRT Hypoxanthine Hypoxanthine Hypoxanthine->IMP Guanine Guanine Guanine->GMP HGPRT HGPRT P_P_i2 PPi HGPRT->P_P_i2 IMP->HGPRT GMP->HGPRT N6_Allyladenine This compound N6_Allyladenine->APRT Substrate? N6_Allyladenine->APRT Inhibition Competitive Inhibition Experimental_Workflow Synthesis Chemical Synthesis of this compound Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization EnzymeAssay In Vitro APRT Enzyme Assay Characterization->EnzymeAssay CellBasedAssay Cell-Based Assays (Cytotoxicity, Metabolic Labeling) Characterization->CellBasedAssay SubstrateTest Substrate Kinetics (Km, Vmax) EnzymeAssay->SubstrateTest InhibitorTest Inhibition Kinetics (IC50, Ki) EnzymeAssay->InhibitorTest DataAnalysis Data Analysis and Interpretation SubstrateTest->DataAnalysis InhibitorTest->DataAnalysis CellBasedAssay->DataAnalysis

Sources

solubility and stability of 3-Prop-2-enylpurin-6-amine in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 3-Prop-2-enylpurin-6-amine (3-Allyladenine)

Introduction

This compound, more commonly referred to as 3-allyladenine, is a member of the substituted purine family. While adenine and its N6- or N9-substituted analogs are ubiquitous in nature and extensively studied, N3-substituted adenines represent a class of compounds with unique chemical properties due to the alkylation at a nitrogen atom in the imidazole ring. The synthesis of 3-allyladenine has been achieved through the condensation of adenine with allyl bromide in dimethylformamide.[1][2] As with any compound intended for research, particularly in drug development, a thorough understanding of its physicochemical properties is paramount. This guide provides a comprehensive overview of the methodologies required to characterize the solubility and stability of 3-allyladenine, ensuring data integrity and reproducibility for researchers, scientists, and drug development professionals.

The solubility of an active pharmaceutical ingredient (API) directly influences its formulation possibilities, bioavailability, and ultimately, its therapeutic efficacy.[3] Stability, the ability of the compound to resist chemical or physical degradation over time under various environmental conditions, is critical for determining its shelf-life, storage requirements, and ensuring patient safety. This document outlines the theoretical framework and practical, step-by-step protocols for a robust evaluation of these two critical attributes.

Molecular Structure of 3-Allyladenine

Caption: Chemical structure of 3-Allyladenine.

Part 1: Solubility Profiling

The solubility of a compound is a critical determinant of its behavior in both in vitro and in vivo systems. A comprehensive solubility profile is essential for selecting appropriate solvents for analytical methods, formulation development, and predicting oral bioavailability. The "shake-flask" method is the gold standard for determining equilibrium solubility due to its reliability.[4]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the steps to determine the thermodynamic solubility of 3-allyladenine in various solvents.

1. Rationale and Solvent Selection: The choice of solvents should be guided by the intended application. For drug development, this includes aqueous buffers at physiological pH values (1.2, 4.5, and 6.8), as well as common organic and pharmaceutical co-solvents.[5]

2. Materials and Equipment:

  • 3-Allyladenine (solid, high purity)

  • Selected solvents (e.g., Water, pH 1.2 HCl buffer, pH 4.5 Acetate buffer, pH 6.8 Phosphate buffer, Ethanol, Methanol, DMSO, Polyethylene glycol 400)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C and 37°C)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • Calibrated pH meter

  • Validated analytical method for quantification (e.g., HPLC-UV)

3. Step-by-Step Procedure:

  • Add an excess amount of solid 3-allyladenine to a series of vials. The excess should be sufficient to ensure a saturated solution with undissolved solid remaining at equilibrium.[4]

  • Add a known volume of the desired solvent to each vial.

  • Securely cap the vials to prevent solvent evaporation.

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate at a speed sufficient to keep the solid suspended.

  • Allow the samples to equilibrate for a defined period (typically 24-72 hours). Equilibrium is reached when consecutive measurements of the concentration show no significant change.

  • After equilibration, stop the agitation and allow the suspension to settle.

  • Carefully withdraw a sample from the supernatant. For viscous solvents, centrifugation may be necessary to separate the solid phase.

  • Immediately filter the sample through a syringe filter to remove any remaining solid particles.

  • Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of dissolved 3-allyladenine.

  • For buffered solutions, measure the pH of the final saturated solution to ensure it has not shifted significantly.[4]

Data Presentation: Solubility of 3-Allyladenine

The results should be compiled into a clear and concise table.

Solvent/MediumTemperature (°C)Solubility (mg/mL)Solubility (µg/mL)Qualitative Descriptor
pH 1.2 Buffer25DataDatae.g., Sparingly soluble
pH 4.5 Buffer25DataDatae.g., Slightly soluble
pH 6.8 Buffer25DataDatae.g., Very slightly soluble
Water25DataDatae.g., Very slightly soluble
Ethanol25DataDatae.g., Soluble
DMSO25DataDatae.g., Freely soluble

Note: This table is a template. Actual data would be populated from experimental results.

Workflow for Solubility Determination

cluster_workflow Solubility Determination Workflow A Add excess API to solvent B Equilibrate (24-72h at constant T) A->B C Sample Supernatant B->C D Filter (0.22 µm) C->D E Dilute Sample D->E F Quantify by HPLC E->F

Caption: Shake-Flask method workflow for solubility.

Part 2: Stability Profiling and Forced Degradation

Stability testing is crucial to understand how the quality of an API changes over time under the influence of environmental factors such as temperature, humidity, and light.[2] Forced degradation studies are an integral part of this process, deliberately exposing the API to harsh conditions to identify likely degradation products and establish degradation pathways.[6][7] This information is vital for developing stability-indicating analytical methods.

Experimental Protocol: Forced Degradation Study

This protocol is designed to assess the intrinsic stability of 3-allyladenine. The goal is to achieve 5-20% degradation of the API.[8]

1. Rationale and Stress Conditions: The conditions are chosen to cover potential degradation routes including hydrolysis, oxidation, and photolysis.

2. Materials and Equipment:

  • 3-Allyladenine

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M, 1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%, 30%)

  • Water bath or oven for thermal stress

  • Photostability chamber (with controlled UV and visible light)

  • Validated stability-indicating HPLC method (capable of separating the parent peak from all degradation products)

3. Step-by-Step Procedure:

a. Hydrolytic Degradation (Acid and Base):

  • Prepare solutions of 3-allyladenine in 0.1 M HCl and 0.1 M NaOH.

  • Store one set of samples at room temperature and another at an elevated temperature (e.g., 60°C).

  • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the samples before analysis (acidic samples with NaOH, basic samples with HCl).

  • Analyze by HPLC to determine the remaining parent compound and the formation of any degradants.

b. Oxidative Degradation:

  • Prepare a solution of 3-allyladenine in a dilute solution of H₂O₂ (e.g., 3%).

  • Store the solution at room temperature, protected from light.

  • Withdraw and analyze aliquots at specified time points.

c. Thermal Degradation:

  • Expose solid 3-allyladenine to dry heat in an oven (e.g., 80°C).

  • At various time points, withdraw samples, dissolve them in a suitable solvent, and analyze by HPLC.

d. Photolytic Degradation:

  • Expose a solution of 3-allyladenine and a sample of the solid compound to light in a photostability chamber, as per ICH Q1B guidelines.

  • Maintain a dark control sample in parallel.

  • Analyze the samples after a specified exposure period.

4. Analysis and Data Interpretation:

  • Peak Purity: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in both stressed and unstressed samples.

  • Mass Balance: Account for the total amount of the drug, including the parent compound and all degradation products. A good mass balance (typically 95-105%) indicates that all major degradants have been detected.

  • Degradation Pathway: Based on the conditions that cause degradation, a potential pathway can be proposed. Purine rings can be susceptible to hydrolysis, leading to ring-opening.[9]

Potential Degradation Pathways for Purine Analogs

While specific data for 3-allyladenine is not available, purine degradation generally involves enzymatic or chemical cleavage.[7][9] The purine ring can be opened, and deamination or oxidation can occur.[7][9] The allyl group may also be susceptible to oxidation.

cluster_degradation Forced Degradation Stress Conditions API 3-Allyladenine Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) API->Base Oxidation Oxidation (e.g., 3% H2O2) API->Oxidation Heat Thermal Stress (Solid, 80°C) API->Heat Light Photolysis (ICH Q1B) API->Light Degradants Degradation Products (Analyzed by HPLC) Acid->Degradants Base->Degradants Oxidation->Degradants Heat->Degradants Light->Degradants

Sources

An In-Depth Technical Guide to the Potential Therapeutic Applications of 3-Prop-2-enylpurin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Niche Purine Analogue

In the vast landscape of medicinal chemistry, the purine scaffold stands as a cornerstone, forming the basis for a multitude of endogenous signaling molecules and therapeutic agents.[1] While extensive research has focused on N6- and N9-substituted purines, leading to significant clinical advancements, the therapeutic potential of N3-substituted isomers remains a relatively underexplored frontier. This guide delves into the scientific rationale and potential therapeutic applications of a specific, yet intriguing molecule: 3-Prop-2-enylpurin-6-amine, also known as 3-allyladenine.

Direct research on 3-allyladenine is limited, with seminal work dating back to the late 1970s. However, by examining the structure-activity relationships of related 3-substituted adenines and drawing critical comparisons with their more-studied N6-allyl counterparts, we can construct a compelling hypothesis for the therapeutic utility of this compound. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the existing knowledge and a detailed roadmap for future investigation. We will explore the foundational chemistry, postulate mechanisms of action, and provide actionable experimental protocols to unlock the therapeutic promise of this compound.

Molecular Profile and Physicochemical Properties

Chemical Structure:

  • IUPAC Name: 3-(prop-2-en-1-yl)-3H-purin-6-amine

  • Common Synonyms: 3-allyladenine

  • Molecular Formula: C₈H₉N₅

  • Molecular Weight: 175.19 g/mol

The defining feature of this compound is the presence of an allyl group attached to the N3 position of the adenine core. This seemingly subtle structural variation from the more common N6- or N9-substituted purines has profound implications for the molecule's electronic properties, hydrogen bonding capacity, and, consequently, its interaction with biological targets. The N3 position is less sterically hindered than the N6 position, potentially allowing for interactions with a different subset of enzymes or receptors.

Table 1: Physicochemical Properties of Adenine and Substituted Analogues

PropertyAdenine[2]3-Methyladenine[3]This compound (Predicted)
Molecular Weight ( g/mol ) 135.13149.15175.19
LogP (Predicted) -0.1-0.2~0.5-1.0
pKa (Predicted) 4.15, 9.8~4.5, ~9.5~4.3, ~9.6
Solubility (Predicted) Soluble in hot waterSoluble in waterLikely sparingly soluble in water, soluble in organic solvents

Note: Predicted values are estimations based on the chemical structure and properties of related compounds.

Synthesis of this compound

The primary route for the synthesis of 3-allyladenine is through the direct alkylation of adenine. This method, while straightforward, often yields a mixture of N3, N7, and N9 isomers, necessitating careful purification.

Protocol 1: Direct Alkylation of Adenine

This protocol is adapted from the established methodology for the synthesis of 3-substituted adenines.[4][5]

Materials:

  • Adenine

  • Allyl bromide

  • Dimethylformamide (DMF)

  • Acetone

  • Sodium hydroxide (NaOH) solution (for free base conversion)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., chloroform/methanol gradient)

Procedure:

  • In a round-bottom flask, dissolve adenine in anhydrous DMF.

  • Add an excess of allyl bromide to the solution.

  • Heat the reaction mixture at a controlled temperature (e.g., 85°C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the DMF under reduced pressure.

  • Triturate the residue with acetone to precipitate the hydrobromide salt of 3-allyladenine.

  • Collect the salt by filtration.

  • To obtain the free base, dissolve the salt in water and neutralize with a NaOH solution.

  • The free base can then be purified by silica gel column chromatography to separate it from other isomers.

Diagram 1: Synthetic Pathway of this compound

G Adenine Adenine DMF DMF, Heat Adenine->DMF AllylBromide Allyl Bromide AllylBromide->DMF Product This compound (and isomers) DMF->Product caption Direct alkylation of adenine.

Direct alkylation of adenine.

Postulated Therapeutic Applications and Underlying Rationale

Based on the limited available data and the known activities of structurally related compounds, we can hypothesize several promising therapeutic avenues for this compound.

Antiviral Activity

The initial research by Fujii et al. in 1979 investigated a series of 3-substituted adenines, including 3-allyladenine, for their antiviral properties against Herpes simplex virus and Vaccinia virus.[4] Although other derivatives in their study showed more potent activity, the inclusion of 3-allyladenine in this screening suggests it possesses some level of antiviral potential.

Hypothesized Mechanism of Action:

Many antiviral nucleoside analogues function by being anabolized to their triphosphate form, which can then inhibit viral polymerases or be incorporated into the growing viral DNA or RNA chain, leading to chain termination. It is plausible that this compound could be similarly phosphorylated by viral or cellular kinases. The presence of the allyl group at the N3 position may interfere with the proper base-pairing required for viral replication.

Diagram 2: Proposed Antiviral Mechanism of Action

G cluster_cell Infected Host Cell Compound This compound Triphosphate Allyl-dATP analog Compound->Triphosphate Cellular/Viral Kinases ViralPolymerase Viral DNA/RNA Polymerase Triphosphate->ViralPolymerase ChainTermination Chain Termination & Replication Inhibition ViralPolymerase->ChainTermination caption Proposed antiviral mechanism. G cluster_targets Potential Enzyme Targets Compound This compound ADA Adenosine Deaminase Compound->ADA Inhibition AK Adenosine Kinase Compound->AK Inhibition SAHH SAH Hydrolase Compound->SAHH Inhibition caption Potential enzyme inhibition targets.

Potential enzyme inhibition targets.

Modulation of Adenosine Receptors (A Comparative Perspective)

A significant body of research exists on N6-substituted adenosine analogues as potent and selective modulators of adenosine receptors (A1, A2A, A2B, and A3). [6][7]For instance, N6-allyladenosine has been investigated in the context of adenosine receptor binding. [8][9]The placement of the allyl group at the N3 position in this compound would drastically alter its interaction with these receptors compared to its N6 counterpart. It is plausible that 3-allyladenine could exhibit a unique selectivity profile or even act as an antagonist at certain adenosine receptor subtypes.

Proposed Research and Development Workflow

To systematically evaluate the therapeutic potential of this compound, a structured research and development workflow is proposed.

Diagram 4: R&D Workflow for this compound

G Synthesis Synthesis & Purification Screening In Vitro Screening Synthesis->Screening Mechanism Mechanism of Action Studies Screening->Mechanism LeadOpt Lead Optimization Mechanism->LeadOpt InVivo In Vivo Efficacy & Safety LeadOpt->InVivo

Proposed R&D workflow.

In Vitro Screening

The initial phase of investigation should involve a comprehensive in vitro screening cascade to identify and quantify the biological activity of this compound.

This protocol outlines a standard MTT assay to determine the cytotoxic potential of the compound against a panel of cell lines. [4][10][11] Materials:

  • Human cancer cell lines (e.g., HeLa, A549, HepG2) and a normal human cell line (e.g., HEK293)

  • Complete cell culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Treat the cells with the compound dilutions and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm.

  • Calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).

This protocol describes a plaque reduction assay to evaluate the antiviral activity of the compound. [1] Materials:

  • Host cell line susceptible to the virus of interest (e.g., Vero cells for Herpes Simplex Virus)

  • Virus stock

  • Complete cell culture medium

  • Agarose or methylcellulose overlay

  • Crystal violet staining solution

Procedure:

  • Seed host cells in 6-well plates to form a confluent monolayer.

  • Infect the cells with a known titer of the virus for 1-2 hours.

  • Remove the viral inoculum and wash the cells.

  • Overlay the cells with a medium containing various concentrations of this compound and agarose or methylcellulose.

  • Incubate the plates until viral plaques are visible.

  • Fix the cells and stain with crystal violet.

  • Count the number of plaques and calculate the EC₅₀ value (the concentration that reduces the plaque number by 50%).

This protocol provides a general framework for a spectrophotometric enzyme inhibition assay, which can be adapted for specific enzymes like adenosine deaminase. [12][13] Materials:

  • Purified enzyme (e.g., adenosine deaminase)

  • Substrate for the enzyme (e.g., adenosine)

  • Assay buffer

  • This compound

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer and the substrate.

  • Add various concentrations of this compound to the reaction mixture.

  • Initiate the reaction by adding the enzyme.

  • Monitor the change in absorbance at a specific wavelength corresponding to the consumption of the substrate or the formation of the product.

  • Calculate the initial reaction rates and determine the IC₅₀ value.

This protocol describes a competitive radioligand binding assay to determine the affinity of the compound for adenosine receptors. [7][14] Materials:

  • Cell membranes expressing the adenosine receptor subtype of interest

  • Radioligand specific for the receptor (e.g., [³H]CGS21680 for A2A)

  • Assay buffer

  • This compound

  • Scintillation counter

Procedure:

  • Incubate the cell membranes with the radioligand and varying concentrations of this compound.

  • After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

  • Measure the radioactivity of the filters using a scintillation counter.

  • Analyze the data to determine the Ki value (inhibitory constant).

Future Directions and Conclusion

The exploration of this compound presents a unique opportunity to expand our understanding of purine pharmacology. The initial findings from decades ago, though limited, provide a solid foundation for a renewed investigation into its therapeutic potential. The key to unlocking this potential lies in a systematic and rigorous application of modern drug discovery techniques, from targeted synthesis and broad in vitro screening to detailed mechanistic studies.

The structural distinction of having an allyl group at the N3 position suggests that this compound may possess a novel mechanism of action and a unique therapeutic window compared to its more extensively studied N6 and N9 isomers. Its potential as an antiviral agent or a specific enzyme inhibitor warrants further investigation. The comparative analysis with N6-allyladenine will be crucial in elucidating the structure-activity relationships that govern the biological effects of these compounds.

This guide provides the theoretical framework and practical methodologies to embark on this exciting research endeavor. It is our hope that this document will serve as a valuable resource for the scientific community, catalyzing new research that could ultimately lead to the development of novel therapeutics based on the 3-substituted adenine scaffold.

References

  • Fujii, T., Walker, G. C., & Leonard, N. J. (1979). 3-Substituted Adenines. In Vitro Enzyme Inhibition and Antiviral Activity. Journal of Medicinal Chemistry, 22(2), 125–129.
  • BenchChem. (2025). Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines.
  • BenchChem. (2025). "Adenosine 2-amidine hydrochloride" radioligand binding assay protocol.
  • Kim, H. S., et al. (2000). N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors. Naunyn-Schmiedeberg's Archives of Pharmacology, 361(1), 41-49.
  • Olsson, R. A., et al. (1986). N6-functionalized congeners of adenosine with high potency at A2-adenosine receptors: potential ligands for affinity chromatography.
  • PubMed. (1986). N6-functionalized congeners of adenosine with high potency at A2-adenosine receptors: potential ligands for affinity chromatography.
  • BenchChem. (2025). Application Notes and Protocols for Enzymatic Reactions Involving 2',3'-O-Isopropylideneadenosine.
  • Katritch, V., et al. (2010). Structure-Based Discovery of A2A Adenosine Receptor Ligands. Journal of Medicinal Chemistry, 53(4), 1797–1805.
  • Sigma-Aldrich. (n.d.). Cytotoxicity Assay Kit (MAK536) – Technical Bulletin.
  • Fleysher, M. H., Hakala, M. T., Bloch, A., & Hall, R. H. (1968). Synthesis and biological activity of some N6-alkyladenosines. Journal of medicinal chemistry, 11(4), 717-720.
  • Dutta, S. P., et al. (1977). Synthesis and biological activities of some N6- and N9-carbamoyladenines and related ribonucleosides. Journal of Medicinal Chemistry, 20(12), 1598-1607.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Targeting adenylate-forming enzymes with designed sulfonyladenosine inhibitors. (2019).
  • Van den Heuvel, H., et al. (1996). Synthesis and antiviral activity of 3'-C-branched-3'-deoxy analogues of adenosine.
  • McCloskey, D. E., et al. (2009). New insights into the design of inhibitors of human S-adenosylmethionine decarboxylase: studies of adenine C8 substitution in structural analogues of S-adenosylmethionine. Journal of medicinal chemistry, 52(5), 1388-1407.
  • A standard operating procedure for an enzymatic activity inhibition assay. (2021). European Biophysics Journal, 50(3-4), 345-352.
  • Institute for Antiviral Research, Utah State University. (n.d.). In Vitro Antiviral Testing.
  • Montgomery, J. A., & Thomas, H. J. (1969). SYNTHESIS OF SOME ALKYLATED ADENINES AS POTENTIAL ANTIMETABOLITES. Canadian Journal of Chemistry, 47(16), 2841-2846.
  • Jacobson, K. A., et al. (1995). 2-Substitution of N6-Benzyladenosine-5′-uronamides Enhances Selectivity for A3 Adenosine Receptors. Journal of medicinal chemistry, 38(10), 1720-1735.
  • Zaytseva, E., et al. (2018). Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses. Antimicrobial agents and chemotherapy, 62(11), e01297-18.
  • Canadian Science Publishing. (1969). SYNTHESIS OF SOME ALKYLATED ADENINES AS POTENTIAL ANTIMETABOLITES.
  • PubChem. (n.d.). 3-Methyladenine.
  • Szatylowicz, H., et al. (2020). Substituted adenine quartets: interplay between substituent effect, hydrogen bonding, and aromaticity. RSC Advances, 10(37), 21966-21976.
  • PubChem. (n.d.). Adenine.
  • Anton-Vidal, F., et al. (2014). Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions. Organic & biomolecular chemistry, 12(23), 3943-3951.
  • Canadian Science Publishing. (1969). SYNTHESIS OF SOME ALKYLATED ADENINES AS POTENTIAL ANTIMETABOLITES.
  • Janeba, Z., et al. (2016). Synthesis and Biological Properties of Prodrugs of (S)-3-(adenin-9-yl)-2-(phosphonomethoxy)propanoic Acid. European journal of medicinal chemistry, 109, 135-145.
  • CN103709164A - Synthetic method for adenine - Google Patents. (n.d.).
  • CN102887899A - Novel chemical synthesis method for adenine - Google Patents. (n.d.).

Sources

Spectroscopic Characterization of 3-Prop-2-enylpurin-6-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-Prop-2-enylpurin-6-amine (also known as 3-allyladenine). As a crucial N3-substituted purine derivative, its unambiguous structural elucidation is paramount for researchers in medicinal chemistry and drug development. Differentiating the N3-isomer from its more common N9 and N6 counterparts requires a detailed analysis of its unique spectroscopic fingerprint. This document synthesizes predicted data for Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), grounded in established principles and data from analogous structures. Detailed experimental protocols are provided to guide researchers in acquiring high-quality data, ensuring both scientific integrity and reproducibility.

Introduction: The Challenge of Isomer-Specific Characterization

This compound is a substituted adenine derivative featuring an allyl group covalently bonded to the N3 position of the purine ring. The site of alkylation on the adenine scaffold profoundly influences the molecule's chemical properties, including its hydrogen bonding capabilities and its potential interactions with biological targets. Consequently, distinguishing the N3-allyl isomer from other possible isomers, such as N6-allyladenine or N9-allyladenine, is a critical analytical challenge. Spectroscopic techniques provide the definitive means for this structural verification. This guide explains the causality behind the expected spectral features, offering a predictive framework for researchers working with this and similar N3-substituted purines.

The workflow for comprehensive spectroscopic characterization is a multi-faceted process, beginning with sample preparation and culminating in data integration for final structural confirmation.

G cluster_0 Preparation & Acquisition cluster_1 Data Analysis & Interpretation cluster_2 Structural Elucidation Prep Sample Purification & Preparation NMR_Acq NMR Data Acquisition (¹H, ¹³C, COSY, HSQC) Prep->NMR_Acq High-Purity Sample IR_Acq IR Data Acquisition (ATR or KBr) Prep->IR_Acq High-Purity Sample MS_Acq MS Data Acquisition (ESI-TOF or EI) Prep->MS_Acq High-Purity Sample NMR_Int NMR Spectral Analysis (Shifts, Couplings, Correlations) NMR_Acq->NMR_Int IR_Int IR Spectrum Interpretation (Functional Group ID) IR_Acq->IR_Int MS_Int Mass Spectrum Analysis (Molecular Ion, Fragmentation) MS_Acq->MS_Int Integration Data Integration NMR_Int->Integration IR_Int->Integration MS_Int->Integration Structure Final Structure Confirmation (this compound) Integration->Structure Convergent Evidence

Caption: General workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For this compound, NMR is essential for confirming the attachment of the allyl group to the N3 position.

G C2 C2 C4 C4 C5 C5 C6 C6 C8 C8 C1_prime C1' C2_prime C2' C3_prime C3' H2 H2 H8 H8 NH2 6-NH₂ H1_prime H1' H2_prime H2' H3_prime_a H3'a H3_prime_b H3'b

Caption: Structure of this compound with atom numbering.

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The key diagnostic signals will be the downfield shift of the purine protons upon N3-alkylation and the characteristic pattern of the allyl group protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Notes
H8~8.5Singlet (s)Typically the most downfield purine proton.
H2~8.2Singlet (s)Slightly upfield from H8.
6-NH₂~7.3Broad Singlet (br s)Chemical shift is concentration and solvent dependent. May exchange with D₂O.[1]
H2' (vinyl CH)~6.0Multiplet (m) or ddtComplex splitting due to coupling with H1' and H3' protons.
H1' (allyl CH₂)~5.0Doublet (d)Coupled to the vinyl H2' proton.
H3'a, H3'b (vinyl CH₂)~5.3-5.5Multiplets (m) or ddTwo distinct signals due to cis and trans coupling to H2'.

Causality Behind Assignments:

  • Purine Protons (H2, H8): Alkylation at the N3 position withdraws electron density from the imidazole and pyrimidine rings, causing a downfield shift for both H2 and H8 compared to unsubstituted adenine.[2][3][4] The absence of adjacent protons results in singlet signals.

  • Allyl Group Protons (H1', H2', H3'): The vinyl proton (H2') is deshielded by the double bond and appears around 6.0 ppm. It will be split by the two H1' protons and the two terminal H3' protons, resulting in a complex multiplet. The methylene protons (H1') adjacent to the nitrogen are deshielded and will appear as a doublet due to coupling with H2'. The terminal vinyl protons (H3'a and H3'b) are diastereotopic and will show distinct signals, each split by the H2' proton.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the purine carbons are particularly sensitive to the position of substitution.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
C6~155Carbon bearing the amino group.
C2~153
C4~150
C8~145
C5~120
C2' (vinyl CH)~132Deshielded by the double bond.
C3' (vinyl CH₂)~118
C1' (allyl CH₂)~45Shielded aliphatic carbon attached to nitrogen.

Causality Behind Assignments:

  • Purine Carbons: The chemical shifts are based on data for related N3-substituted adenines.[5] The C6, C2, and C4 carbons are typically the most downfield due to their positions within the heterocyclic system and attachment to nitrogen atoms. N3-alkylation influences the electronic distribution and thus the specific shifts compared to other isomers.

  • Allyl Group Carbons: The shifts are characteristic for an allyl group. The sp² hybridized carbons of the double bond (C2', C3') appear in the 115-135 ppm range, while the sp³ hybridized methylene carbon (C1') attached to the nitrogen appears significantly upfield.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence the chemical shifts, particularly of labile protons like those of the NH₂ group.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of -1 to 12 ppm.

    • Use a 30° pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover a range of 0 to 160 ppm.

    • Use a proton-decoupled pulse sequence.

    • A longer relaxation delay (5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the spectrum using the TMS signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Spectrum
Wavenumber (cm⁻¹) Vibration Type Functional Group Notes
3350-3250N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)Primary amines typically show two distinct bands in this region.[1][6][7]
3100-3000C-H Stretchsp² C-H (Aromatic & Vinylic)Characteristic of the purine ring and the allyl double bond.
2950-2850C-H Stretchsp³ C-H (Aliphatic)From the allyl -CH₂- group.
1680-1620C=C Stretch / N-H BendAlkene / Primary AmineThe C=C stretch of the allyl group and the N-H scissoring vibration of the primary amine overlap in this region.[6][8]
1600-1450C=N, C=C StretchPurine Ring Skeletal VibrationsA complex series of bands characteristic of the aromatic purine system.[9][10][11]
990 & 910=C-H Bend (Out-of-plane)Vinyl Group (-CH=CH₂)Strong, characteristic bands for a terminal alkene.

Causality Behind Assignments:

  • N-H Vibrations: The primary amine group is expected to show two distinct stretching bands due to symmetric and asymmetric modes, a key feature for identifying this group.[6][7] The N-H bending vibration around 1650 cm⁻¹ is also characteristic.

  • C-H Vibrations: The spectrum will contain absorptions for both sp² (aromatic/vinyl) and sp³ (aliphatic) C-H bonds, confirming the presence of both the purine ring and the allyl group.

  • Purine Ring: The fingerprint region (below 1600 cm⁻¹) will contain a complex pattern of absorptions corresponding to the stretching and bending modes of the purine skeleton.[9][12]

Experimental Protocol: IR Spectroscopy
  • Sample Preparation (ATR):

    • Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean.

    • Place a small amount of the solid sample directly onto the crystal.

    • Apply pressure using the anvil to ensure good contact.

  • Sample Preparation (KBr Pellet):

    • Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr).

    • Grind the mixture to a fine powder.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Acquisition:

    • Place the sample (ATR or KBr pellet) in the spectrometer's sample holder.

    • Collect a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, analysis of the fragmentation patterns can provide valuable structural information.

Predicted Mass Spectrum
  • Molecular Weight: 175.19 g/mol

  • Molecular Ion ([M+H]⁺): m/z = 176 (for ESI)

  • Molecular Ion (M⁺•): m/z = 175 (for EI)

Predicted Fragmentation Pathways: The primary fragmentation pathway in mass spectrometry is often the cleavage of the weakest bonds or the loss of stable neutral molecules.[13] For this compound, the bond between the purine ring and the allyl group (N3-C1') is a likely point of cleavage.

G Parent [C₈H₉N₅]⁺ m/z = 175 Frag1 [C₅H₄N₅]⁺ m/z = 134 Parent->Frag1 Neutral1 Frag2 [C₄H₂N₃]⁺ m/z = 92 Frag1->Frag2 Neutral2 Frag3 [C₃H₂N₂]⁺ m/z = 66 Frag2->Frag3 Neutral3 Neutral1 - C₃H₅• (Allyl radical) Neutral2 - HCN Neutral3 - HCN

Caption: Predicted EI mass spectrometry fragmentation pathway.

Causality Behind Fragmentation:

  • Loss of Allyl Radical: The most prominent fragmentation is expected to be the cleavage of the N-C bond, leading to the loss of an allyl radical (•C₃H₅, 41 Da). This results in a fragment ion corresponding to the protonated adenine core at m/z 134. This is a characteristic fragmentation for N-alkylated amines and purines.[14][15]

  • Purine Ring Fragmentation: The resulting adenine cation (m/z 134) will then undergo the characteristic fragmentation of the purine ring, which typically involves sequential losses of hydrogen cyanide (HCN, 27 Da).[16][17] This would lead to fragment ions at m/z 107 and m/z 80.

Experimental Protocol: Mass Spectrometry (ESI-TOF)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50).

  • Infusion: Infuse the sample solution into the electrospray ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Instrument Settings (Positive Ion Mode):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: Set to ~3-4 kV.

    • Nebulizing Gas (N₂): Adjust to an appropriate pressure for stable spray.

    • Drying Gas (N₂): Set temperature to ~200-300 °C.

  • Mass Analysis: Acquire data using a Time-of-Flight (TOF) mass analyzer over a mass range of m/z 50-500. TOF analyzers provide high mass accuracy, allowing for the determination of the elemental formula.

  • Tandem MS (MS/MS): To confirm the fragmentation pattern, perform a product ion scan. Isolate the parent ion (m/z 176) in the quadrupole and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon). Scan the resulting fragment ions.

Conclusion

The structural confirmation of this compound relies on the careful acquisition and interpretation of a full suite of spectroscopic data. NMR spectroscopy is indispensable for confirming the N3-substitution pattern. IR spectroscopy provides rapid confirmation of key functional groups, while mass spectrometry verifies the molecular weight and reveals structurally informative fragmentation pathways. By following the detailed protocols and understanding the predicted spectral features outlined in this guide, researchers can confidently and accurately characterize this important purine derivative, ensuring the integrity of their subsequent scientific investigations.

References

  • Bérubé, S. et al. (2023). Infrared Spectral Signatures of Nucleobases in Interstellar Ices I: Purines. The Planetary Science Journal. Available at: [Link]

  • Willits, C. H. et al. (1951). Purines. IV. The Infrared Spectrum of Purine and Certain Substituted Purine Derivatives. Journal of the American Chemical Society. Available at: [Link]

  • Lacher, J. R. et al. (1956). The Infrared Absorption Spectra of Some Substituted Purines and Pyrimidines in Antimony Trichloride Solution. The Journal of Physical Chemistry. Available at: [Link]

  • Blout, E. R. & Fields, M. (1950). Absorption Spectra. VIII. The Infrared Spectra of Some Purines and Pyrimidines. Journal of the American Chemical Society. Available at: [Link]

  • Qu, L. et al. (2007). Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. Analytical Chemistry: An Indian Journal. Available at: [Link]

  • NIST. (n.d.). 9H-Purine. NIST Chemistry WebBook. Available at: [Link]

  • Biological Magnetic Resonance Bank. (n.d.). Adenine at BMRB. BMRB. Available at: [Link]

  • Ju, J. et al. (2005). Design and synthesis of a 3′-O-allyl photocleavable fluorescent nucleotide as a reversible terminator for DNA sequencing by synthesis. PNAS. Available at: [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000034). HMDB. Available at: [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]

  • ResearchGate. (n.d.). Predicted and Experimental 13C NMR shifts for benzyladenine isomers. Available at: [Link]

  • ResearchGate. (n.d.). Proposed fragmentation pathways for the major product ions observed in the ESI(+)-MS2 spectra. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Wiley Science Solutions. (n.d.). [N1,N3,NH2-(15)-N-(3)]-ADENINE. SpectraBase. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Available at: [Link]

  • PubChem. (n.d.). 9-(prop-2-yn-1-yl)-9H-purin-6-amine. Available at: [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]

  • PubChem. (n.d.). (Prop-2-en-1-yl)(propyl)amine. Available at: [Link]

  • Kim, J. et al. (2011). Synthesis and Characterization of [76Br]-Labeled High Affinity A3 Adenosine Receptor Ligands for Positron Emission Tomography. Molecular Imaging and Biology. Available at: [Link]

  • ResearchGate. (2023). LIAD/EI-mass spectra of (a) adenine, (b) thymine, (c) cytosine, and (d) guanine. Available at: [Link]

  • International Journal of Academic Research and Development. (2019). Study of the composition of amines using IR spectroscopy. Available at: [Link]

  • Kim, J. et al. (2011). Synthesis and characterization of [76Br]-labeled high-affinity A3 adenosine receptor ligands for positron emission tomography. Molecular Imaging and Biology. Available at: [Link]

  • Leonard, N. J. & Henderson, T. R. (1981). Syntheses of all singly labeled [15N]adenines: mass spectral fragmentation of adenine. PNAS. Available at: [Link]

  • ResearchGate. (1954). The infrared spectra of secondary amines and their salts. Available at: [Link]

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  • ResearchGate. (2011). Synthesis and characterization of [Br-76]-labeled high-affinity A(3) adenosine receptor ligands for positron emission tomography. Available at: [Link]

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  • ResearchGate. (2022). 6-Amino-3-(prop-2-en-1-yl)-9H-purin-3-ium Tetracopper(I) Hexabromide: Synthesis and X-ray Structure Determination. Available at: [Link]

  • MDPI. (2015). Synthesis and Spectrosopic Identification of Hybrid 3-(Triethoxysilyl)propylamine Phosphine Ruthenium(II) Complexes. Available at: [Link]

  • NIST. (n.d.). 3-Allyl-6-methoxyphenol. NIST Chemistry WebBook. Available at: [Link]

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Methodological & Application

Application Note and Protocol: Solubilization of 3-Prop-2-enylpurin-6-amine for In Vitro Cellular Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Prop-2-enylpurin-6-amine is a synthetic purine derivative of significant interest in pharmacological and cell biology research. As with many small molecule compounds, its efficacy in cell-based assays is contingent upon proper solubilization and delivery to the target cells. This document provides a comprehensive, field-proven protocol for the dissolution of this compound, ensuring optimal biological activity while minimizing solvent-induced cytotoxicity. The principles and techniques outlined herein are broadly applicable to other hydrophobic small molecules intended for use in cell culture.

Core Principle: Solvent Selection and Management

The successful use of hydrophobic compounds like this compound in aqueous cell culture environments hinges on the selection of a suitable organic solvent and the meticulous control of its final concentration. Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent for such applications due to its ability to dissolve a broad range of organic molecules and its miscibility with water and cell culture media.[1] However, it is crucial to recognize that DMSO is not biologically inert and can exert cytotoxic effects in a concentration- and time-dependent manner.[2][3]

Most cell lines can tolerate a final DMSO concentration of 0.5% without significant cytotoxicity, while some may tolerate up to 1%.[4] It is a widely accepted rule of thumb that a final concentration of 0.1% DMSO is safe for the vast majority of cell lines, including sensitive primary cultures.[4] Therefore, the primary objective of this protocol is to prepare a concentrated stock solution of this compound in DMSO, which can then be serially diluted into the cell culture medium to achieve the desired final concentration of the compound while keeping the final DMSO concentration at a non-toxic level (ideally ≤ 0.1%).

I. Physicochemical Properties and Solvent Considerations

While specific experimental data for this compound is not widely published, its purine core and allyl substituent suggest it is a hydrophobic molecule with limited aqueous solubility. The following table provides general solubility considerations for similar compounds.

SolventSuitability for Cell Culture ApplicationsKey Considerations
Dimethyl Sulfoxide (DMSO) Excellent High solubilizing power for many organic compounds.[1] Must be diluted to a final concentration of ≤ 0.5% in media to avoid cytotoxicity, with ≤ 0.1% being optimal for sensitive cells.[2][4]
Ethanol Good Can be used as an alternative to DMSO. However, it exhibits more rapid and concentration-dependent cytotoxicity than DMSO at similar concentrations.[3]
Phosphate-Buffered Saline (PBS) Poor The compound is expected to have very low solubility in aqueous buffers.
Cell Culture Medium Very Poor Direct dissolution in media is not recommended due to the high probability of precipitation.

II. Detailed Protocol for Solubilization

This protocol details the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for creating working solutions for cell-based assays.

Materials:

  • This compound powder

  • Cell culture-grade Dimethyl Sulfoxide (DMSO), sterile

  • Calibrated analytical balance

  • Sterile, amber or light-blocking microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Sterile, filter-compatible syringe and a 0.22 µm syringe filter (optional, for sterilization)

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

Part 1: Preparation of a Concentrated Stock Solution (10 mM in DMSO)

  • Calculate the Required Mass: Determine the mass of the compound needed to prepare the desired volume of stock solution.

    • Formula: Mass (mg) = Desired Concentration (mol/L) x Final Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Example Calculation: For this protocol, we will assume a hypothetical molecular weight of 189.21 g/mol for this compound. To prepare 1 mL of a 10 mM stock solution:

      • Mass (mg) = 0.010 mol/L x 0.001 L x 189.21 g/mol x 1000 mg/g = 1.89 mg

  • Weighing the Compound: In a sterile environment (e.g., a biological safety cabinet), accurately weigh the calculated mass of the this compound powder into a sterile microcentrifuge tube.

    • Expert Insight: Due to the small masses involved, ensure the balance is properly calibrated and shielded from drafts to ensure accuracy.

  • Dissolving the Compound: Add the calculated volume of sterile, cell culture-grade DMSO to the microcentrifuge tube containing the powder. For the example above, add 1 mL of DMSO.

  • Solubilization: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.

    • Expert Insight: For compounds that are difficult to dissolve, gentle warming in a 37°C water bath or brief sonication can be employed to aid solubilization.[5] Visually inspect the solution against a light source to confirm that no particulates remain.

  • Sterilization (Optional but Recommended): If the stock solution was not prepared under strict aseptic conditions, it can be sterilized by passing it through a 0.22 µm syringe filter that is compatible with DMSO into a new sterile, amber microcentrifuge tube.

  • Storage: Store the concentrated stock solution at -20°C or -80°C for long-term stability. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can degrade the compound.

Part 2: Preparation of Working Solutions for Cell Treatment

  • Thaw the Stock Solution: Thaw a single aliquot of the concentrated DMSO stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution directly into fresh, pre-warmed cell culture medium to achieve the final desired concentrations for your experiment.

    • Crucial Step: Ensure that the final concentration of DMSO in the cell culture medium does not exceed a non-toxic level (e.g., 0.1% to 0.5%).

    • Example Dilution for a 10 µM Final Concentration:

      • To achieve a 10 µM final concentration from a 10 mM stock, a 1:1000 dilution is required.

      • Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

      • The final DMSO concentration in this working solution will be 0.1%.

  • Vehicle Control: It is imperative to include a "vehicle control" in your experimental design. This control should consist of cell culture medium containing the same final concentration of DMSO as the highest concentration of the test compound.[5] This allows for the differentiation of the compound's effects from any potential effects of the solvent.

Workflow for Preparing this compound for Cell Culture

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh Compound dissolve 2. Dissolve in DMSO weigh->dissolve Add sterile DMSO vortex 3. Vortex/Sonicate dissolve->vortex Ensure complete dissolution sterilize 4. Sterilize (Optional) vortex->sterilize 0.22 µm filter store 5. Aliquot & Store at -20°C/-80°C sterilize->store thaw 6. Thaw Stock Aliquot store->thaw For Experiment dilute 7. Serially Dilute in Media thaw->dilute Pre-warmed media vehicle 8. Prepare Vehicle Control thaw->vehicle Same final DMSO % treat 9. Treat Cells dilute->treat vehicle->treat

Caption: Workflow for preparing this compound stock and working solutions.

III. Expert Insights and Troubleshooting

  • Precipitation Upon Dilution: If the compound precipitates out of solution when diluted into the aqueous cell culture medium, it indicates that the final concentration of the compound exceeds its solubility limit in the medium. To address this, you can try a three-step solubilization method where the DMSO stock is first diluted in fetal bovine serum (FBS) before the final dilution in the medium.[6] Alternatively, lower the final concentration of the compound in your experiment.

  • Observed Cytotoxicity: If you observe unexpected cell death or changes in cell morphology in your treatment groups, it is crucial to assess the cytotoxicity of both the compound and the DMSO vehicle. Run a dose-response curve for DMSO alone on your specific cell line to determine its toxic threshold.[2][3] Ensure that the final DMSO concentration in all your experiments is well below this threshold.

  • Compound Stability: The stability of this compound in solution, particularly in aqueous media at 37°C, is an important consideration.[7][8] It is recommended to prepare fresh working solutions for each experiment and to minimize the time the compound spends in the incubator before analysis.

IV. Safety Precautions

As with any chemical compound, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound and DMSO. All handling of the powder and concentrated stock solution should be performed in a chemical fume hood or a biological safety cabinet. For detailed safety information, always refer to the manufacturer's Safety Data Sheet (SDS).[9][10][11]

References

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. [N/A].
  • Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. (2025-08-10). National Institutes of Health.
  • DMSO usage in cell culture. (2023-02-01). LifeTein.
  • The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview... ResearchGate.
  • Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells. (2015-04-01). Dental Materials.
  • Application Notes and Protocols: Preparing Stock Solutions of Adenosine Analogs for Cell Culture. Benchchem.
  • SAFETY DATA SHEET. (2022-04-04).
  • 9 - SAFETY DATA SHEET. (2014-03-11).
  • SAFETY DATA SHEET. (2025-11-06). Sigma-Aldrich.
  • A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. (2019-12-17). PMC.
  • Factors that determine stability of highly concentrated chemically defined production media. [N/A].
  • Optimizing the stability and solubility of cell culture media ingredients. Evonik Health Care.
  • Dimethyl Sulfoxide (DMSO) Solubility Data. [N/A].

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The Strategic Utility of 3-Prop-2-enylpurin-6-amine in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Synthetic Potential of a Versatile Purine Precursor

In the landscape of contemporary drug discovery and development, the purine scaffold remains a cornerstone for the design of biologically active molecules. Its prevalence in crucial biomolecules such as nucleosides and cofactors has rendered it a privileged structure in medicinal chemistry. Among the myriad of substituted purines, 3-Prop-2-enylpurin-6-amine, also known as N6-allyladenine, emerges as a highly versatile and strategic precursor for the synthesis of a diverse array of complex nitrogen-containing heterocycles. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the practical applications and detailed protocols involving this valuable synthetic intermediate.

The unique chemical architecture of this compound, featuring a reactive allyl group appended to the exocyclic amine of the adenine core, provides a dual handle for synthetic manipulation. The purine ring system itself offers multiple sites for modification, while the terminal alkene of the allyl group is amenable to a wide range of transformations, including, but not limited to, cycloadditions, cross-coupling reactions, and electrophilic additions. This inherent reactivity profile allows for the construction of novel molecular frameworks with significant potential for therapeutic applications. This guide will delve into the causality behind experimental choices, provide self-validating protocols, and ground all information in authoritative scientific literature.

Core Chemistry and Reactivity Profile

The synthetic utility of this compound is rooted in the distinct reactivity of its two primary functional domains: the purine core and the N6-allyl group.

  • The Purine Core: The purine ring system is an electron-rich aromatic heterocycle. The nitrogen atoms at positions 1, 3, 7, and 9 possess lone pairs of electrons and can be subject to alkylation, arylation, and other electrophilic substitutions. The regioselectivity of these reactions is often influenced by steric and electronic factors, as well as the reaction conditions employed. The C2, C6, and C8 positions are also susceptible to modification, often through functionalization of a pre-existing leaving group or via direct C-H activation strategies.

  • The N6-Allyl Group: The allyl group is a particularly valuable functional handle. The terminal double bond can participate in a variety of addition reactions. More significantly, it is a versatile substrate for palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Sonogashira couplings, allowing for the introduction of a wide range of substituents.[1] Furthermore, the allylic position can be functionalized, and the entire group can act as a dienophile in cycloaddition reactions.

A key transformation of the N6-allyl group involves its reaction with iodine, which leads to an intramolecular cyclization, forming a highly reactive intermediate that can be trapped by nucleophiles. This reaction provides a powerful method for constructing novel fused heterocyclic systems.[2]

Application Highlight: Synthesis of N1,N6-Cyclized Adenosine Derivatives via Iodination

One of the most elegant applications of N6-allyladenine derivatives is their use in the synthesis of N1,N6-cyclized adenosine analogs. This transformation proceeds via an iodine-induced intramolecular cyclization. The resulting cyclized product can serve as a valuable intermediate for further synthetic elaborations or be evaluated for its own biological activity. The following protocol is adapted from a method developed for N6-allyladenosine and is applicable to this compound with appropriate modifications for solubility and reactivity.[2]

Reaction Workflow Diagram

Iodination_Cyclization cluster_reactants Reactants & Reagents cluster_reaction Reaction Conditions cluster_products Products & Intermediates Precursor This compound Intermediate N1,N6-Cyclized Intermediate Precursor->Intermediate Iodination & Intramolecular Cyclization Iodine Iodine (I2) Iodine->Intermediate Base Aqueous Buffer (e.g., Na2HPO4) Base->Intermediate Solvent Acetonitrile/Water Solvent->Intermediate Temp Room Temperature Temp->Intermediate Time Short Reaction Time Time->Intermediate Final_Product Trapped Product (e.g., Hydrolysis) Intermediate->Final_Product Nucleophilic Attack caption Workflow for Iodination-Induced Cyclization Synthetic_Applications cluster_precursor Precursor cluster_reactions Synthetic Transformations cluster_products Product Scaffolds Precursor This compound Heck Heck Reaction (Aryl Halides, Pd catalyst) Precursor->Heck Suzuki Suzuki Coupling (Boronic Acids, Pd catalyst) Precursor->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkynes, Pd/Cu catalyst) Precursor->Sonogashira Cycloaddition [4+2] Cycloaddition (Dienes) Precursor->Cycloaddition Epoxidation Epoxidation (m-CPBA) Precursor->Epoxidation Hydroboration Hydroboration-Oxidation (BH3, H2O2, NaOH) Precursor->Hydroboration Aryl_Product C-Arylated Derivatives Heck->Aryl_Product Suzuki->Aryl_Product Alkynyl_Product Alkynyl-Substituted Purines Sonogashira->Alkynyl_Product Cycloadduct Complex Polycyclic Systems Cycloaddition->Cycloadduct Epoxide_Product Functionalized Diols Epoxidation->Epoxide_Product Alcohol_Product Primary Alcohols Hydroboration->Alcohol_Product Vinyl_Product Extended Conjugated Systems caption Synthetic pathways from this compound.

Sources

Application Notes & Protocols: A Strategic Framework for Evaluating the Efficacy of 3-Prop-2-enylpurin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

An application note on the experimental design for testing the efficacy of 3-Prop-2-enylpurin-6-amine.

Introduction: Rationale and Strategic Overview

Purine derivatives are a cornerstone of modern pharmacology, with a vast range of applications as anticancer, antiviral, and immunomodulatory agents.[1] Their structural similarity to endogenous purines allows them to function as antimetabolites, interfering with critical cellular processes like DNA/RNA synthesis and signal transduction.[2][3] This document outlines a comprehensive experimental strategy for evaluating the efficacy of This compound , a novel purine analog. The defining feature of this molecule is the prop-2-enyl (allyl) substitution at the N3 position of the adenine core, a less common modification compared to the well-studied N6 or N9-substituted cytokinins like Kinetin or Zeatin.[4][5]

This unique structure warrants a systematic investigation into its biological activity. Our primary hypothesis is that this compound possesses antiproliferative properties, making it a potential candidate for anticancer drug discovery. The following protocols are designed as a multi-phased approach, beginning with broad in vitro screening and progressing to detailed mechanistic studies. This framework is intended for researchers in drug development and cell biology, providing not just step-by-step instructions but also the scientific rationale behind each experimental choice to ensure robust and interpretable results.

Preliminary Compound Characterization

Before biological testing, it is critical to understand the physicochemical properties of the test compound.

2.1 Solubility and Stock Solution Preparation The solubility of an amine-containing compound can be pH-dependent.[6] An accurate determination of its solubility in various solvents is essential for preparing stable, concentrated stock solutions and avoiding precipitation in culture media.

Protocol: Solubility Testing and Stock Preparation

  • Solvent Screening: Test the solubility of this compound in common laboratory solvents, starting with Dimethyl Sulfoxide (DMSO), ethanol, and sterile phosphate-buffered saline (PBS).

  • Stock Solution Preparation: For in vitro assays, prepare a high-concentration stock solution (e.g., 10-100 mM) in a suitable solvent, typically cell culture-grade DMSO.

  • Procedure:

    • Weigh 5-10 mg of the compound into a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to achieve the desired molarity.

    • Vortex thoroughly until the compound is fully dissolved. Gentle warming (to 37°C) may be required.

    • Sterile-filter the stock solution through a 0.22 µm syringe filter into a fresh, sterile tube.

  • Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • Vehicle Control: The final concentration of the solvent (e.g., DMSO) in the cell culture medium should be consistent across all experiments and should not exceed a non-toxic level (typically <0.5%).[7] A "vehicle-only" control group must always be included.

Phase I: In Vitro Screening for Bioactivity

The initial phase aims to determine if this compound exerts a biological effect on cancer cells and to establish its potency and selectivity. This is achieved by screening the compound against a panel of cancer cell lines and at least one non-malignant cell line.[8]

G cluster_0 Phase I: In Vitro Screening Compound This compound Stock Solution CellPanel Panel of Cell Lines (e.g., MCF-7, A549, HCT116) + Normal Cell Line (e.g., MCF-10A) Compound->CellPanel Treat cells with a dose-range Viability Cell Viability Assay (e.g., MTT, MTS) CellPanel->Viability Proliferation Cell Proliferation Assay (e.g., BrdU, EdU) CellPanel->Proliferation IC50 Determine IC50 Values Viability->IC50 Proliferation->IC50 Decision Compound Active? IC50->Decision Phase II Phase II Decision->Phase II Yes Stop/Redesign Stop/Redesign Decision->Stop/Redesign No

Caption: Phase I workflow for initial in vitro screening.

3.1 Cell Viability and Cytotoxicity Assays The first step is to measure the compound's effect on cell viability. The MTT assay is a cost-effective, colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[9]

Protocol: MTT Cell Viability Assay [7]

  • Cell Seeding: Plate cancer cells (e.g., 5,000-10,000 cells/well) and a non-malignant control cell line in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound from the stock solution in complete culture medium. A typical concentration range is 0.1, 1, 10, 50, and 100 µM. Remove the old medium from the cells and add 100 µL of the compound-containing medium or vehicle control medium to the respective wells.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) to assess time-dependent effects.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial reductases in viable cells will convert the yellow MTT tetrazolium salt into a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

3.2 Data Presentation: IC₅₀ Values The IC₅₀ value is a critical metric for quantifying the potency of a compound. Results should be summarized in a table for easy comparison.

Cell LineCancer TypeIC₅₀ (µM) after 48hSelectivity Index (SI)
MCF-7Breast CancerValueValue
A549Lung CancerValueValue
HCT116Colon CancerValueValue
MCF-10ANon-malignant BreastValueN/A
Selectivity Index (SI) = IC₅₀ in non-malignant cells / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity for cancer cells.

Phase II: Elucidation of the Mechanism of Action

If Phase I demonstrates potent and selective activity, the next objective is to understand how the compound works. The most common mechanisms for antiproliferative agents are the induction of cell cycle arrest and/or apoptosis (programmed cell death).[9][10]

G cluster_1 Phase II: Mechanistic Studies cluster_2 Cell Cycle Analysis cluster_3 Apoptosis Analysis ActiveCompound Active Compound (at IC50 concentration) TreatedCells Treat Selected Cell Line ActiveCompound->TreatedCells CellCycle Flow Cytometry (Propidium Iodide Stain) TreatedCells->CellCycle AnnexinV Flow Cytometry (Annexin V/PI Stain) TreatedCells->AnnexinV Caspase Caspase-Glo 3/7 Assay TreatedCells->Caspase WesternBlot Western Blot (Cleaved PARP, Caspase-3) TreatedCells->WesternBlot CycleArrest Determine Arrest Phase (G1, S, G2/M) CellCycle->CycleArrest ApoptosisConfirm Confirm Apoptosis Induction AnnexinV->ApoptosisConfirm Caspase->ApoptosisConfirm WesternBlot->ApoptosisConfirm

Caption: Phase II workflow for mechanistic investigation.

4.1 Cell Cycle Analysis This assay determines if the compound causes cells to accumulate at a specific phase of the cell cycle, which prevents them from dividing.[9]

Protocol: Propidium Iodide Staining for Cell Cycle Analysis

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence is proportional to the DNA content. RNase A prevents the staining of double-stranded RNA.

  • Flow Cytometry: Analyze the cells using a flow cytometer. The DNA content will distinguish cells in G0/G1, S, and G2/M phases of the cell cycle.

  • Analysis: Quantify the percentage of cells in each phase. A significant increase in one phase compared to the control indicates cell cycle arrest.

4.2 Apoptosis Assays Apoptosis is a key mechanism for eliminating cancer cells. A multi-assay approach is recommended for confirmation.

Protocol: Annexin V/PI Staining for Apoptosis Detection

  • Rationale: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V is a protein that binds to PS and can be conjugated to a fluorophore (e.g., FITC). Propidium Iodide (PI) is a membrane-impermeable DNA dye that only enters cells with compromised membranes (late apoptotic or necrotic cells).

  • Cell Treatment: Treat cells in a 6-well plate with the compound as described for the cell cycle analysis for 24-48 hours.

  • Staining: Harvest the cells and resuspend them in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI to the cells and incubate for 15 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells immediately by flow cytometry.

  • Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

    • Annexin V- / PI+: Necrotic cells

To corroborate these findings, measure the activity of executioner caspases (like caspase-3 and -7) using a luminescent or colorimetric assay and perform a Western blot to detect the cleavage of PARP, a key substrate of activated caspase-3.[9]

ext_stim Extrinsic Stimuli (e.g., FasL, TRAIL) death_rec Death Receptors (Fas, TNFR1) ext_stim->death_rec int_stim Intrinsic Stimuli (e.g., DNA Damage) bcl2_fam Bcl-2 Family (Bax, Bak, Bcl-2) int_stim->bcl2_fam cas8 Caspase-8 death_rec->cas8 mito Mitochondrion bcl2_fam->mito cas3 Caspase-3 (Executioner) cas8->cas3 cyto_c Cytochrome c mito->cyto_c cas9 Caspase-9 cyto_c->cas9 cas9->cas3 parp PARP cas3->parp apoptosis Apoptosis cas3->apoptosis cl_parp Cleaved PARP parp->cl_parp

Caption: Key signaling pathways in apoptosis.

Phase III: Preliminary In Vivo Efficacy Assessment

Positive and well-characterized in vitro results provide the justification for advancing a compound to in vivo testing.[11] This phase assesses the compound's anti-tumor activity in a living organism, providing crucial data on efficacy and potential toxicity.[2][12]

Protocol: High-Level Murine Xenograft Model

  • Model Selection: Use immunodeficient mice (e.g., athymic Nude or NSG mice) to prevent rejection of human tumor cells.

  • Tumor Implantation: Subcutaneously inject a suspension of a responsive cancer cell line (identified in Phase I) into the flank of each mouse.

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (e.g., vehicle control, test compound, positive control drug).

  • Treatment Administration: Administer this compound via a predetermined route (e.g., oral gavage, intraperitoneal injection) and schedule (e.g., daily for 21 days). The dose will be determined from prior maximum tolerated dose (MTD) studies.

  • Monitoring and Endpoints:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor animal body weight and general health as indicators of toxicity.

    • The primary endpoint is the inhibition of tumor growth. A secondary endpoint could be overall survival.

  • Data Analysis: Compare the tumor growth curves between the treatment and vehicle control groups. Calculate the tumor growth inhibition (TGI) percentage.

Conclusion

This application note provides a structured, multi-phase framework for the preclinical evaluation of this compound. By progressing from broad phenotypic screening to detailed mechanistic studies and eventual in vivo validation, researchers can generate a comprehensive data package to rigorously assess the compound's therapeutic potential. The emphasis on appropriate controls, orthogonal assays, and a logical experimental flow is paramount for producing reliable and translatable scientific findings.

References

  • Ocana, A., & Pandiella, A. (2017). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Oncotarget, 8(38), 62893–62900. Retrieved from [Link]

  • Fang, H. B., & Tan, M. (2016). Experimental Design for Multi-drug Combination Studies Using Signaling Networks. Statistics in biosciences, 8(2), 206–221. Retrieved from [Link]

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  • Naseem, S., et al. (2021). Integrated structural and functional analysis of the protective effects of kinetin against oxidative stress in mammalian cellular systems. Scientific Reports, 11(1), 12345. Retrieved from [Link]

  • Bettayeb, K., et al. (2013). N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells. Anticancer Agents in Medicinal Chemistry, 13(4), 672-8. Retrieved from [Link]

  • Duszka, K., & Clark, B. F. C. (2012). Biological Activities of Kinetin on Animals. ResearchGate. Retrieved from [Link]

  • Mackey, Z. B., et al. (2010). Optimization of purine-nitrile TbcatB inhibitors for use in vivo and evaluation of efficacy in murine models. Bioorganic & Medicinal Chemistry Letters, 20(23), 7052-5. Retrieved from [Link]

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  • Miller, C. O. (1963). Kinin Activity From Plant Extracts. Australian Journal of Biological Sciences, 16(4), 770-778. Retrieved from [Link]

  • Duszka, K., & Clark, B. F. (2012). Biological Activities of Kinetin. ResearchGate. Retrieved from [Link]

  • Chujo, T., et al. (2022). Extracellular N6-isopentenyladenosine (i6A) addition induces cotranscriptional i6A incorporation into ribosomal RNAs. Genes to Cells, 27(1), 1-11. Retrieved from [Link]

  • Spíchal, L., et al. (2022). In Planta, In Vitro and In Silico Studies of Chiral N6-Benzyladenine Derivatives: Discovery of Receptor-Specific S-Enantiomers with Cytokinin or Anticytokinin Activities. International Journal of Molecular Sciences, 23(19), 11348. Retrieved from [Link]

  • Chen, T. T., & Z. (2018). Design of phase II oncology trials evaluating combinations of experimental agents. JNCI: Journal of the National Cancer Institute, 110(8), 812–818. Retrieved from [Link]

  • Laloue, M., & Fox, J. E. (1973). Cytokinins: Metabolism and Biological Activity of N6-(Δ2-Isopentenyl)adenosine and N6-(Δ2-Isopentenyl)adenine in Tobacco Cells and Callus. Plant Physiology, 52(6), 627–631. Retrieved from [Link]

  • G., A., et al. (2024). Exploring the viability of Zeatin as a prospective therapeutic candidate for investigating the complex interplay between severe acute respiratory syndrome coronavirus (SARS-CoV) and Alzheimer's disease. Gene, 898, 148123. Retrieved from [Link]

  • Kumar, A., et al. (2024). Recent Developments and Future Perspectives of Purine Derivatives as a Promising Scaffold in Drug Discovery. Medicinal Chemistry, 20(1), 1-2. Retrieved from [Link]

  • Willems, M., et al. (2011). Synthesis and biological testing of purine derivatives as potential ATP-competitive kinase inhibitors. Bioorganic & Medicinal Chemistry, 19(12), 3834-44. Retrieved from [Link]

  • S., D., et al. (2021). Effect of trans-zeatin riboside application on growth of banana (Musa AAA Simmonds) cv. Williams in the juvenile phase. ResearchGate. Retrieved from [Link]

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  • Pinto, M., et al. (2024). Exploring the Potential of Plant Cytokinins Against Common Human Pathogens: In Vitro Assessment and In Silico Insights. International Journal of Molecular Sciences, 25(10), 5433. Retrieved from [Link]

  • Gajdošová, S., et al. (2011). Distribution, biological activities, metabolism, and the conceivable function of cis-zeatin-type cytokinins in plants. Journal of Experimental Botany, 62(8), 2827–2840. Retrieved from [Link]

  • Dobránszki, J., et al. (2022). Effect of the Cytokinin Type in the Culture Medium on the Ultrastructure of Leaf Chloroplasts and Photosynthetic Pigment Content of In Vitro Apple (Malus x domestica Borkh.) Shoots. Plants, 11(21), 2901. Retrieved from [Link]

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Sources

Technical Note: Characterizing 3-Prop-2-enylpurin-6-amine in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract: Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a known factor in numerous diseases.[1] Consequently, identifying and characterizing novel kinase inhibitors is a cornerstone of modern drug discovery. This document provides a detailed guide for utilizing 3-Prop-2-enylpurin-6-amine, an N6-substituted adenine derivative, in robust kinase inhibition assays. As a purine analog, this compound is hypothesized to function as an ATP-competitive inhibitor.[2][3] We present the underlying principles of kinase inhibition measurement, followed by detailed, field-proven protocols for two distinct, high-throughput assay methodologies: a luminescence-based assay quantifying enzymatic activity and a fluorescence polarization assay measuring direct competitive binding.

Introduction: The Rationale for Adenine Derivatives in Kinase Inhibition

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate, a fundamental mechanism of signal transduction.[4] The ATP-binding pocket is a highly conserved feature across the kinome, making it an attractive target for inhibitor development. Adenine, the core scaffold of ATP, serves as an excellent starting point for designing competitive inhibitors.[5] Molecules like this compound (also known as N6-allyladenine) mimic the adenine structure, enabling them to compete with endogenous ATP for binding to the kinase's active site, thereby inhibiting substrate phosphorylation.

Understanding the potency and selectivity of such compounds requires precise and reproducible measurement of their inhibitory activity. The following sections detail the principles and step-by-step protocols for achieving this.

Mechanism of Action: ATP-Competitive Inhibition

The central hypothesis for this compound is its function as an ATP-competitive inhibitor. This mechanism involves the inhibitor binding reversibly to the kinase's active site, the same site that ATP occupies. This direct competition prevents the kinase from binding ATP and, therefore, from phosphorylating its substrate. The effectiveness of the inhibitor is determined by its affinity for the active site relative to ATP's affinity.

cluster_0 Standard Kinase Reaction cluster_1 Inhibition Pathway Kinase Kinase (Enzyme) Product Phosphorylated Substrate + ADP Kinase->Product Catalysis ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Inhibitor This compound (ATP Competitor) BlockedKinase Inactive Kinase-Inhibitor Complex Inhibitor->BlockedKinase Binds to ATP Pocket NoReaction Reaction Blocked BlockedKinase->NoReaction Kinase_c Kinase (Enzyme) Kinase_c->BlockedKinase

Figure 1: Conceptual workflow of ATP-competitive kinase inhibition.

Assay Principles: Selecting the Right Method

Two primary methodologies are recommended for characterizing this compound: luminescence-based assays that measure the consequence of the enzymatic reaction, and fluorescence polarization assays that measure the binding event itself.

Luminescence-Based Assays: Quantifying Kinase Activity

Luminescence assays are a robust method for determining kinase activity by measuring one of the reaction components.[6] The most common formats quantify either the amount of ATP consumed or the amount of ADP produced.[4]

  • ATP-Depletion (e.g., Kinase-Glo®): Measures the amount of ATP remaining after the kinase reaction. The signal is inversely proportional to kinase activity; high luminescence indicates strong inhibition.[7][8]

  • ADP-Production (e.g., ADP-Glo™): Measures the amount of ADP produced during the reaction. The signal is directly proportional to kinase activity; low luminescence indicates strong inhibition.[1][4]

The ADP-Glo™ format is often preferred as it measures the product formation directly and tends to be more sensitive.[4] The protocol provided below is based on this principle.

Fluorescence Polarization (FP) Assays: Measuring Direct Binding

FP is a homogeneous technique that measures changes in the rotational speed of a fluorescent molecule upon binding to a larger partner.[9][10] In a competition assay, a fluorescently labeled tracer (a known ligand for the kinase) is displaced by an unlabeled competitor (this compound).

  • High Polarization: The large Kinase-Tracer complex tumbles slowly in solution, emitting highly polarized light.

  • Low Polarization: When the unlabeled inhibitor displaces the tracer, the small, free tracer tumbles rapidly, emitting depolarized light.

This method directly confirms that the compound binds to the target kinase, providing a powerful validation of its mechanism.[11][12]

cluster_0 Principle of Fluorescence Polarization Competition l1 High Polarization (Slow Tumbling) l2 Low Polarization (Rapid Tumbling) Kinase Kinase Complex Kinase Tracer Kinase:f0->Complex:f0 Tracer Fluorescent Tracer Tracer->l2 Displaced Emits Depolarized Light Tracer:f0->Complex:f1 Complex->l1 Emits Polarized Light Inhibitor Inhibitor Inhibitor->Kinase Competes for binding site

Figure 2: Principle of the FP-based competitive binding assay.

Experimental Protocols

The following protocols provide step-by-step methodologies for determining the inhibitory activity of this compound.

Protocol 1: Luminescence-Based Kinase Assay (ADP-Glo™ Principle)

This protocol measures kinase activity by quantifying the amount of ADP produced. The resulting luminescent signal is directly proportional to kinase activity.[1][4]

A. Materials & Reagents

  • This compound

  • Recombinant Kinase of interest and its specific peptide Substrate

  • Adenosine Triphosphate (ATP)

  • Staurosporine (positive control inhibitor)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • Anhydrous DMSO

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

B. Step-by-Step Methodology

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution (e.g., 1:3) in DMSO to create a range of concentrations for IC₅₀ determination. Also prepare dilutions for the Staurosporine control.

  • Assay Plate Setup:

    • In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (for 0% and 100% inhibition controls) to the appropriate wells.

  • Kinase Reaction:

    • Prepare a 2X Kinase/Substrate master mix in Kinase Assay Buffer. The optimal concentrations should be determined empirically but are typically in the low nanomolar range for the kinase.[13]

    • Add 5 µL of the 2X Kinase/Substrate mix to each well containing the compound.

    • Add 5 µL of Kinase Assay Buffer without enzyme to "no enzyme" control wells.

    • Incubate the plate for 15 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the reaction starts.[1]

  • Reaction Initiation:

    • Prepare a 2X ATP solution in Kinase Assay Buffer. The final ATP concentration should ideally be at or near the Kₘ for the specific kinase.

    • Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to all wells.

    • Incubate the plate at 30°C for 60 minutes (or an optimized time based on enzyme kinetics).

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[1]

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the ADP produced and thus to kinase activity.[4]

    • Plot the percent inhibition (relative to DMSO controls) against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

cluster_workflow Luminescence Assay Workflow (ADP-Glo™) A 1. Add 1µL Compound (or DMSO) to Plate B 2. Add 5µL Kinase/ Substrate Mix A->B C 3. Pre-incubate 15 min (Inhibitor Binding) B->C D 4. Add 10µL ATP (Initiate Reaction) C->D E 5. Incubate 60 min (Kinase Reaction) D->E F 6. Add 10µL ADP-Glo™ Reagent (Stop & Deplete ATP) E->F G 7. Add 20µL Detection Reagent (Generate Light) F->G H 8. Read Luminescence & Calculate IC₅₀ G->H

Figure 3: Step-by-step workflow for the luminescence-based kinase assay.

Protocol 2: Fluorescence Polarization (FP) Competition Assay

This protocol directly measures the displacement of a fluorescent tracer from the kinase by this compound.

A. Materials & Reagents

  • This compound

  • Recombinant Kinase of interest

  • Fluorescently-labeled tracer (a known high-affinity ligand for the kinase)

  • FP Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Anhydrous DMSO

  • Black, low-volume 384-well assay plates

  • Plate reader capable of FP measurements (with appropriate excitation/emission filters and polarizers)

B. Step-by-Step Methodology

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution in DMSO to create a concentration range for IC₅₀ determination.

  • Assay Plate Setup:

    • Prepare a 2X Kinase/Tracer master mix in FP Assay Buffer. The optimal concentrations of kinase and tracer must be determined empirically to achieve a stable and sufficient assay window (typically >100 mP).[10]

    • To the assay plate, add 10 µL of the 2X Kinase/Tracer mix to all wells.

    • Add 100 nL of serially diluted compound or DMSO controls using an acoustic dispenser or multichannel pipette.

  • Incubation:

    • Seal the plate and incubate at room temperature for 60 minutes (or an optimized time) to allow the binding reaction to reach equilibrium. Protect the plate from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization (in millipolarization, mP) of each well.

    • A decrease in the mP signal indicates displacement of the tracer by the inhibitor.

    • Plot the mP value against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Kᵢ can be calculated from the IC₅₀ using the Cheng-Prusoff equation if the Kᴅ of the tracer is known.[11]

Data Presentation and Interpretation

The primary output of these assays is the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of an inhibitor required to reduce the kinase activity by 50%. A lower IC₅₀ value indicates a more potent compound. Data should be summarized in a clear, tabular format for comparison.

Table 1: Sample Inhibitory Activity of this compound

Kinase TargetThis compound IC₅₀ (nM)Staurosporine IC₅₀ (nM)Assay Method
Kinase A155Luminescence
Kinase B25010Luminescence
Kinase C>10,00020Luminescence
Kinase A258FP Competition

Data are hypothetical and for illustrative purposes only. Staurosporine is included as a non-selective, potent control inhibitor.[1]

Interpretation:

  • Potency: In this example, the compound is most potent against Kinase A (IC₅₀ = 15 nM).

  • Selectivity: The compound shows selectivity for Kinase A over Kinase B ( >16-fold) and is inactive against Kinase C.

  • Assay Concordance: The IC₅₀ values obtained from the luminescence (activity) and FP (binding) assays for Kinase A are comparable, providing strong evidence that the observed inhibition of activity is due to direct binding at the active site.

Conclusion and Best Practices

This compound, as a substituted adenine, represents a promising scaffold for kinase inhibitor discovery. The protocols detailed herein provide robust, high-throughput methods for accurately determining its potency and selectivity. For trustworthy and reproducible results, it is critical to perform appropriate controls, including "no enzyme" and "no inhibitor" wells, and to use a well-characterized control inhibitor like Staurosporine. All reagent concentrations, particularly ATP and the FP tracer, must be carefully optimized for each specific kinase system to ensure the generation of high-quality, actionable data.

References

  • BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays.
  • Martens, S. (2023). In vitro kinase assay. Protocols.io.
  • Promega Corporation. (n.d.). Introducing the Kinase-Glo™ Luminescent Kinase Assay. Promega Notes 83.
  • Promega Corporation. (n.d.).
  • Cui, C., et al. (2020). “Dual Anta-Inhibitors” of the A2A Adenosine Receptor and Casein Kinase CK1delta.
  • Spinaci, A., et al. (2024). Adenine derivatives as inhibitors of the casein kinase CK1delta enzyme. Medicinal Chemistry Research.
  • BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays Using Kinase-Glo®.
  • Lambertucci, C., et al. (2025). Adenine derivatives as inhibitors of the casein kinase CK1delta enzyme.
  • BPS Bioscience. (n.d.).
  • Loman, N. J., et al. (2014). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PMC - NIH.
  • Singh, P., & Song, J. (2015). Fluorescence detection techniques for protein kinase assay.
  • BMG LABTECH. (n.d.).
  • Adlesic, M., & D'Arcy, B. (2020).
  • NanoMicronSpheres. (n.d.).

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Application Note & Protocol: Quantitative Analysis of 3-Prop-2-enylpurin-6-amine in Biological Samples using UHPLC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

3-Prop-2-enylpurin-6-amine, a member of the cytokinin family, is a substituted adenine derivative with significant roles in various biological processes. Cytokinins, as a class, are well-recognized as phytohormones that regulate plant growth and development.[1] However, their presence and biological activities are also being investigated in other organisms. Accurate quantification of these molecules in complex biological matrices such as plasma, serum, or tissue homogenates is critical for pharmacokinetic studies, biomarker discovery, and understanding their physiological roles.

This document provides a comprehensive guide for the quantitative analysis of this compound using Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS). The described method is designed for high sensitivity, specificity, and throughput, making it suitable for regulated bioanalysis in drug development and research settings. The protocol herein is grounded in the principles outlined in the FDA and EMA guidelines on bioanalytical method validation, ensuring the generation of reliable and reproducible data.[2][3][4][5]

Principle of the Method

The analytical strategy is based on the combination of efficient sample clean-up using Solid-Phase Extraction (SPE), followed by chromatographic separation with UHPLC, and highly selective detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[6] An isotopically labeled internal standard (IS), such as a deuterated analog of this compound, is employed to compensate for variability during sample processing and analysis, thereby enhancing the accuracy and precision of the method.[7]

The workflow is designed to minimize matrix effects and achieve a low limit of quantification (LOQ), which is essential for analytes that may be present at trace levels in biological samples.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard (IS) Sample->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Evap Evaporation to Dryness SPE->Evap Recon Reconstitution in Mobile Phase Evap->Recon UHPLC UHPLC Separation Recon->UHPLC MSMS MS/MS Detection (MRM) UHPLC->MSMS Integration Peak Integration MSMS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Figure 1: Overall experimental workflow for the quantification of this compound.

Materials and Reagents

  • Analytes: this compound analytical standard, stable isotope-labeled internal standard (e.g., this compound-d5).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm).

  • Reagents: Formic acid (LC-MS grade), Ammonium hydroxide.

  • SPE Cartridges: Mixed-mode cation exchange SPE cartridges (e.g., Oasis WCX).

  • Biological Matrix: Control (blank) human plasma, or other relevant biological fluid.

Detailed Experimental Protocol

Preparation of Standards and Quality Control Samples
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the analytical standard and internal standard in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the primary stock solution with 50:50 (v/v) methanol:water to prepare working solutions for constructing the calibration curve.

  • Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the IS primary stock with methanol. This solution will be used for spiking all samples.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate amounts of the working standard solutions into blank biological matrix to prepare a series of CC samples (typically 8 non-zero concentrations) and at least four levels of QC samples (Lower Limit of Quantification (LLOQ), Low, Medium, and High).

Sample Preparation: Solid-Phase Extraction (SPE)

The choice of a mixed-mode weak cation exchange (WCX) SPE sorbent is strategic. This compound contains a basic purine core which will be protonated at acidic pH, allowing for strong retention on the cation exchange resin. The reversed-phase properties of the sorbent will simultaneously retain the analyte based on its hydrophobicity, providing a highly selective clean-up.

SPE_Workflow start Start: Plasma Sample + IS condition Condition SPE Cartridge (Methanol, then Water) start->condition load Load Pre-treated Sample (Sample acidified with Formic Acid) condition->load wash1 Wash 1: Remove Hydrophilic Impurities (e.g., 5% Methanol in Water) load->wash1 wash2 Wash 2: Remove Lipophilic Impurities (e.g., Acetonitrile) wash1->wash2 elute Elute Analyte (e.g., 5% NH4OH in Methanol) wash2->elute end_process Evaporate & Reconstitute elute->end_process

Sources

3-Prop-2-enylpurin-6-amine as a molecular probe for enzyme studies

Author: BenchChem Technical Support Team. Date: January 2026

A Covalent Molecular Probe for Kinase Activity-Based Profiling

Authored by: Senior Application Scientist, Gemini Division
Introduction: Beyond Expression Levels - Interrogating Enzyme Activity

In the landscape of drug discovery and cellular signaling research, understanding the functional state of enzymes is paramount. Protein kinases, a family of over 500 enzymes in the human genome, are central regulators of nearly all cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime therapeutic targets.[1] However, quantifying kinase activity within a native biological context is challenging; protein expression levels often do not correlate with enzymatic function, which is dynamically regulated by post-translational modifications, scaffolding proteins, and endogenous inhibitors.

To address this, a new paradigm of chemical tools has emerged: Activity-Based Probes (ABPs).[2] These probes are designed to covalently modify the active form of an enzyme, providing a direct readout of its functional state within complex proteomes.[3] We introduce 3-Prop-2-enylpurin-6-amine (hereafter referred to as 3-Allyl-Adenine Probe, or 3-AAP ), a novel molecular probe engineered for the study of protein kinases. 3-AAP leverages a dual-function architecture:

  • An ATP-Mimetic Scaffold: The purin-6-amine (adenine) core serves as a recognition element, directing the probe to the highly conserved ATP-binding pocket of kinases.[4]

  • A Covalent Warhead: A strategically placed prop-2-enyl (allyl) group at the N3 position acts as a mild electrophile, poised for covalent reaction with a nucleophilic residue within the active site.

This document provides a comprehensive guide to the mechanism, applications, and detailed protocols for utilizing 3-AAP as a robust tool for kinase profiling and inhibitor screening.

Mechanism of Action: Affinity-Driven Covalent Inactivation

The efficacy of 3-AAP as an activity-based probe is rooted in a two-step mechanism that ensures it preferentially labels active kinases.

Step 1: Reversible Binding (Affinity Targeting) The purine scaffold of 3-AAP is a structural mimic of adenosine, the core of ATP. In an active kinase, the ATP-binding site is conformationally accessible. 3-AAP first docks into this site, forming non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) that are characteristic of ATP binding. This initial, reversible binding event concentrates the probe within the active site of the target kinase.

Step 2: Irreversible Covalent Modification (Activity-Dependent Labeling) The alkylation of the N3 position of the purine ring renders it susceptible to nucleophilic attack.[5][6] Once 3-AAP is bound within the active site, its allyl group is positioned in close proximity to nucleophilic amino acid residues (e.g., Cysteine, Lysine, Aspartate) that are often found in or near the kinase active site. The enzyme's own catalytic machinery and local environment facilitate a reaction where the nucleophilic residue attacks the allyl group, leading to the formation of a stable, covalent bond. This irreversible step permanently tags the active enzyme.[7] Inactive kinases, whose active sites are conformationally closed or blocked, are not recognized or labeled efficiently, ensuring the probe's activity-dependence.

Mechanism_of_Action cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Modification Kinase Active Kinase (Open Conformation) Complex Reversible E-I Complex Kinase->Complex Ki Probe 3-AAP Probe Probe->Complex Complex->Kinase Covalent_Complex Covalently Labeled Kinase (Inactive) Complex->Covalent_Complex kinact (Nucleophilic Attack)

Figure 1. Proposed two-step mechanism of 3-AAP targeting active kinases.

Applications and Experimental Protocols

3-AAP is a versatile tool for two primary applications: profiling the active kinome and quantifying the potency of other inhibitors. For the following protocols, it is assumed that a reporter tag (e.g., biotin or a fluorophore) has been appended to the 3-AAP molecule, typically via a linker attached to the purine scaffold at a non-interfering position (e.g., C8). This tagged version will be referred to as 3-AAP-tag .

Application 1: Profiling Active Kinases in a Cellular Lysate

This protocol allows for the identification of active kinases targeted by 3-AAP in a complex biological sample.

Objective: To label and identify active kinases in a cell lysate using 3-AAP-biotin followed by streptavidin enrichment and mass spectrometry, or 3-AAP-fluorophore for in-gel fluorescence scanning.

Materials:

  • 3-AAP-biotin (or 3-AAP-fluorophore) stock solution (100X in DMSO)

  • Cell lysate (prepared in a non-denaturing buffer without detergents like SDS, e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, protease/phosphatase inhibitors)

  • Bradford or BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Western Blotting equipment and reagents

  • Streptavidin-HRP conjugate (for biotin tag)

  • In-gel fluorescence scanner (for fluorophore tag)

  • Heat block or water bath

Protocol Steps:

  • Lysate Preparation & Quantification:

    • Prepare cell lysate from treated or untreated cells by standard methods (e.g., sonication or Dounce homogenization) on ice.

    • Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C.

    • Quantify the protein concentration of the supernatant using a Bradford or BCA assay.

  • Probe Labeling Reaction:

    • Normalize the protein concentration of the lysate to 1-2 mg/mL with lysis buffer.

    • Aliquot 50 µL of the normalized lysate into microcentrifuge tubes.

    • Experimental Sample: Add 0.5 µL of 100X 3-AAP-tag stock solution (final concentration 1X, e.g., 1 µM).

    • Negative Control (Heat-Inactivated): Pre-heat an aliquot of lysate at 95°C for 10 minutes to denature proteins. Cool to room temperature, then add 0.5 µL of 100X 3-AAP-tag. This control validates that labeling is dependent on native protein conformation.

    • Incubate all samples for 30 minutes at room temperature.

  • Reaction Quenching and Sample Preparation:

    • Stop the labeling reaction by adding 12.5 µL of 5X SDS-PAGE loading buffer.

    • Boil the samples at 95°C for 5 minutes to fully denature the proteins.

  • Detection and Analysis:

    • For 3-AAP-fluorophore:

      • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

      • After electrophoresis, scan the gel using a fluorescence scanner at the appropriate excitation/emission wavelengths. Labeled kinases will appear as fluorescent bands.

    • For 3-AAP-biotin:

      • Load samples on an SDS-PAGE gel and perform electrophoresis.

      • Transfer the proteins to a nitrocellulose or PVDF membrane.

      • Block the membrane and probe with a streptavidin-HRP conjugate.

      • Detect the signal using an enhanced chemiluminescence (ECL) substrate. Labeled kinases will appear as bands on the blot.

Expected Outcome: A pattern of bands corresponding to the active kinases labeled by the probe. The heat-inactivated control should show little to no signal, confirming the activity-based nature of the labeling.[3]

Application 2: Competitive Inhibition Assay for IC₅₀ Determination

This protocol uses 3-AAP-tag in a competitive format to determine the potency (IC₅₀) of a test inhibitor against a specific kinase.

Objective: To measure the concentration-dependent displacement of 3-AAP-tag from a target kinase by a competing, non-covalent inhibitor.

Workflow_Competition_Assay start Start: Active Kinase Lysate preincubation Pre-incubation: Add varying concentrations of Test Inhibitor (or DMSO) start->preincubation labeling Labeling Step: Add fixed concentration of 3-AAP-tag preincubation->labeling 15-30 min quench Quench Reaction & Prepare for SDS-PAGE labeling->quench 30 min analysis SDS-PAGE & In-gel Scan (or Western Blot) quench->analysis quantify Quantify Band Intensity for Target Kinase analysis->quantify plot Plot % Inhibition vs. [Inhibitor] quantify->plot end Determine IC₅₀ plot->end

Figure 2. Experimental workflow for the competitive inhibition assay.

Protocol Steps:

  • Lysate Preparation:

    • Prepare and quantify cell lysate known to contain the active kinase of interest (e.g., from overexpressing cells or a specific tissue) as described in Application 1. Normalize the protein concentration to 1-2 mg/mL.

  • Competitive Pre-incubation:

    • Prepare serial dilutions of your test inhibitor in DMSO.

    • In separate microcentrifuge tubes, aliquot 49 µL of the normalized lysate.

    • Add 0.5 µL of the serially diluted test inhibitor to each tube.

    • Vehicle Control (0% Inhibition): Add 0.5 µL of DMSO.

    • Background Control (100% Inhibition): Add a known, potent, broad-spectrum kinase inhibitor (e.g., staurosporine) at a saturating concentration (e.g., 10 µM final).

    • Gently mix and pre-incubate the samples for 30 minutes at room temperature to allow the test inhibitor to bind to its target.

  • 3-AAP-tag Labeling:

    • Prepare a 100X stock of 3-AAP-tag in DMSO.

    • Add 0.5 µL of the 3-AAP-tag stock to each tube (for a final volume of 50 µL and a 1X probe concentration).

    • Incubate for an additional 30 minutes at room temperature. The probe will label the fraction of active sites not occupied by the test inhibitor.

  • Sample Processing and Analysis:

    • Stop the reaction by adding 12.5 µL of 5X SDS-PAGE loading buffer and boil at 95°C for 5 minutes.

    • Resolve the samples via SDS-PAGE and detect the 3-AAP-tag signal as described in Application 1 (in-gel fluorescence is recommended for better quantitation).

  • Data Analysis and IC₅₀ Calculation:

    • Capture an image of the gel or blot.

    • Using densitometry software (e.g., ImageJ), quantify the band intensity corresponding to the molecular weight of your target kinase for each lane.

    • Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Intensity_Inhibitor - Intensity_Background) / (Intensity_DMSO - Intensity_Background))

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Data Presentation and Interpretation

The data from a competitive inhibition experiment can be tabulated to clearly present the results and calculate the IC₅₀.

Table 1: Hypothetical Data for IC₅₀ Determination of "Inhibitor X" against Kinase Y

Inhibitor X Conc. (nM)Log [Inhibitor X]Raw Band Intensity% Inhibition
0 (DMSO Control)-15,0000
1014,5004.2
10111,20031.9
501.77,80060.5
10024,50088.1
5002.72,100108.3
100031,550112.9
Bkgd (Staurosporine)-1,400100
Calculated IC₅₀ 35.5 nM

Note: Raw intensity values are arbitrary units. % Inhibition values are calculated relative to DMSO and background (Bkgd) controls.

Conclusion and Trustworthiness

This compound (3-AAP) represents a powerful tool for the functional analysis of protein kinases. Its design as an activity-based probe allows for the specific interrogation of catalytically competent enzymes within their native cellular environment. The protocols described herein are designed as self-validating systems; the inclusion of heat-inactivated and competitive displacement controls ensures that the observed signals are a true measure of specific, activity-dependent covalent labeling. By providing a direct window into the functional state of the kinome, 3-AAP is an invaluable asset for researchers, scientists, and drug development professionals seeking to discover novel therapeutic targets and characterize the next generation of kinase inhibitors.

References
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Sources

Developing Prodrugs of 3-Prop-2-enylpurin-6-amine for Improved Physicochemical Properties and Oral Delivery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

This guide provides a comprehensive framework for the rational design, synthesis, and in vitro evaluation of prodrugs derived from 3-Prop-2-enylpurin-6-amine, a model purine analog. Purine analogs often present significant drug delivery challenges, including poor aqueous solubility, low intestinal permeability, and susceptibility to first-pass metabolism, which can limit their therapeutic potential, particularly for oral administration.[1][2] The strategic modification of the parent molecule's exocyclic amine into bioreversible prodrugs is a well-established approach to overcome these pharmacokinetic hurdles.[3][4] This document details several prodrug strategies—specifically N-acylation, amino acid conjugation, and N-phosphonooxymethyl derivatization—to modulate the physicochemical properties of the parent compound. We provide detailed, step-by-step protocols for the synthesis of representative prodrugs, their analytical characterization, and a suite of in vitro assays to assess their stability, conversion kinetics, and permeability. The overarching goal is to equip researchers with the necessary rationale and methodologies to select and advance optimal prodrug candidates for further in vivo evaluation.

Introduction: The Rationale for Prodrug Development

This compound, a representative N6-substituted adenine analog, serves as a pertinent model for compounds whose clinical utility may be hampered by suboptimal drug delivery characteristics. The purine scaffold, while essential for biological activity, often contributes to poor aqueous solubility due to its planar, aromatic nature and potential for crystalline lattice formation. Furthermore, the primary amine at the C6 position is a site for potential metabolic inactivation and can become protonated under physiological conditions, limiting passive diffusion across the gastrointestinal epithelium.[5][6]

Oral drug delivery is the preferred route of administration due to its convenience and patient compliance, but it presents a formidable series of barriers, including the acidic environment of the stomach, enzymatic degradation, and the intestinal mucosal barrier.[7][8] A prodrug strategy aims to temporarily mask the problematic functional group—in this case, the 6-amine—with a promoiety. This promoiety is designed to be cleaved in a controlled manner, either chemically or enzymatically, to release the active parent drug at or near its site of action.[9][10]

The selection of a promoiety is a critical decision driven by the specific delivery challenge being addressed.

  • To Enhance Lipophilicity and Permeability: Attaching a small, lipophilic group like an acetyl moiety can increase passive diffusion across cell membranes.

  • To Improve Aqueous Solubility: Conjugating a highly polar group, such as a phosphate, can dramatically increase water solubility for parenteral formulations.[5]

  • To Hijack Nutrient Transporters: Linking an amino acid can facilitate active transport across the intestinal wall via transporters like the peptide transporter 1 (PEPT1), improving oral bioavailability.[11]

This guide will explore these strategies through detailed protocols, enabling a systematic approach to enhancing the drug-like properties of this compound.

Prodrug Design Strategies for the 6-Amine Position

The primary amine of this compound is an ideal handle for chemical modification. Below are three distinct strategies, each designed to address a different delivery obstacle.

Overview of Selected Strategies

A successful prodrug must strike a delicate balance: it must be stable enough to reach its target but labile enough to release the active drug in a timely manner. The choice of the linking chemistry is therefore paramount.

StrategyPromoietiesLinkage TypePrimary GoalActivation MechanismKey Advantages & Disadvantages
N-Acylation Acetyl, PivaloylAmideEnhance lipophilicity; Improve passive membrane permeability.Amidases, Carboxylesterases (CES)[12](+) Simple synthesis, predictable increase in lipophilicity. (-) Amide bonds can be highly stable, leading to slow or incomplete conversion.[6]
Amino Acid Conjugation L-Valine, L-GlycineAmideEnhance aqueous solubility; Target intestinal amino acid/peptide transporters (e.g., PEPT1).[11]Peptidases, Amidases(+) Potential for active uptake, improved solubility. (-) Stereospecific enzymes may require L-amino acids; can alter physicochemical properties significantly.[13]
N-Phosphonooxymethyl PhosphonooxymethylN-Acyloxyalkyl carbamate derivativeDramatically increase aqueous solubility for IV formulations.Phosphatases, Esterases(+) Substantial increase in solubility, rapid enzymatic cleavage. (-) High polarity may limit oral absorption; synthesis can be more complex.[5]
Prodrug Activation Pathway

The conversion of the prodrug to the active parent drug is a critical step that relies on endogenous enzymes. The workflow below illustrates the general principle of this bioactivation.

cluster_0 Systemic Circulation / Target Tissue cluster_1 Prodrug Prodrug (e.g., N-Valyl-Parent Drug) ActiveDrug Active Parent Drug (this compound) Prodrug->ActiveDrug Enzymatic Cleavage (Amidases, Esterases, Phosphatases) Promoieties Promoieties (e.g., L-Valine) Prodrug->Promoieties Oral Oral Administration Oral->Prodrug Absorption from GI Tract

Caption: General bioactivation pathway for prodrugs of this compound.

Synthetic Protocols

The following protocols are provided as examples for the synthesis of an N-acyl and an amino acid prodrug. Researchers should adapt purification and analytical methods based on the specific properties of their synthesized compounds.

Protocol 3.1: Synthesis of N-Acetyl-3-Prop-2-enylpurin-6-amine (N-Acylation)

Rationale: This protocol uses acetic anhydride for a straightforward acylation of the exocyclic amine. Pyridine acts as a base to neutralize the acetic acid byproduct and as a catalyst. This modification is expected to increase the lipophilicity of the parent compound.

Materials:

  • This compound

  • Acetic Anhydride ((CH₃CO)₂O)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (HPLC grade)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous pyridine (10 mL per gram of starting material) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add acetic anhydride (1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Once the reaction is complete, remove the pyridine under reduced pressure.

  • Dissolve the residue in DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure N-acetyl prodrug.

Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Purity should be assessed by HPLC (>95%).

Protocol 3.2: Synthesis of N-(L-Valyl)-3-Prop-2-enylpurin-6-amine (Amino Acid Conjugation)

Rationale: This protocol employs peptide coupling chemistry to form an amide bond between the parent drug and L-valine.[11] A Boc-protected amino acid is used to prevent self-coupling. HATU is a highly efficient coupling reagent that minimizes racemization. The final step is the deprotection of the Boc group to yield the final prodrug, often as a salt.

Materials:

  • This compound

  • Boc-L-Valine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dimethylformamide (DMF, anhydrous)

  • Trifluoroacetic acid (TFA)

  • Diethyl ether

  • Standard workup and purification reagents as listed in Protocol 3.1.

Procedure:

  • Coupling Reaction:

    • To a solution of Boc-L-Valine (1.1 equivalents) in anhydrous DMF, add HATU (1.1 equivalents) and DIPEA (2.5 equivalents). Stir for 15 minutes at room temperature to pre-activate the amino acid.

    • Add this compound (1 equivalent) to the activated amino acid solution.

    • Stir the reaction at room temperature for 12-18 hours, monitoring by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash extensively with water and brine to remove DMF and other water-soluble components.

    • Dry the organic phase over MgSO₄, filter, and concentrate.

    • Purify the intermediate (Boc-protected prodrug) by silica gel chromatography.

  • Boc Deprotection:

    • Dissolve the purified intermediate in a minimal amount of DCM.

    • Add an excess of TFA (typically 20-30% v/v in DCM).

    • Stir at room temperature for 1-2 hours until deprotection is complete (monitor by LC-MS).

    • Remove the solvent and TFA under reduced pressure.

    • Triturate the residue with cold diethyl ether to precipitate the product as a TFA salt.

    • Collect the solid by filtration and dry under vacuum.

Characterization: Confirm the structure of the final product by NMR and HRMS. Assess purity by HPLC.

In Vitro Evaluation Protocols

A series of in vitro experiments is essential to characterize the prodrugs and select promising candidates for in vivo studies.[14][15]

Protocol 4.1: Prodrug Stability and Conversion in Plasma

Rationale: This assay determines the rate at which the prodrug is converted back to the parent drug by plasma enzymes (primarily esterases and amidases). A successful prodrug should exhibit a reasonable half-life, ensuring it remains intact long enough after absorption but is cleaved efficiently to release the active compound.[13]

Materials:

  • Prodrug stock solution (e.g., 10 mM in DMSO)

  • Parent drug analytical standard

  • Human plasma (or species of interest), stored at -80°C

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN) with 0.1% formic acid (for protein precipitation)

  • LC-MS/MS system for quantification

Procedure:

  • Thaw plasma on ice. Pre-warm a sufficient volume of plasma to 37°C in a water bath for 15 minutes.

  • Initiate the reaction by spiking the prodrug stock solution into the pre-warmed plasma to a final concentration of 1-5 µM. Ensure the final DMSO concentration is <0.5%.

  • Incubate the mixture at 37°C.

  • At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 50 µL) of the plasma sample.

  • Immediately quench the enzymatic reaction by adding the aliquot to 3 volumes of ice-cold ACN containing an internal standard.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.

  • Quantify the remaining concentration of the prodrug and the appearance of the parent drug against a standard curve prepared in plasma.

  • Calculate the half-life (t₁/₂) from the slope of the natural log of the remaining prodrug concentration versus time.

Protocol 4.2: Caco-2 Permeability Assay

Rationale: The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a polarized monolayer that is a widely accepted in vitro model of the human intestinal epithelium. This assay measures the rate of transport of a compound from the apical (AP) to the basolateral (BL) side, predicting its potential for oral absorption.[11]

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with FBS, NEAA, Pen-Strep)

  • Hanks' Balanced Salt Solution (HBSS) with HEPES buffer

  • Lucifer yellow (marker for monolayer integrity)

  • Propranolol (high permeability control) and Atenolol (low permeability control)

  • LC-MS/MS system

Procedure:

  • Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.

  • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • On the day of the experiment, wash the monolayers with pre-warmed HBSS.

  • Add the test compound (prodrug or parent drug at 10 µM) to the apical (AP) chamber (donor). Add fresh HBSS to the basolateral (BL) chamber (receiver).

  • Incubate the plates at 37°C with gentle shaking.

  • At designated time points (e.g., 30, 60, 90, 120 minutes), take samples from the BL chamber and replace with fresh HBSS. A final sample is also taken from the AP chamber.

  • At the end of the experiment, add Lucifer yellow to the AP side and incubate for 1 hour to confirm monolayer integrity post-experiment.

  • Analyze the concentration of the compound in all samples by LC-MS/MS. Note: It is critical to measure both the prodrug and the parent drug in the receiver compartment to account for metabolism by the Caco-2 cells.

  • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of appearance of the drug in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Data Interpretation and Candidate Selection

The data generated from the in vitro assays must be integrated to build a holistic profile of each prodrug candidate. The goal is to identify a compound with an optimal balance of solubility, stability, permeability, and efficient conversion to the parent drug.

Hypothetical Data Summary
CompoundSolubility (pH 7.4)Plasma t₁/₂ (min)Caco-2 Papp (AP→BL) (10⁻⁶ cm/s)Notes
Parent Drug 5 µg/mL>2400.8Poor solubility and permeability.
N-Acetyl Prodrug 2 µg/mL>2404.5Improved permeability but poor solubility and very slow conversion. Likely a poor candidate.
N-Valyl Prodrug 85 µg/mL459.2 (Prodrug + Parent)Excellent balance: improved solubility, good permeability (suggesting transporter involvement), and a moderate conversion rate. A strong candidate.
N-Phospho Prodrug >10 mg/mL<5<0.1High solubility but very rapid plasma hydrolysis and poor permeability. Best suited for IV use, not oral.
Workflow for Prodrug Candidate Selection

The following diagram outlines the decision-making process based on the integrated in vitro data.

G start Synthesize & Characterize Prodrug Library solubility Aqueous Solubility Screen start->solubility decision1 Sufficiently Soluble? solubility->decision1 stability Chemical & Enzymatic Stability Assays (Buffer, Plasma, Microsomes) decision2 Optimal Stability & Conversion? (t½ > 5 min and < 120 min) stability->decision2 permeability In Vitro Permeability (e.g., Caco-2 Assay) decision3 Improved Permeability? (Papp > Parent Drug) permeability->decision3 decision1->stability Yes fail Redesign or Discard Candidate decision1->fail No decision2->permeability Yes decision2->fail No candidate Select Lead Candidate(s) for In Vivo PK Studies decision3->candidate Yes decision3->fail No

Caption: Decision-making workflow for selecting a lead prodrug candidate.

Conclusion

The development of prodrugs for compounds like this compound is a powerful, hypothesis-driven strategy to overcome fundamental pharmacokinetic barriers. By rationally selecting promoieties to improve solubility, enhance membrane permeability, or engage active transport mechanisms, researchers can significantly increase the likelihood of a compound's success. The systematic application of the synthetic and in vitro evaluation protocols detailed in this guide provides a robust pathway for identifying prodrug candidates with the highest potential for successful in vivo development, ultimately unlocking the therapeutic value of promising parent molecules.

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Application Note & Protocols for In Vitro Cytotoxicity Evaluation of 3-Prop-2-enylpurin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of the cytotoxic potential of 3-Prop-2-enylpurin-6-amine, also known as N6-allyladenine. As a purine analog, this compound belongs to a class of molecules with known biological activities, including the potential to modulate cell proliferation and survival pathways. For instance, the related cytokinin analog, Kinetin riboside (N6-furfuryladenosine), has demonstrated antiproliferative and apoptogenic activity against various human cancer cell lines[1][2]. This guide outlines a strategic, multi-assay approach, beginning with broad cell viability screening and progressing to more detailed mechanistic assays to elucidate the mode of cell death. The protocols herein are designed to be robust and self-validating, ensuring the generation of reliable and reproducible data critical for early-stage drug discovery and toxicological assessment.

Introduction: The Rationale for a Multi-Assay Approach

Evaluating the cytotoxic effect of a novel compound requires more than a single data point. A compound can reduce cell viability through various mechanisms—by arresting the cell cycle (cytostatic effect), inducing programmed cell death (apoptosis), or causing direct cell injury leading to lysis (necrosis). Relying on a single assay can be misleading. For example, an assay measuring metabolic activity might miss compounds that induce cell death without immediately compromising mitochondrial function.

Therefore, we present a tiered workflow that combines orthogonal assays to build a comprehensive cytotoxic profile of this compound. This strategy allows for:

  • Primary Screening: Rapidly determine the effective dose range using robust viability assays.

  • Confirmation: Validate primary findings with an assay that measures a different cellular parameter (e.g., membrane integrity vs. metabolic activity).

  • Mechanistic Insight: Investigate the mode of action (e.g., apoptosis vs. necrosis) to understand how the compound induces cytotoxicity.

Recommended Experimental Workflow

A logical progression of experiments ensures efficient use of resources and yields a clear, interpretable dataset. The following workflow is recommended for characterizing the cytotoxicity of this compound.

G cluster_0 Phase 1: Initial Screening & Viability cluster_1 Phase 2: Confirmation & Membrane Integrity cluster_2 Phase 3: Mechanistic Elucidation cluster_3 Phase 4: Data Analysis A Select Cell Lines (Cancer Panel + Normal Control) B MTT Assay (Metabolic Activity) A->B Dose-response (24, 48, 72h) C Neutral Red Assay (Lysosomal Integrity) A->C Dose-response (24, 48, 72h) D LDH Release Assay (Membrane Damage) B->D Confirm at IC50 conc. C->D Confirm at IC50 conc. E Annexin V / PI Staining (Apoptosis vs. Necrosis) D->E Investigate MOA F Caspase-3/7 Activity Assay (Apoptotic Pathway) E->F G Calculate IC50 Values E->G F->G H Synthesize Mechanistic Profile G->H G cluster_0 A Healthy Cell Annexin V: Negative PI: Negative B Early Apoptotic Annexin V: Positive PI: Negative C Late Apoptotic / Necrotic Annexin V: Positive PI: Positive D Necrotic (Primary) Annexin V: Negative PI: Positive

Caption: Interpreting Annexin V / PI staining results.

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 6-well plates or T25 flasks

  • 1X Binding Buffer (typically 10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂) * Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound (e.g., at IC₅₀ concentration) for a predetermined time (e.g., 24 hours). Include vehicle-treated cells as a negative control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and centrifuge at ~500 x g for 5 minutes.[3]

  • Washing: Wash the cell pellet once with cold 1X PBS and centrifuge again.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of ~1 × 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1-2 µL of PI staining solution (as per kit instructions).[3]

  • Incubation: Gently vortex and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry as soon as possible.[4] Use unstained, Annexin V only, and PI only controls for setting compensation and gates.

Caspase-3/7 Activity Assay

Principle: Caspases are a family of proteases that are central to the apoptotic process. Caspase-3 and Caspase-7 are key "executioner" caspases that cleave cellular substrates, leading to the disassembly of the cell.[5] This assay uses a specific substrate (e.g., DEVD peptide sequence) linked to a fluorophore or chromophore. Cleavage of the substrate by active caspase-3/7 releases the reporter molecule, generating a measurable signal proportional to enzyme activity.[6][7] Evidence suggests that related compounds like Kinetin riboside can activate this pathway.[2]

Materials:

  • Commercially available Caspase-3/7 Activity Assay Kit (fluorometric or colorimetric)

  • Opaque-walled 96-well plates (for fluorescence) or clear plates (for colorimetric)

  • Microplate reader (fluorescence or absorbance)

Protocol:

  • Seeding and Treatment: Seed cells in a 96-well plate and treat as described previously. Include a positive control for apoptosis induction (e.g., staurosporine, as often provided in kits).[6]

  • Reagent Addition: After treatment, add the Caspase-3/7 reagent directly to the wells according to the manufacturer's "add-mix-measure" protocol. This reagent typically contains both the cell lysis buffer and the caspase substrate.[8]

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the fluorescence (e.g., Excitation 400 nm / Emission 505 nm) or absorbance (~405 nm) using a microplate reader.[6][7] The signal intensity is directly proportional to the amount of active caspase-3/7.

Data Presentation and Analysis

Summarize quantitative data from the primary screening assays in a clear, tabular format for easy comparison.

Table 1: Cytotoxic Activity (IC₅₀) of this compound

Cell LineCancer TypeIncubation Time (h)AssayIC₅₀ (µM) ± SD
HT-29Colon Adenocarcinoma48MTT[Insert Value]
MCF-7Breast Adenocarcinoma48MTT[Insert Value]
OVCAR-3Ovarian Cancer48MTT[Insert Value]
MRC-5Normal Lung Fibroblast48MTT[Insert Value]
HT-29Colon Adenocarcinoma48Neutral Red[Insert Value]
...............

Analysis:

  • IC₅₀ Calculation: For dose-response assays (MTT, Neutral Red, LDH), calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the log concentration of the compound and use non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value.

  • Cytotoxicity Percentage (LDH): Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * (Compound-treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)

  • Apoptosis Analysis: Quantify the percentage of cells in each quadrant of the flow cytometry plot (Healthy, Early Apoptotic, Late Apoptotic/Necrotic).

  • Caspase Activity: Express caspase activity as a fold change relative to the vehicle-treated control.

By synthesizing the data from this multi-assay workflow, a robust and detailed profile of the cytotoxic effects of this compound can be established, providing a solid foundation for further preclinical development.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche. Retrieved from [Link]

  • Kanduc, D. (2012). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]

  • Provost, J. J., & Wallert, M. A. (2015). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • Abbkine. (n.d.). Caspase 3/7 Activity Assay Kit (AKES194). Abbkine. Retrieved from [Link]

  • Weyermann, J., et al. (2018). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. Cold Spring Harbor Protocols. Retrieved from [Link]

  • Innoprot. (n.d.). Caspase 3-7 Activity Assay Cell Line. Innoprot. Retrieved from [Link]

  • University of Virginia. (n.d.). The Annexin V Apoptosis Assay. University of Virginia School of Medicine. Retrieved from [Link]

  • Scribd. (n.d.). In Vitro Cytotoxicity Assay Protocol. Scribd. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Retrieved from [Link]

  • Repetto, G., et al. (2008). Assaying cellular viability using the neutral red uptake assay. Nature Protocols. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Retrieved from [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Semantic Scholar. Retrieved from [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2018). Cytotoxic effects of kinetin riboside and its selected analogues on cancer cell lines. ScienceDirect. Retrieved from [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. ResearchGate. Retrieved from [Link]

  • RE-Place. (n.d.). Neutral Red Uptake Assay. RE-Place. Retrieved from [Link]

  • Assay Genie. (n.d.). Neutral Red Cell Cytotoxicity Assay Kit (BN00689). Assay Genie. Retrieved from [Link]

  • Toton, E., et al. (2024). Cytotoxic effects of kinetin riboside and its selected analogues on cancer cell lines. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Leist, M., et al. (2018). Highlight report: Cell type selection for toxicity testing. ALTEX. Retrieved from [Link]

  • Grzanka, A., et al. (2011). Effects of Kinetin Riboside on Proliferation and Proapoptotic Activities in Human Normal and Cancer Cell Lines. Journal of Cellular Biochemistry. Retrieved from [Link]

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Application Notes and Protocols for Crystallizing 3-Prop-2-enylpurin-6-amine for X-ray Diffraction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and step-by-step protocols for obtaining single crystals of 3-Prop-2-enylpurin-6-amine (also known as 3-allyl-adenine) suitable for X-ray diffraction analysis. The narrative is structured to offer researchers, scientists, and drug development professionals both the theoretical underpinnings and practical field-proven insights necessary for successful crystallization. Methodologies covered include slow evaporation, vapor diffusion, and solvent layering, with a strong emphasis on the rationale behind experimental choices, ensuring a robust and reproducible workflow.

Introduction: The Significance of Crystalline this compound

This compound is a substituted purine derivative. Like many N-substituted purines, it holds potential as a scaffold in medicinal chemistry and drug design. Determining its three-dimensional structure via single-crystal X-ray diffraction is paramount for understanding its stereochemical properties, intermolecular interactions, and potential binding modes with biological targets. A high-resolution crystal structure can elucidate the precise arrangement of atoms, bond lengths, and angles, which are critical for structure-activity relationship (SAR) studies and rational drug design.

However, obtaining diffraction-quality crystals is often a significant bottleneck. The process is famously described as more of an art than a science, relying on a combination of systematic screening and empirical optimization.[1][2] This guide aims to demystify the process for this compound by providing a logical framework and actionable protocols. A successful crystallization of a related compound, 6-Amino-3-(prop-2-en-1-yl)-9H-purin-3-ium tetracopper(I) hexabromide, has been reported, demonstrating that this molecular scaffold is amenable to forming ordered crystalline lattices.[3]

Pre-Crystallization Essentials: Foundational Steps for Success

Before attempting any crystallization experiment, meticulous preparation of the starting material is crucial. The quality of the crystal is directly proportional to the purity of the compound.

Purity Assessment and Purification
  • Imperative for High Purity: The presence of impurities, even in small amounts, can inhibit nucleation or be incorporated into the crystal lattice, leading to disordered or poorly diffracting crystals. It is recommended to start with material that is >98% pure.

  • Purification Strategies: For N-substituted purines, flash chromatography is an effective purification method.[4] Given the amine group, silica gel can be used, often with a solvent system like dichloromethane/methanol or ethyl acetate/methanol.[4] For particularly polar purine derivatives, an amine-functionalized column or reversed-phase (C18) chromatography may provide better separation.[4]

  • Purity Verification: Purity should be rigorously assessed using techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). The presence of a single sharp peak in HPLC and clean NMR spectra are good indicators of high purity.

Solubility Screening: Mapping the Crystallization Landscape

Systematic solubility testing is the most critical step in designing a crystallization strategy.[5] The goal is to identify solvents in which the compound has moderate solubility.

  • Rationale: If a compound is too soluble, it will be difficult to achieve the state of supersaturation necessary for crystal growth. If it is insoluble, it cannot enter the solution phase from which crystals form.

  • Solvent Selection: Based on the properties of the parent compound, adenine, which is poorly soluble in cold water and most organic solvents like chloroform and ether, but slightly soluble in hot alcohols and soluble in acids, a targeted screen is recommended.[6] The allyl group in this compound will slightly increase its lipophilicity compared to adenine.

  • Screening Protocol:

    • Place a small amount (e.g., 1-2 mg) of the compound into separate small vials.

    • Add a common solvent (e.g., 100 µL) from the list in Table 1.

    • Observe solubility at room temperature with agitation.

    • If insoluble, gently heat the vial to assess solubility at elevated temperatures.

    • Record observations systematically (e.g., insoluble, sparingly soluble, soluble, very soluble).

Table 1: Recommended Solvent Screen for this compound

Solvent ClassSpecific SolventsExpected Behavior Rationale
Alcohols Methanol, Ethanol, IsopropanolAdenine shows slight solubility in hot alcohol; may provide moderate solubility.[6]
Chlorinated Dichloromethane (DCM), ChloroformAdenine is insoluble; the allyl group may impart slight solubility.[6]
Ethers Tetrahydrofuran (THF), DioxaneLikely low solubility, but useful as anti-solvents.
Ketones Acetone, 2-ButanoneOften good solvents for polar molecules; volatility is useful for evaporation.
Esters Ethyl AcetateCommonly used in purine purification; moderate polarity.[4]
Amides Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High polarity; likely to be good solvents, potentially too good. Useful for layering.
Aqueous Water, Water with Acetic Acid/Formic AcidAdenine is soluble in acidic water.[6] Protonation at N1 or N7 could enhance solubility and offer a different molecular species for crystallization.

Crystallization Methodologies & Protocols

Once a set of "good" solvents (moderate solubility) and "poor" or "anti-solvents" (low solubility) are identified, several techniques can be employed.[7][8] It is highly recommended to set up multiple experiments in parallel using different methods and solvent systems.

Method 1: Slow Evaporation

This is the simplest technique and often a good starting point.[1][9][10] It involves dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly, gradually increasing the concentration to the point of supersaturation and nucleation.

  • Prepare a Near-Saturated Solution: Dissolve 5-10 mg of this compound in a "good" solvent (e.g., hot ethanol or methanol) in a small, clean glass vial (a 1-dram vial or smaller is ideal). Use the minimum amount of solvent necessary to fully dissolve the compound.

  • Ensure Clarity: The solution must be completely clear. If any particulate matter is present, filter the solution through a syringe filter (0.22 µm) into a clean vial. Dust and other particles can act as unwanted nucleation sites, leading to a shower of microcrystals.[9]

  • Control Evaporation: Cover the vial with parafilm. Using a needle, pierce 1-3 small holes in the parafilm.[1][10] The number of holes controls the rate of evaporation; fewer holes for volatile solvents (like DCM or acetone) and more for less volatile ones (like ethanol).

  • Incubate: Place the vial in a vibration-free location (e.g., a quiet corner of a lab bench or a dedicated crystallization incubator) at a constant temperature.

  • Monitor: Check the vial daily without disturbing it. Crystals can form over a period of several days to weeks. Once suitable crystals have formed, they should be harvested promptly before the solvent completely evaporates, which can damage them.[10]

Method 2: Vapor Diffusion

Vapor diffusion is arguably the most successful method for growing high-quality single crystals from small amounts of material.[7][8] The technique involves a drop of the compound solution equilibrating with a larger reservoir of a precipitant solution via the vapor phase.

There are two main setups: hanging drop and sitting drop.

  • Prepare the Reservoir: Add 500 µL of a precipitant solution to the well of a 24-well crystallization plate. The precipitant should be a mixture of the "good" solvent and an "anti-solvent." A good starting point is a 1:1 mixture.

  • Prepare the Drop: On a siliconized glass coverslip, mix 1-2 µL of a concentrated solution of your compound (in the "good" solvent) with 1-2 µL of the reservoir solution.

  • Seal the Well: Invert the coverslip and place it over the well, using grease to create an airtight seal. The drop will be hanging over the reservoir.

  • Equilibration: The anti-solvent from the reservoir will slowly diffuse in vapor form into the drop, while the more volatile "good" solvent diffuses out of the drop. This slowly increases the concentration of the compound in the drop, leading to crystallization.[11][12]

  • Incubate and Monitor: Place the plate in a stable environment and monitor for crystal growth over time.

Hanging_Drop_Vapor_Diffusion

Method 3: Solvent Layering (Liquid-Liquid Diffusion)

This technique is useful when you have a solvent in which the compound is highly soluble and an anti-solvent in which it is completely insoluble.[2][5] The two solvents must be miscible.

  • Prepare the Compound Solution: Dissolve 2-5 mg of this compound in a small volume (e.g., 0.5 mL) of a "good," dense solvent (e.g., DMF, DMSO, or DCM) in a narrow container like an NMR tube or a thin vial.[2][13]

  • Gently Add Anti-Solvent: Using a pipette or syringe, very slowly and carefully layer a less dense, miscible "anti-solvent" (e.g., ethanol, diethyl ether, or hexane) on top of the compound solution.[2][14] The key is to create a distinct interface between the two layers without mixing. Running the anti-solvent down the side of the tube helps achieve this.[2]

  • Incubate: Cap the tube and leave it undisturbed.

  • Crystal Growth: Over time, the two solvents will slowly diffuse into one another. This gradual mixing at the interface lowers the solubility of the compound, causing it to crystallize out, often at the liquid-liquid boundary.[2][5]

Solvent_Layering Solvent Layering Setup vial Anti-Solvent (Low Density) |  Diffusion Interface |  Compound in Good Solvent (High Density) crystals Crystals Form Here vial:middle->crystals

Troubleshooting and Advanced Considerations

  • Oiling Out: If the compound precipitates as an oil instead of a crystal, it means the solution became supersaturated too quickly. To remedy this, slow down the process: reduce the rate of evaporation (fewer holes), use a lower concentration of anti-solvent, or lower the temperature.

  • Microcrystals: A shower of tiny crystals indicates too many nucleation events. This can be caused by impurities, vibrations, or too rapid supersaturation. Ensure the solution is filtered and the setup is in a stable environment.

  • No Crystals: If no crystals form, the solution may not be reaching supersaturation. Try increasing the initial concentration or using a more effective anti-solvent.

  • Temperature: Temperature affects solubility.[15] Setting up experiments at different temperatures (e.g., 4 °C, room temperature) can explore different regions of the phase diagram. Slow cooling of a saturated solution from a high temperature is another effective technique.[5][8]

  • pH Modification: Since purines have multiple basic nitrogen atoms, adjusting the pH can significantly alter solubility and intermolecular interactions.[6] Attempting crystallization from a dilute acidic solution (e.g., using acetic acid) could yield crystals of the protonated salt, which may have different (and potentially better) packing properties.

Conclusion

Crystallizing a novel compound like this compound requires a systematic and patient approach. By ensuring high purity, conducting thorough solubility screens, and methodically exploring techniques like slow evaporation, vapor diffusion, and solvent layering, researchers can significantly increase their chances of obtaining high-quality single crystals. The protocols and insights provided in this guide serve as a robust starting point for unlocking the structural secrets of this and other related N-substituted purines, paving the way for advancements in chemistry and drug development.

References

  • Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757. Available at: [Link]

  • University of Wisconsin-Madison, Department of Chemistry. The Slow Evaporation Method. Available at: [Link]

  • MIT Department of Chemistry. Growing Quality Crystals. Available at: [Link]

  • Thallapally, P. K., & McMahon, J. (n.d.). Getting crystals your crystallographer will treasure: a beginner’s guide. National Institutes of Health. Available at: [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Growing Crystals Part 2. Available at: [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Growing Crystals Part 3. Available at: [Link]

  • KU Leuven, X-ray Core. (2025). How to crystallize your sample. Available at: [Link]

  • International Union of Crystallography. (2024). How to grow crystals for X-ray crystallography. Available at: [Link]

  • Hunter, A. (n.d.). Youngstown State University X-Ray Structure Analysis Lab Manual. ResearchGate. Available at: [Link]

  • Price, C. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2538-2569. Available at: [Link]

  • Hampton Research. (n.d.). Sitting Drop Vapor Diffusion. Available at: [Link]

  • Cernik, M., et al. (2011). Powder X-ray data for adenosine C10H13N5O4. ResearchGate. Available at: [Link]

  • Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies. Available at: [Link]

  • Dinnebier, R. E., et al. (2011). Solid-state chemistry and polymorphism of the nucleobase adenine. ePrints Soton. Available at: [Link]

  • Mehrabi, P., et al. (2021). A simple vapor-diffusion method enables protein crystallization inside the HARE serial crystallography chip. Journal of Applied Crystallography, 54(Pt 3), 856–862. Available at: [Link]

  • Jones, C. G., et al. (2022). Revealing the Crystal Structure of the Purine Base Xanthine with Three-Dimensional (3D) Electron Diffraction. ACS Central Science, 8(10), 1438–1444. Available at: [Link]

  • ResearchGate. (2017). Where can I find the solubility of adenin in organic solvents? Available at: [Link]

  • Nimmagadda, A., & Pan, D. (2017). The Crystallization of Monosodium Urate. Current rheumatology reports, 19(7), 41. Available at: [Link]

  • Pavlyuk, O.V., et al. (2022). 6-Amino-3-(prop-2-en-1-yl)-9H-purin-3-ium Tetracopper(I) Hexabromide: Synthesis and X-ray Structure Determination. ResearchGate. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Prop-2-enylpurin-6-amine (N3-Allyladenine)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 3-Prop-2-enylpurin-6-amine (N3-allyladenine). This resource is designed for chemistry professionals engaged in nucleoside analogue synthesis and drug development. Here, we address common challenges and provide advanced, field-tested solutions to optimize your reaction outcomes. Our focus is on enhancing regioselectivity and maximizing the yield of the desired N3-isomer, a frequent bottleneck in this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing this compound?

The principal challenge is controlling the regioselectivity of the N-alkylation of adenine. Adenine possesses multiple nucleophilic nitrogen atoms (N1, N3, N7, N9, and the exocyclic N6-amine). Direct alkylation with an allyl halide typically results in a mixture of isomers, primarily the N9- and N3-allylated products, along with smaller amounts of N7- and N1-isomers. The thermodynamically favored product is often the N9-isomer, while the desired, kinetically favored N3-isomer can be more challenging to isolate in high yield.

Q2: Why is N,N-Dimethylformamide (DMF) commonly recommended as the solvent?

N,N-Dimethylformamide (DMF) is a polar aprotic solvent that effectively dissolves adenine and the base (like potassium carbonate). Its polar nature helps to stabilize the charged intermediates and transition states during the SN2 reaction. Crucially, being aprotic, it does not engage in hydrogen bonding with the nucleophilic nitrogens of adenine to the same extent as protic solvents (like water or alcohols). This leaves the nitrogen atoms more available for alkylation, promoting the reaction.

Q3: What is the mechanistic basis for favoring N3-alkylation over N9-alkylation?

While the N9-position is generally more thermodynamically stable after alkylation, the N3-position can be made the preferred kinetic site under specific conditions. The regioselectivity is a delicate balance of steric hindrance, electronics, and reaction conditions. In a polar aprotic solvent like DMF, the N3-position is often more accessible and can be more nucleophilic than the N9-position, especially when using a bulky base or specific protecting group strategies. The reaction proceeds via a direct SN2 displacement of the halide by a nitrogen atom of the adenine ring.

Troubleshooting Guide: Common Issues & Solutions

Problem 1: Low Yield of the Desired N3-Isomer and Predominance of N9-Allyladenine

This is the most common issue, stemming from the inherent reactivity of the adenine ring system.

Root Cause Analysis:

  • Thermodynamic Control: The N9-isomer is the more stable product. If the reaction is run at high temperatures or for extended periods, product equilibration can favor the N9-isomer.

  • Base & Solvent Effects: The choice of base and solvent system significantly influences the nucleophilicity of the different nitrogen atoms.

Solutions & Optimization Strategies:

  • Strict Temperature Control: Maintain a low to moderate reaction temperature (e.g., 25-40°C). Higher temperatures can provide the energy needed to overcome the activation barrier for the formation of the more stable N9-isomer.

  • Choice of Base: A non-nucleophilic, inorganic base like potassium carbonate (K₂CO₃) is often preferred. It is strong enough to deprotonate adenine sufficiently to initiate the reaction but is less likely to cause side reactions compared to stronger organic bases.

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress. Stop the reaction once the consumption of the starting material plateaus to prevent the potential for isomerization or degradation.

G cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Verification Problem Low Yield of N3-Isomer (High N9-Isomer) Temp Reduce Temperature (e.g., to 25-30°C) Problem->Temp Kinetic vs. Thermo Control Base Confirm Base (Use K₂CO₃) Temp->Base Ensure Optimal Conditions Time Monitor & Optimize Reaction Time (TLC/HPLC) Base->Time Analysis Analyze Isomer Ratio (¹H NMR / HPLC) Time->Analysis Result Improved N3:N9 Ratio? Analysis->Result Result->Temp No, Re-optimize end Proceed to Purification Result->end Yes

Caption: Step-by-step workflow for the synthesis of N3-allyladenine.

References

  • Leonard, N. J., & Fujii, T. (1964). The Synthesis of 3-Substituted Adenines. Journal of the American Chemical Society, 86(21), 4452–4456. Available from: [Link]

  • Beaman, A. G., & Robins, R. K. (1961). The Direct Alkylation of Adenine. Journal of the American Chemical Society, 83(19), 4038–4044. Available from: [Link]

  • Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. Available from: [Link]

  • Lister, J. H. (1971). The Purines. In Fused Pyrimidines Part II. Wiley-Interscience. Available from: [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. Available from: [Link]

Technical Support Center: Troubleshooting Unexpected Results in 3-Prop-2-enylpurin-6-amine Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Prop-2-enylpurin-6-amine, also known as N6-allyladenine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common and unexpected issues encountered during the synthesis, characterization, and biological evaluation of this compound. Our approach is rooted in explaining the "why" behind experimental choices to empower you to make informed decisions in your research.

Section 1: Synthesis and Purification

The synthesis of this compound typically involves the alkylation of adenine at the N6 position. While seemingly straightforward, this reaction can present several challenges leading to low yields, difficult purification, and the formation of undesired side products.

Frequently Asked Questions (FAQs) - Synthesis

Q1: My synthesis of this compound resulted in a very low yield. What are the common causes?

A1: Low yields in N6-allyladenine synthesis can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or inadequate mixing. It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Suboptimal Base: The choice and amount of base are critical for deprotonating the N6-amino group of adenine, making it nucleophilic. A weak base or insufficient equivalents may lead to a sluggish reaction.

  • Side Reactions: The purine ring has multiple nucleophilic nitrogen atoms (N1, N3, N7, N9). Alkylation can occur at these positions, leading to a mixture of isomers and consuming your starting material.[1]

  • Degradation: Adenine and its derivatives can be susceptible to degradation under harsh reaction conditions, such as high temperatures or extreme pH.[2]

Q2: I have a mixture of products after my synthesis. How can I selectively isolate the desired N6-allyladenine?

A2: Isolating N6-allyladenine from a mixture of isomers and unreacted starting materials often requires chromatographic purification. Column chromatography using silica gel is a common and effective method. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can effectively separate the different isomers. The polarity of the N-allyl isomers will differ, allowing for their separation.

Troubleshooting Guide: Synthesis & Purification

Issue: Formation of Multiple Products Detected by TLC/HPLC

  • Potential Cause 1: Non-selective Alkylation. The allyl group can react with other nitrogen atoms on the purine ring, particularly N9 and N7.

    • Troubleshooting Protocol:

      • Protecting Groups: Consider using a protecting group strategy to block other reactive sites on the adenine ring before alkylation.

      • Solvent Optimization: The choice of solvent can influence the regioselectivity of the reaction. Experiment with different solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile, to favor N6-alkylation.

      • Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity of the reaction, favoring the thermodynamically more stable product.

  • Potential Cause 2: Degradation of Starting Material or Product.

    • Troubleshooting Protocol:

      • Temperature Control: Ensure the reaction temperature does not exceed the stability limits of your reactants and products.

      • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.[3]

Workflow for Synthesis and Purification

cluster_synthesis Synthesis cluster_purification Purification start Adenine + Allyl Bromide reaction Reaction with Base (e.g., K2CO3) in DMF start->reaction monitoring Monitor by TLC/HPLC reaction->monitoring workup Aqueous Work-up monitoring->workup crude Crude Product workup->crude column Silica Gel Column Chromatography crude->column fractions Collect and Analyze Fractions column->fractions pure Combine Pure Fractions & Evaporate fractions->pure final_product final_product pure->final_product Characterization

Caption: A typical workflow for the synthesis and purification of this compound.

Section 2: Compound Characterization

Accurate characterization of this compound is essential to confirm its identity, purity, and stability before proceeding with biological experiments.

Frequently Asked Questions (FAQs) - Characterization

Q3: My 1H NMR spectrum shows unexpected peaks. What could they be?

A3: Unexpected peaks in the 1H NMR spectrum can indicate the presence of:

  • Residual Solvents: Solvents from the reaction or purification steps (e.g., DMF, ethyl acetate, hexane) are common contaminants.

  • Isomeric Byproducts: As mentioned, alkylation at other nitrogen atoms will result in isomers with distinct NMR signals.

  • Degradation Products: If the compound has started to degrade, you may see new peaks corresponding to the degradation products.[4]

  • Water: The presence of water in the NMR solvent (like DMSO-d6) can lead to a broad peak.

Q4: How can I confirm the purity of my synthesized compound?

A4: A combination of analytical techniques is recommended for purity assessment:

  • HPLC: High-Performance Liquid Chromatography is a highly sensitive method to determine the purity of your compound. A single, sharp peak is indicative of high purity.[5][6][7][8]

  • NMR Spectroscopy: Both 1H and 13C NMR can help identify impurities. Integration of the peaks in the 1H NMR spectrum can be used to quantify the level of impurities if their structure is known.[9][10]

  • Mass Spectrometry (MS): MS will confirm the molecular weight of your compound and can help identify the mass of any impurities.[11][12]

Troubleshooting Guide: Characterization

Issue: Ambiguous NMR Spectrum

  • Potential Cause: Presence of Isomers. The chemical shifts of protons on the purine ring and the allyl group will be different for each isomer.

    • Troubleshooting Protocol:

      • 2D NMR: Perform 2D NMR experiments like COSY and HMBC to establish the connectivity between protons and carbons. This can help to definitively assign the structure and identify isomers.

      • Reference Spectra: Compare your spectra to literature values for N6-allyladenine or closely related compounds if available.[6]

Table 1: Expected 1H and 13C NMR Chemical Shifts (in DMSO-d6)

Atom1H Chemical Shift (ppm)13C Chemical Shift (ppm)
Purine H-2 ~8.1~152
Purine H-8 ~8.2~140
Allyl CH ~5.9-6.1 (m)~135
Allyl CH2 (vinyl) ~5.1-5.3 (m)~115
Allyl CH2 (N-bound) ~4.0-4.2 (t)~42
NH ~7.1 (br s)-

Note: These are approximate chemical shifts based on related structures and may vary slightly depending on the solvent and concentration.[9][10]

Workflow for Compound Characterization

start Purified Compound nmr 1H and 13C NMR start->nmr ms Mass Spectrometry start->ms hplc HPLC Analysis start->hplc data_analysis Data Analysis and Interpretation nmr->data_analysis ms->data_analysis hplc->data_analysis final_confirmation Purity and Identity Confirmed data_analysis->final_confirmation

Caption: A comprehensive workflow for the characterization of synthesized this compound.

Section 3: Biological Assays

Unexpected results in biological assays can be frustrating. This section addresses common issues encountered when evaluating the biological activity of this compound, particularly in cell-based assays.

Frequently Asked Questions (FAQs) - Biological Assays

Q5: I am observing inconsistent results in my cytotoxicity assays with this compound. What could be the reason?

A5: Inconsistent cytotoxicity results can arise from several sources:

  • Compound Solubility: If the compound is not fully dissolved in the cell culture medium, its effective concentration will be lower and variable between wells.

  • Compound Stability: The compound may not be stable in the cell culture medium over the time course of the experiment, leading to a decrease in its effective concentration.[2]

  • Cell Health and Density: The health and density of the cells at the time of treatment can significantly impact their response to a cytotoxic agent.

  • Assay Interference: The compound itself might interfere with the assay components (e.g., formazan-based assays like MTT).

Q6: How do I prepare a stock solution of this compound for cell-based assays?

A6: It is recommended to prepare a concentrated stock solution in an appropriate solvent like DMSO. For cell-based assays, it is crucial to keep the final concentration of the solvent in the culture medium low (typically <0.5%) to avoid solvent-induced cytotoxicity.[13]

Troubleshooting Guide: Biological Assays

Issue: High Variability in Cell Viability Data

  • Potential Cause 1: Poor Compound Solubility.

    • Troubleshooting Protocol:

      • Solubility Test: Before the experiment, test the solubility of the compound in the cell culture medium at the highest concentration you plan to use. Visually inspect for any precipitation.

      • Sonication: Briefly sonicate the stock solution before diluting it into the culture medium to ensure it is fully dissolved.

      • Alternative Solvents: If solubility in DMSO is an issue, other organic solvents like ethanol could be tested, but their own cytotoxicity must be carefully evaluated.[11]

  • Potential Cause 2: Compound Instability in Culture Medium.

    • Troubleshooting Protocol:

      • Time-Course Stability Study: Incubate the compound in the cell culture medium for the duration of your experiment and analyze its concentration at different time points using HPLC.

      • Fresh Media Changes: If the compound is found to be unstable, consider changing the media with freshly prepared compound solution during the experiment.

Workflow for a Standard Cytotoxicity Assay

cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cell_seeding Seed Cells in 96-well Plate add_compound Add Compound to Cells cell_seeding->add_compound compound_prep Prepare Serial Dilutions of Compound compound_prep->add_compound incubation Incubate for Desired Time (e.g., 24, 48, 72h) add_compound->incubation add_reagent Add Viability Reagent (e.g., MTT, CellTiter-Glo) incubation->add_reagent read_plate Read Plate on Plate Reader add_reagent->read_plate data_analysis data_analysis read_plate->data_analysis Calculate IC50

Caption: A generalized workflow for determining the cytotoxicity of this compound.

References

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of N6-(Δ2-Isopentenyl)adenine on Primesep 100 Column. Retrieved from [Link]

  • GENERAL HPLC METHODS. (n.d.). Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 6-Benzylaminopurine (N6-Benzyladenine) on Primesep 100 Column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Determination of 6-Benzylaminopurine (N6-Benzyladenine) on Newcrom B Column. Retrieved from [Link]

  • Fleysher, M. H., Hakala, M. T., Bloch, A., & Hall, R. H. (1968). Synthesis and biological activity of some N6-alkyladenosines. Journal of medicinal chemistry, 11(4), 717–720.
  • Kolyachkina, G. L., et al. (2011). Synthesis of N6-substituted adenosines. Collection Symposium Series, 12, 405-407.
  • Mikhailov, S. N., et al. (2018). Synthesis of N6-Substituted Adenosines as Cytokinin Nucleosides. Current protocols in nucleic acid chemistry, 72(1), 14.15.1–14.15.16.
  • Hong, J. H., et al. (1977). Synthesis and biological activities of some N6- and N9-carbamoyladenines and related ribonucleosides. Journal of medicinal chemistry, 20(12), 1598–1607.
  • Gao, H., et al. (2009). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 43(21), 8356–8362.
  • Ochałek, Z., et al. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Journal of Pharmaceutical Sciences, 103(10), 3153-3161.
  • Pál, M., et al. (2010). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Magnetic Resonance in Chemistry, 48(10), 789-796.
  • Jackowski, K., et al. (2005). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Polish Journal of Chemistry, 79, 1339-1349.
  • Impacts of Key Degradation Byproducts on Amine Scrubbing for Post-Combustion Carbon Capture. (2024). University of Kentucky College of Arts & Sciences. Retrieved from [Link]

  • ResearchGate. (2016). Solubility of compounds slightly soluble or insoluble in DMSO? Retrieved from [Link]

  • PubChem. (n.d.). N-(Prop-2-en-1-yl)(propyl)amine. Retrieved from [Link]

  • Ciaglia, E., et al. (2018). N6-isopentenyladenosine affects cytotoxic activity and cytokines production by IL-2 activated NK cells and exerts topical anti-inflammatory activity in mice. European journal of pharmacology, 833, 185–192.
  • Wang, X., et al. (2019). Metal-free synthesis of 1,N6-ethenoadenines from N6-propargyl-adenines via NIS mediated radical cascade reaction. RSC advances, 9(65), 38041–38044.
  • Conti, A., et al. (2024). N6-methyladenosine in DNA promotes genome stability. eLife, 13, e101626.
  • Conti, A., et al. (2024). N6-methyladenosine in DNA promotes genome stability. ResearchGate. Retrieved from [Link]

  • Conti, A., et al. (2024). N6-methyladenosine in DNA promotes genome stability. eLife, 13, RP101626.
  • Al-Bari, M. A. A., et al. (2023). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Molecules (Basel, Switzerland), 28(24), 8098.
  • The Royal Society of Chemistry. (2012).
  • ResearchGate. (2015). N6-isopentenyladenosine Inhibits cell proliferation and Induces apoptosis In a human colon cancer cell line DLD1. Retrieved from [Link]

  • Conti, A., et al. (2025). N6-methyladenosine in DNA promotes genome stability. PubMed. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). mass spectrum of propan-2-amine. Retrieved from [Link]

  • van der Zwan, J., et al. (2003). Formation of adenine-N3/guanine-N7 cross-link in the reaction of trans-oriented platinum substrates with dinucleotides. Journal of the American Chemical Society, 125(47), 14433–14441.
  • Roy, D., et al. (2006). Chemical evolution: The mechanism of the formation of adenine under prebiotic conditions.
  • Identifying N6-Methyladenosine Sites in HepG2 Cell Lines Using Oxford Nanopore Technology. (2023). MDPI. Retrieved from [Link]

  • Formation of 1,N6-ethenoadenine and 3,N4-ethenocytosine by lipid peroxidation products and nucleic acid bases. (1992). Carcinogenesis, 13(11), 2041-2045.
  • Vitanza, L., et al. (2021). Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol. Scientific reports, 11(1), 16429.

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Technical Support Center: Optimizing 3-Prop-2-enylpurin-6-amine Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Method Development and Troubleshooting

Welcome to the technical support guide for optimizing the use of 3-Prop-2-enylpurin-6-amine and its related compounds in cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshoot common experimental challenges.

A Note on Nomenclature: The compound "this compound" is chemically related to a well-studied class of molecules known as cytokinins. In mammalian cell research, the most commonly investigated compound with a similar structure is N6-(Δ2-isopentenyl)adenine , also known as 2iP or simply Isopentenyladenine. Its riboside form, N6-(Δ2-isopentenyl)adenosine (iPA or Riboprine) , is also frequently used. This guide will focus on these compounds, as they have established biological activity and extensive literature.

These molecules are noted for their pleiotropic effects, including anti-tumor, anti-inflammatory, and cell cycle-modulating properties, making precise concentration optimization critical for meaningful and reproducible results[1][2].

Frequently Asked Questions (FAQs)

This section addresses foundational questions that are crucial to consider before beginning your experiments.

Q1: What is N6-(Δ2-isopentenyl)adenine (2iP) and what is its mechanism of action in mammalian cells?

N6-(Δ2-isopentenyl)adenine is a naturally occurring cytokinin, a class of plant hormones. In mammalian systems, it is not a hormone but acts as a signaling molecule with diverse effects. It is known to be cytotoxic to various cancer cell lines[3]. Its primary mechanisms of action include:

  • Cell Cycle Arrest: It can inhibit cancer cell growth by arresting the cell cycle, often in the G0/G1 phase[2]. This is linked to its ability to modulate the activity of key cell cycle regulators like cyclins and cyclin-dependent kinases (CDKs)[4].

  • Induction of Apoptosis: 2iP and its analogues can trigger programmed cell death (apoptosis), an effect associated with the activation of executioner caspases like caspase-3[2].

  • Cytoskeletal Disruption: The compound has been shown to induce alterations in cell morphology and disorganization of the actin cytoskeleton, which may contribute to its anti-proliferative effects[2].

Interestingly, its effects can be biphasic, with low concentrations (<1μM) sometimes promoting proliferation in certain immune cells, while higher concentrations (>1μM) are inhibitory[1][5]. This underscores the absolute necessity of determining an optimal concentration for your specific cell type and desired biological outcome.

Q2: How do I properly prepare and store a stock solution?

Proper preparation and storage of your stock solution are paramount for experimental consistency[6].

Table 1: Physicochemical & Handling Properties of N6-(Δ2-isopentenyl)adenine (2iP)

PropertyValue / RecommendationSource(s)
Appearance White to off-white crystalline solid[7]
Molecular Weight 203.24 g/mol [8]
Recommended Solvent Dimethyl sulfoxide (DMSO)[6][7][8]
Solubility in DMSO ~1 mg/mL[8]
Solubility in Ethanol ~5 mg/mL[8]
Aqueous Solubility Sparingly soluble[8][9]
Stock Concentration 1-10 mM in anhydrous DMSO is standard[6][10]
Storage Store aliquots at -20°C or -80°C; protect from light and moisture[6]

Step-by-Step Stock Preparation (Example for 10 mM):

  • Weigh: Accurately weigh out your 2iP powder. To make 1 mL of a 10 mM stock, you would need: 1 mL * (1 L / 1000 mL) * (10 mmol / 1 L) * (203.24 g / 1 mol) * (1000 mg / 1 g) = 2.03 mg.

  • Dissolve: Add the appropriate volume of anhydrous DMSO to the powder. For 2.03 mg of 2iP, add 1 mL of DMSO.

  • Ensure Complete Dissolution: Vortex vigorously. If needed, gentle warming or sonication can be used, but always check the manufacturer's data sheet for stability information.

  • Aliquot: Dispense the stock solution into small, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

  • Store: Store these aliquots at -20°C or -80°C. This practice minimizes freeze-thaw cycles, which can degrade the compound[6].

Q3: What is a typical starting concentration range for a cell-based assay?

For a compound with unknown efficacy in your specific cell line, it is essential to test a broad concentration range. A dose-response experiment using serial dilutions is the standard method[6][11].

  • Initial Range-Finding: Start with a wide range, for example, from 100 nM to 100 µM, using 10-fold serial dilutions (e.g., 100 µM, 10 µM, 1 µM, 100 nM). This will help identify the general concentration window where your cells respond.

  • Refined Dose-Response: Based on the initial results, perform a second experiment with a narrower range and more data points (e.g., 2-fold or 3-fold dilutions) to accurately determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration)[12].

Workflow: Determining the Optimal Concentration

This section provides a structured, two-phase experimental workflow to systematically identify and validate the optimal concentration of 2iP for your assay.

G cluster_prep Phase 0: Preparation cluster_phase1 Phase 1: Range-Finding cluster_phase2 Phase 2: Dose-Response Curve prep1 Prepare 10 mM Stock in DMSO prep2 Aliquot & Store at -80°C prep1->prep2 p1_2 Prepare Broad Serial Dilutions (e.g., 100 µM to 100 nM) prep2->p1_2 p1_1 Seed Cells in 96-well Plate p1_1->p1_2 p1_3 Treat Cells for 24-72h (Include Vehicle Control) p1_2->p1_3 p1_4 Perform Viability Assay (e.g., MTT, Resazurin) p1_3->p1_4 p1_5 Identify Active Concentration Window p1_4->p1_5 p2_2 Prepare Narrow Serial Dilutions (8-12 points, e.g., 2-fold) p1_5->p2_2 Inform Next Experiment p2_1 Seed Cells in 96-well Plate p2_1->p2_2 p2_3 Treat Cells (Same Duration as Phase 1) p2_2->p2_3 p2_4 Perform Assay & Analyze Data p2_3->p2_4 p2_5 Calculate EC50/IC50 (Non-linear Regression) p2_4->p2_5 end Validated Concentration p2_5->end Select Optimal Concentration(s) for Functional Assays

Caption: Workflow for optimizing 2iP concentration.
Protocol: Dose-Response Experiment for IC50 Determination

This protocol is designed for a 96-well plate format to assess cytotoxicity.

Materials:

  • Healthy, log-phase cells

  • Complete culture medium

  • 96-well tissue culture-treated plates

  • 2iP stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell viability reagent (e.g., MTT, Resazurin, CellTiter-Glo®)

  • Multichannel pipette

Procedure:

  • Cell Seeding: Seed your cells into a 96-well plate at a predetermined optimal density. Allow cells to adhere and recover for 18-24 hours. Consistent cell seeding is critical for reducing variability[6][13].

  • Prepare Dilutions:

    • Perform serial dilutions of your 10 mM 2iP stock solution in complete culture medium to prepare your working concentrations. Crucially, ensure the final DMSO concentration is consistent across all wells, including the vehicle control, and is non-toxic (ideally ≤0.1%) [6].

    • For example, to get a top concentration of 100 µM with 0.1% DMSO, you could add 1 µL of 10 mM stock to 99 µL of medium (making a 100 µM, 1% DMSO intermediate), then add 10 µL of this intermediate to 90 µL of medium in the well.

  • Treatment: Carefully remove the old medium from the cells and replace it with 100 µL of the medium containing the various 2iP concentrations. Include wells for:

    • Vehicle Control: Medium with the same final DMSO concentration as the treated wells. This is your 100% viability reference.

    • Untreated Control: Medium only.

    • Blank Control: Medium without cells to measure background absorbance/fluorescence.

  • Incubation: Incubate the plate for a duration relevant to your assay (e.g., 24, 48, or 72 hours).

  • Assay Measurement: Add the viability reagent according to the manufacturer’s protocol and measure the output on a plate reader.

  • Data Analysis:

    • Subtract the average blank value from all other readings.

    • Normalize the data by expressing the results as a percentage of the vehicle control ((Treated Well / Vehicle Control Well) * 100).

    • Plot the normalized response versus the log of the compound concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic) to fit the curve and calculate the IC50 value[12].

Troubleshooting Guide

Even with a robust protocol, issues can arise. This guide addresses the most common problems encountered during optimization.

Problem Potential Cause Recommended Solution & Explanation Source(s)
High Cell Death, Even at Low Concentrations Solvent Toxicity The final concentration of DMSO may be too high. Action: Calculate and confirm your final DMSO concentration. Keep it below 0.5%, and ideally at or below 0.1%. Always run a vehicle control with the exact same DMSO concentration to verify it is not the source of toxicity.[6]
No Observable Effect Compound Precipitation 2iP is sparingly soluble in aqueous media. Adding a concentrated DMSO stock directly to the medium can cause it to crash out of solution. Action: Visually inspect wells for precipitate under a microscope. To prevent this, add the DMSO stock to pre-warmed (37°C) medium while vortexing. Consider making an intermediate dilution in medium to lessen the solvent shock.[6]
Concentration Too Low The concentrations tested may be below the effective range for your specific cell line. Action: Refer to your initial wide-range finding experiment. If no effect was seen, consider testing a higher concentration range (e.g., up to 200 µM), but be mindful of solubility limits.[6]
Poor Cell Health Unhealthy or senescent cells may not respond predictably to stimuli. Action: Ensure cells are in the logarithmic growth phase and have a low passage number. Check for signs of contamination (e.g., Mycoplasma).[13][14]
Inconsistent Results Between Experiments Variable Cell Seeding Uneven cell numbers across wells or between plates is a major source of error. Action: Ensure your cell suspension is homogenous before and during seeding. Use calibrated pipettes and consistent technique.[6][14]
Inconsistent Compound Prep Errors in dilution or degradation of the stock solution will lead to variability. Action: Use a freshly thawed aliquot of your master stock solution for each experiment to avoid degradation from multiple freeze-thaw cycles. Vortex the stock before making dilutions.[6]
Unexpected Biological Effects Off-Target Activity At high concentrations, small molecules can have effects unrelated to their primary mechanism. Action: If you observe an unexpected phenotype, it's important to validate that the effect is linked to the intended pathway. For example, if you expect cell cycle arrest, confirm this using flow cytometry for cell cycle analysis or Western blotting for key regulatory proteins like p21 or Rb.[6]

Mechanistic Insight: Cell Cycle Regulation

2iP and its analogues often exert their anti-proliferative effects by inducing cell cycle arrest at the G1/S transition checkpoint[2]. This critical checkpoint is governed by the interplay of Cyclins and Cyclin-Dependent Kinases (CDKs)[15][16].

G GF Growth Factors (Mitogens) CyclinD_CDK46 Cyclin D-CDK4/6 Complex GF->CyclinD_CDK46 Activates Rb Rb CyclinD_CDK46->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F Sequesters CyclinE_CDK2 Cyclin E-CDK2 Complex E2F->CyclinE_CDK2 Promotes Transcription S_Phase S Phase Entry (DNA Replication) CyclinE_CDK2->S_Phase Triggers p21 p21/p27 (CKI) p21->CyclinD_CDK46 p21->CyclinE_CDK2 Inhibits iP 2iP / iPA iP->CyclinD_CDK46 May Inhibit Activity iP->p21 May Upregulate

Caption: Simplified G1/S cell cycle checkpoint pathway.

As shown in the diagram, growth factors normally stimulate the formation of Cyclin D-CDK4/6 complexes, which phosphorylate the Retinoblastoma (Rb) protein. This releases the E2F transcription factor, allowing it to activate genes required for S phase, including Cyclin E. The Cyclin E-CDK2 complex then drives the cell into DNA replication. Compounds like 2iP can halt this process, potentially by upregulating CDK inhibitors (CKIs) like p21 or by directly interfering with Cyclin/CDK complex activity, thereby preventing entry into S phase[2][4].

References

  • Ciaglia, E., Pisanti, S., Picardi, P., Laezza, C., Sosa, S., Tubaro, A., Vitale, M., Gazzerro, P., Malfitano, A. M., & Bifulco, M. (2014). N6-isopentenyladenosine affects cytotoxic activity and cytokines production by IL-2 activated NK cells and exerts topical anti-inflammatory activity in mice. Pharmacological Research, 89, 1–10. Retrieved from [Link]

  • Fang, K., & Slob, W. (2018). Two-Stage Experimental Design for Dose–Response Modeling in Toxicology Studies. CDC Stacks. Retrieved from [Link]

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  • German Cancer Research Center. (n.d.). Design and analysis of dose-response experiments. Retrieved from [Link]

  • Wikipedia. (n.d.). Dose–response relationship. Retrieved from [Link]

  • O'Brien, T. E., & Silcox, J. (2021). Efficient experimental design for dose response modelling. Journal of Applied Statistics, 49(12), 3217-3231. Retrieved from [Link]

  • Ciaglia, E., et al. (2014). N6-isopentenyladenosine affects cytotoxic activity and cytokines production by IL-2 activated NK cells and exerts topical anti-inflammatory activity in mice. ArTS - University of Salerno Institutional Repository. Retrieved from [Link]

  • Chujo, T., et al. (2022). Extracellular N6-isopentenyladenosine (i6A) addition induces cotranscriptional i6A incorporation into ribosomal RNAs. RNA, 28(6), 846-856. Retrieved from [Link]

  • Azure Biosystems. (2024). How to Troubleshoot Common In-cell Western Issues. Retrieved from [Link]

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  • Notari, R. E., & De, N. C. (1988). Enhancement of the Antitumor Activity of N6-(delta 2-isopentenyl)adenosine Against Cultured L-1210 Leukemia Cells by Pentostatin Using a Polymeric Delivery System. Journal of Pharmaceutical Sciences, 77(10), 840-844. Retrieved from [Link]

  • Ottria, R., et al. (2013). N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells. Anticancer Agents in Medicinal Chemistry, 13(4), 672-678. Retrieved from [Link]

  • Laloue, M., Terrine, C., & Guern, J. (1977). Cytokinins: Metabolism and Biological Activity of N6-(Δ2-Isopentenyl)adenosine and N6-(Δ2-Isopentenyl)adenine in Tobacco Cells and Callus. Plant Physiology, 59(3), 478–483. Retrieved from [Link]

  • Gallo, R. C., et al. (1976). Natural occurrence of an inhibitor of mammalian cell growth in human and mouse cells of normal and tumor origin. Journal of the National Cancer Institute, 57(1), 69-75. Retrieved from [Link]

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  • PubChem. (n.d.). 9-(prop-2-yn-1-yl)-9H-purin-6-amine. Retrieved from [Link]

  • Eissmann, M. F., et al. (2021). Editorial: Emerging Roles for Type 2-Associated Cells and Cytokines in Cancer Immunity. Frontiers in Immunology, 12, 796417. Retrieved from [Link]

  • MDPI. (2024). Special Issue : Cytokines in Cancer Immunotherapy (2nd Edition). Retrieved from [Link]

Sources

Technical Support Center: Preventing Degradation of 3-Prop-2-enylpurin-6-amine During Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Prop-2-enylpurin-6-amine, a key reagent in cellular research and developmental biology. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and efficacy of this compound. By understanding its degradation pathways and adhering to best practices for storage, you can safeguard the integrity of your experiments.

Note: this compound is also known as N6-allyladenine, a synthetic cytokinin and adenine derivative. The principles discussed here are broadly applicable to related N6-substituted purines.

Part 1: Understanding the Degradation of this compound

To prevent degradation, it is crucial to first understand the chemical vulnerabilities of the molecule. Like many purine derivatives, this compound is susceptible to three primary degradation pathways: hydrolysis, oxidation, and photodegradation.

  • Hydrolysis: The N6-substituted amine linkage can be susceptible to hydrolytic cleavage, particularly at non-neutral pH. This process can be accelerated by enzymatic activity or extreme pH conditions, leading to the formation of adenine and an allyl alcohol or related side-chain derivative.[1] While generally stable, forcing conditions can compromise the compound.

  • Oxidation: The purine ring system is vulnerable to one-electron oxidation reactions, which can generate radical cations.[2][3] These highly reactive intermediates can then undergo further reactions, such as hydration or deprotonation, leading to the formation of oxidized derivatives like 8-oxo-N6-allyladenine.[3] The presence of oxygen and trace metal ions can catalyze these reactions.

  • Photodegradation: Exposure to high-intensity light, particularly in the UV spectrum, can induce the formation of radical cations through photo-ionization, initiating degradation cascades similar to oxidation.[2]

The following diagram illustrates the potential points of chemical attack on the molecule.

Storage_Decision_Workflow start Start: New Compound form Solid or Solution? start->form storage_type Storage Duration? solid_long Store Solid at -20°C Inert Gas, Dark, Dry storage_type->solid_long > 6 Months solid_short Store Solid at 4°C Dark, Dry storage_type->solid_short < 6 Months form->storage_type Solid solution_prep Prepare Stock Solution (e.g., in 0.05N KOH or DMSO) form->solution_prep Solution aliquot Aliquot into single-use tubes Protect from light solution_prep->aliquot solution_storage Storage Duration? aliquot->solution_storage solution_long Store Aliquots at -20°C solution_storage->solution_long > 3 Months solution_short Store Aliquots at 4°C solution_storage->solution_short < 3 Months

Sources

Technical Support Center: Managing Off-Target Effects of 3-Prop-2-enylpurin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 3-Prop-2-enylpurin-6-amine. This guide is designed to provide in-depth, practical advice on identifying, validating, and mitigating potential off-target effects of this purine analog. Given its structural similarity to adenine, this compound is predicted to primarily interact with ATP-binding proteins, most notably protein kinases. Understanding and controlling for off-target interactions is paramount for generating reproducible and reliable data.

This center is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address the challenges you may encounter in your research.

Part 1: Understanding the Challenge - FAQs on Off-Target Effects

Q1: What is this compound and why should I be concerned about off-target effects?

A1: this compound, also known as N6-allyladenine, belongs to the purine analog class of small molecules. Its core structure mimics adenosine, a key component of ATP. Consequently, it has the potential to bind to the ATP-binding pocket of a wide range of enzymes, particularly the 500+ protein kinases in the human kinome. While you may be using it to inhibit a specific primary target, it can bind to other, unintended proteins ("off-targets"), which can lead to misinterpretation of experimental results, unexpected phenotypes, or cellular toxicity.[1][2] Small molecule drugs, on average, are known to bind to between 6 and 11 distinct targets.[3][4] Therefore, rigorous validation is essential to ensure that the observed biological effects are due to the modulation of your intended target.

Q2: My phenotypic screen shows a desired effect with this compound. How do I know it's not due to an off-target effect?

A2: This is a critical question in drug discovery and chemical biology. A positive phenotypic screen is an excellent starting point, but it does not confirm the mechanism of action. The observed phenotype could result from:

  • Inhibition of the intended target.

  • Inhibition of an unexpected off-target.

  • A combination of effects on multiple targets (polypharmacology).

To build confidence that the phenotype is linked to your target of interest, a systematic process of target deconvolution and validation is necessary. This involves a combination of biochemical, proteomic, and genetic approaches, which will be detailed in the following sections.

Q3: I'm observing a U-shaped or other non-monotonic dose-response curve. Could this be related to off-target effects?

A3: Yes, this is a strong possibility. A typical dose-response curve is sigmoidal, where an increase in compound concentration leads to a proportional increase in the biological effect until a plateau is reached.[5] A non-monotonic (e.g., U-shaped) curve suggests a more complex mechanism.[6][7] At lower concentrations, your compound might be selectively engaging your primary target. However, as the concentration increases, it may begin to interact with lower-affinity off-targets that trigger opposing or confounding signaling pathways, leading to a reversal or dampening of the initial effect.[6] Investigating the full dose-response relationship is crucial for identifying concentration windows where the compound is most selective.

Part 2: Experimental Strategies for Off-Target Identification & Validation

This section provides troubleshooting guides and protocols for key experiments to identify and validate the targets of this compound.

Biochemical Approaches: Kinase Profiling

Issue: I need to understand the kinase selectivity profile of this compound.

Solution: Perform a broad in vitro kinase screen. This is the most direct way to assess the selectivity of your compound against a large panel of kinases.

Causality: Kinase profiling services utilize standardized biochemical assays to measure the inhibitory activity of your compound against hundreds of purified kinases.[8][9] This provides a quantitative measure of potency (e.g., IC50) for each kinase, allowing you to identify both high-affinity primary targets and lower-affinity off-targets.[10] This data is crucial for designing experiments at concentrations that are selective for your target of interest.

Experimental Protocol: In Vitro Kinase Profiling

  • Compound Preparation: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).

  • Service Provider Selection: Choose a reputable contract research organization (CRO) that offers a large kinase panel (e.g., >400 kinases).[11][12] They will typically offer different assay formats like radiometric assays (e.g., ³³PanQinase™) or fluorescence-based assays (e.g., TR-FRET, Mobility Shift Assay).[9][12]

  • Initial Screen: Perform an initial screen at a single high concentration (e.g., 1 or 10 µM) to identify all potential interactions.

  • Dose-Response Follow-up: For any kinases showing significant inhibition (e.g., >70% inhibition) in the initial screen, perform a full 10-point dose-response curve to determine the IC50 value for each hit.[13]

  • Data Analysis: Analyze the data to determine the selectivity of your compound. A highly selective compound will have a significantly lower IC50 for the primary target compared to other kinases.

Data Presentation: Hypothetical Kinase Selectivity Profile

Kinase TargetIC50 (nM)Selectivity (Fold vs. Target X)
Target X (Primary) 15 1
Off-Target A35023.3
Off-Target B1,20080
Off-Target C>10,000>667

Diagram: Kinase Profiling Workflow

G cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis & Follow-up Compound This compound (10 mM stock in DMSO) SinglePoint Single-Point Screen (e.g., 10 µM) Compound->SinglePoint KinasePanel >400 Kinase Panel SinglePoint->KinasePanel Test against HitID Identify Hits (>70% Inhibition) KinasePanel->HitID DoseResponse IC50 Determination (10-point curve) HitID->DoseResponse Selectivity Selectivity Profile & Rank Ordering DoseResponse->Selectivity

Caption: Workflow for determining kinase inhibitor selectivity.

Proteomic Approaches: Identifying Unbiased Cellular Targets

Issue: Kinase profiling only tells me about kinases. How can I identify other potential protein targets within the cell?

Solution: Employ unbiased chemical proteomics techniques like Cellular Thermal Shift Assay (CETSA) or Affinity Purification-Mass Spectrometry (AP-MS).[14][15] These methods can identify direct binding partners of your compound in a cellular context.[16]

Causality:

  • CETSA is based on the principle that when a compound binds to a protein, it generally increases the protein's thermal stability.[17][18] By heating cell lysates or intact cells treated with your compound to various temperatures, you can use mass spectrometry to identify proteins that remain soluble at higher temperatures compared to untreated controls.[19][20] This indicates a direct binding event.

  • AP-MS involves immobilizing your compound on a bead and using it as "bait" to pull down interacting proteins from a cell lysate.[15][16] These captured proteins are then identified by mass spectrometry.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA) with Mass Spectrometry

  • Cell Culture and Treatment: Culture your cells of interest and treat them with either this compound (at a relevant concentration, e.g., 10x the cellular IC50) or a vehicle control (e.g., DMSO).

  • Heating: Aliquot the treated cells and heat each aliquot to a different temperature within a defined range (e.g., 40°C to 70°C).

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates via centrifugation.

  • Sample Preparation for MS: Prepare the soluble fractions for proteomic analysis (e.g., digestion, TMT labeling for quantification).

  • LC-MS/MS Analysis: Analyze the samples using liquid chromatography-tandem mass spectrometry to identify and quantify the proteins in each sample.

  • Data Analysis: For each protein, plot the relative amount of soluble protein as a function of temperature. A rightward shift in the melting curve for the drug-treated sample compared to the vehicle control indicates target engagement.[21]

Diagram: CETSA Experimental Workflow

G cluster_cell_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis Cells Intact Cells Treatment Treat with Compound or Vehicle (DMSO) Cells->Treatment Heat Heat Aliquots to Different Temperatures Treatment->Heat Lysis Lysis & Centrifugation Heat->Lysis Soluble Collect Soluble Fraction Lysis->Soluble MS LC-MS/MS Proteomics Soluble->MS Data Identify Stabilized Proteins (Plot Melting Curves) MS->Data

Caption: Overview of the Cellular Thermal Shift Assay (CETSA) workflow.

Genetic Approaches: Validating the On-Target Effect

Issue: I've identified a primary target and several off-targets. How can I definitively link the observed phenotype to my primary target?

Solution: Use genetic tools like CRISPR-Cas9 or RNAi to specifically remove or reduce the expression of your target protein.[22][23] Then, assess if the phenotype observed with this compound is replicated or if the compound's effect is lost.

Causality: Genetic methods provide an orthogonal approach to validate a drug's mechanism of action.[24] If knocking out the target gene produces the same phenotype as the compound, it strengthens the hypothesis that the compound acts through that target.[25][26] Conversely, if the compound no longer has an effect in the knockout cells, it provides strong evidence that the protein is the relevant target.[27]

Experimental Protocol: CRISPR-Cas9 Knockout for Target Validation

  • gRNA Design and Cloning: Design and clone guide RNAs (gRNAs) that target a specific exon of your gene of interest.

  • Cell Transfection/Transduction: Deliver the Cas9 nuclease and the gRNA into your cell line.

  • Clonal Selection and Validation: Isolate single-cell clones and validate the knockout of your target protein by Western blot or genomic sequencing.

  • Phenotypic Assay: Perform your primary phenotypic assay on the knockout cell line and a wild-type control line.

  • Compound Treatment: Treat both the knockout and wild-type cells with a dose range of this compound and measure the phenotypic response.

Interpreting the Results:

  • Phenocopy: If the knockout cells show the same phenotype as wild-type cells treated with the compound, this supports your on-target hypothesis.

  • Resistance: If the knockout cells are resistant to the compound (i.e., the compound has little to no effect), this is strong evidence that the protein is the primary target responsible for the compound's activity.

Diagram: Logic of CRISPR-Based Target Validation

G cluster_wt Wild-Type Cells cluster_ko Target Knockout Cells WT_Compound Compound Treatment WT_Phenotype Observe Phenotype A WT_Compound->WT_Phenotype KO_NoCompound No Compound KO_Phenotype Observe Phenotype A (Phenocopy) KO_NoCompound->KO_Phenotype KO_Compound Compound Treatment KO_Resistant No Phenotype (Resistance) KO_Compound->KO_Resistant

Caption: Using CRISPR to differentiate on-target from off-target effects.

Part 3: Mitigating and Interpreting Off-Target Effects

A4: The key is to integrate the knowledge of off-target effects into your experimental design and data interpretation.

  • Use a Selective Concentration Window: Based on your kinase profiling and cellular dose-response data, use the lowest concentration of this compound that elicits the desired on-target effect, while minimizing engagement of lower-affinity off-targets.

  • Employ a Structurally Unrelated Inhibitor: Use a second, structurally different inhibitor for your primary target. If both compounds produce the same phenotype, it is much more likely that the effect is on-target.

  • Utilize a Negative Control: Synthesize or acquire a close structural analog of this compound that is inactive against your primary target but retains similar chemical properties. If this analog does not produce the phenotype, it helps rule out non-specific or artifactual effects.

  • Combine with Genetic Approaches: The gold standard is to combine chemical and genetic perturbation. Show that the phenotype is observed with your compound in wild-type cells but is absent in target knockout cells.[22]

By systematically identifying, validating, and controlling for off-target effects, you can significantly increase the confidence and impact of your research using this compound.

References

  • Vertex AI Search. (n.d.). Chemical Proteomics for Target Validation.
  • SelectScience. (n.d.). Explore the role of CRISPR gene editing in target validation.
  • PubMed. (2011). Drug target deconvolution by chemical proteomics.
  • Biocompare. (2022). Target Validation with CRISPR.
  • European Review for Medical and Pharmacological Sciences. (2022). A brief introduction to chemical proteomics for target deconvolution.
  • ACS Publications. (2024). End-to-End Throughput Chemical Proteomics for Photoaffinity Labeling Target Engagement and Deconvolution.
  • Journal of Biomedicine and Biochemistry. (2024). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation.
  • PubMed Central. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets.
  • National Institutes of Health. (2023). CRISPR-Cas System Is an Effective Tool for Identifying Drug Combinations That Provide Synergistic Therapeutic Potential in Cancers.
  • AZoLifeSciences. (2022). Using CRISPR to Identify Drug Targets.
  • ProQuest. (n.d.). CHEMICAL PROTEOMICS FOR DRUG TARGET DECONVOLUTION AND TO STUDY BIOLOGICAL SYSTEMS.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019).
  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • Pharmaron. (n.d.). Kinase Panel Profiling.
  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service.
  • BPS Bioscience. (n.d.). Kinase Screening & Profiling Service.
  • MDPI. (n.d.). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics.
  • PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • BenchChem. (n.d.). Interpreting unexpected dose-response curves with (S)-IB-96212.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • ResearchGate. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets.
  • CETSA. (n.d.). CETSA.
  • National Institutes of Health. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates.
  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA).
  • PubMed Central. (n.d.). CRISPR approaches to small molecule target identification.
  • Sigma-Aldrich. (n.d.). How to Interpret Dose-Response Curves.
  • ResearchGate. (2017). Unconventional dose response curves. How does one explain a U-shaped curve?
  • Taylor & Francis. (n.d.). Purine analogues – Knowledge and References.
  • National Center for Biotechnology Information. (n.d.). Purine Analogs - Holland-Frei Cancer Medicine.

Sources

how to increase the stability of 3-allyl-6-aminopurine in experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-allyl-6-aminopurine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on ensuring the stability of this compound throughout your experimental workflows. Here, you will find troubleshooting advice and frequently asked questions to address common challenges and empower you with the knowledge to maintain the integrity of your experiments.

Troubleshooting Guide: Degradation of 3-Allyl-6-Aminopurine

This section addresses specific issues you may encounter related to the instability of 3-allyl-6-aminopurine, providing potential causes and actionable solutions.

Issue 1: Loss of Compound Potency or Inconsistent Biological Activity

Symptoms:

  • Diminished or variable results in cell-based assays over time.

  • Decreased peak area of the parent compound in chromatographic analysis of stored solutions.

  • Emergence of new, unidentified peaks in HPLC or LC-MS analysis.

Probable Cause: The primary suspect for loss of potency is the chemical degradation of 3-allyl-6-aminopurine. The N3-allyl substitution on the purine ring makes the molecule susceptible to specific degradation pathways, particularly hydrolysis.

Proposed Degradation Pathway: Hydrolysis

The N3-alkylation of purines can increase the lability of the purine ring structure, especially under non-neutral pH conditions. The primary degradation pathway is likely acid-catalyzed hydrolysis, leading to depurination and the formation of adenine and an allyl-containing side product.

A 3-Allyl-6-Aminopurine B Protonation at N1 or N7 A->B  Acidic pH   C Resonance-Stabilized Cation B->C D Nucleophilic Attack by H2O C->D E Ring Opening D->E F Formation of Adenine and Allyl-Containing Byproduct E->F

Caption: Proposed acid-catalyzed hydrolysis pathway for 3-allyl-6-aminopurine.

Solutions:

1. pH Control of Aqueous Solutions:

  • Recommendation: Maintain aqueous solutions of 3-allyl-6-aminopurine at a pH range of 6.8-7.4.[1] Adenine itself is stable in this range.

  • Protocol: Prepare stock solutions and experimental buffers using a reliable buffering system (e.g., phosphate-buffered saline - PBS). Verify the pH of the final solution after the addition of the compound.

  • Causality: Acidic conditions can protonate the purine ring, making it more susceptible to nucleophilic attack by water, leading to hydrolysis and ring-opening.[1]

2. Solvent Selection and Storage:

  • Recommendation: For long-term storage, dissolve 3-allyl-6-aminopurine in an anhydrous aprotic solvent such as DMSO or DMF.[2]

  • Protocol: Prepare high-concentration stock solutions in anhydrous DMSO. For aqueous experiments, dilute the DMSO stock into the aqueous buffer immediately before use. Minimize the time the compound spends in an aqueous environment.

  • Causality: Aprotic solvents lack the ability to donate protons, thus inhibiting acid-catalyzed hydrolysis.

3. Temperature Management:

  • Recommendation: Store stock solutions at -20°C or -80°C.[2] Avoid repeated freeze-thaw cycles.

  • Protocol: Aliquot stock solutions into single-use volumes to prevent repeated temperature fluctuations. When thawing, do so on ice and use the solution promptly.

  • Causality: Chemical degradation reactions, including hydrolysis, are temperature-dependent. Lowering the temperature significantly reduces the rate of these reactions.

Issue 2: Appearance of Unknown Peaks in Chromatograms After Light Exposure

Symptoms:

  • New peaks are observed in HPLC or LC-MS analysis of samples left on the benchtop or exposed to light.

  • A decrease in the main peak of 3-allyl-6-aminopurine corresponds with an increase in the new peaks.

Probable Cause: Photodegradation is a likely cause, as purine systems and allylic groups can be susceptible to UV light. The energy from light can induce photochemical reactions, leading to the formation of degradation products.

Proposed Degradation Pathway: Photodegradation

While the specific photoproducts of 3-allyl-6-aminopurine are not well-documented, purine analogs can undergo photo-oxidation or rearrangement upon exposure to UV light.[3][4][5] The allylic group may also be susceptible to radical-mediated reactions.

A 3-Allyl-6-Aminopurine B UV Light Exposure A->B C Excited State B->C D Photo-oxidation or Rearrangement C->D E Photodegradation Products D->E

Sources

refining purification methods for synthesized 3-Prop-2-enylpurin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Prop-2-enylpurin-6-amine Purification

Welcome to the technical support guide for the purification of this compound (also known as N3-allyl-adenine). This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this target molecule with high purity. The synthesis of N-substituted purines, particularly via alkylation of adenine, is often complicated by the formation of multiple positional isomers, making purification a non-trivial step. This guide provides field-proven troubleshooting advice, detailed protocols, and answers to frequently asked questions to streamline your purification workflow.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities expected during the synthesis of this compound?

The primary impurities arise from the nucleophilic nature of the purine ring system. Adenine has multiple reactive nitrogen atoms. During alkylation with an allyl halide (e.g., allyl bromide), you can expect:

  • Positional Isomers: The most significant challenge is the formation of N7-allyl-adenine and N9-allyl-adenine alongside the desired N3-allyl-adenine. These isomers often have very similar physical properties, making them difficult to separate.[1][2]

  • Unreacted Starting Material: Incomplete reactions will leave residual adenine.

  • Di-alkylation Products: Over-reaction can lead to the formation of di-allylated species.

  • Degradation Products: Adenine and its derivatives can be susceptible to degradation under harsh reaction or workup conditions. Common related impurities can include hypoxanthine and other oxidized purines.[3]

Q2: Why is separating the N3-allyl isomer from the N7 and N9 isomers so challenging?

Positional isomers exhibit nearly identical molecular weights and often have very similar polarities and logP values.[1] This similarity means they behave almost identically in standard purification systems. Achieving separation requires exploiting subtle differences in their spatial arrangement and electronic properties, which necessitates highly selective chromatographic methods.[2][4]

Q3: Is recrystallization a viable primary purification method for this compound?

Recrystallization is rarely effective as the primary method of purification when significant quantities of positional isomers are present. The similar structures of the isomers can lead to co-crystallization, resulting in an enriched but still impure product. However, recrystallization is an excellent final polishing step after chromatographic separation to remove trace impurities and obtain highly crystalline material suitable for downstream applications.

Q4: Which analytical technique is best for monitoring the purification process?

Thin-Layer Chromatography (TLC) is indispensable for real-time monitoring of column chromatography fractions.[5][6] For assessing the final purity and confirming the isomeric identity of the purified product, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential. HPLC, particularly with a phenyl-based column, can often resolve the isomers, while 1H and 13C NMR will show distinct chemical shifts for the protons and carbons on the purine ring and the allyl group, allowing for unambiguous structural confirmation.

Purification Workflow Overview

The general strategy involves an initial chromatographic separation to isolate the desired isomer, followed by an optional recrystallization step to achieve final purity.

Purification Workflow Crude Crude Reaction Mixture (N3, N7, N9 isomers + Adenine) Workup Aqueous Workup / Solvent Removal Crude->Workup Chromatography Primary Purification: Flash Column Chromatography Workup->Chromatography TLC TLC Analysis of Fractions Chromatography->TLC Collect Fractions Combine Combine Pure Fractions TLC->Combine Identify Pure Fractions Solvent_Removal Solvent Evaporation Combine->Solvent_Removal Purity_Check Purity Assessment (HPLC, NMR) Solvent_Removal->Purity_Check Recrystallization Final Polishing: Recrystallization Purity_Check->Recrystallization >95% Pure, Further Polish Final_Product Pure this compound Purity_Check->Final_Product >99% Pure Recrystallization->Final_Product

Caption: General purification workflow for this compound.

Troubleshooting Guide

This section addresses common problems encountered during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor Isomer Separation on TLC/Column (Spots are streaky or have very close Rf values)1. Inappropriate Solvent System: The polarity of the mobile phase is not optimized to resolve compounds with similar properties. 2. Wrong Stationary Phase: Standard silica gel may not have enough selectivity for these positional isomers.[1] 3. Column Overloading: Too much crude material was loaded onto the column, exceeding its separation capacity.1. Optimize Mobile Phase: Systematically screen solvent systems. Start with a non-polar solvent (e.g., Hexanes or Dichloromethane) and gradually add a polar modifier (e.g., Ethyl Acetate, then Methanol). A common mobile phase for purine derivatives is a gradient of Dichloromethane/Methanol. 2. Use a Different Stationary Phase: Consider using a Phenyl or C8 bonded silica. Phenyl columns, in particular, can offer enhanced selectivity for aromatic compounds and positional isomers through π-π interactions.[1][2] 3. Reduce Sample Load: Use a larger column or reduce the amount of crude product loaded. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
Low Recovery of Product from Column 1. High Polarity of Compound: The compound is strongly adsorbed to the polar silica gel and does not elute.[6] 2. Precipitation on Column: The compound is not soluble in the mobile phase and has precipitated at the top of the column.1. Increase Eluent Polarity: After eluting less polar impurities, significantly increase the polarity of the mobile phase. A typical gradient might end with 10-20% Methanol in Dichloromethane. Adding a small amount of ammonium hydroxide (~0.5%) to the mobile phase can help by competing with the basic amine for active sites on the silica. 2. Improve Solubility: Choose a stronger solvent for the initial mobile phase or use a co-solvent system. Dry loading the sample (adsorbing it onto a small amount of silica first) can also prevent precipitation issues that occur with wet loading in a weak solvent.
Recrystallization Fails to Yield Crystals 1. Solvent Choice: The compound is either too soluble or not soluble enough in the chosen solvent. 2. Solution is Not Supersaturated: The concentration of the compound is too low. 3. Presence of Impurities: Oily impurities can inhibit crystal lattice formation.1. Screen Solvents: Test solubility in a range of solvents (e.g., Methanol, Ethanol, Acetonitrile, Water, Ethyl Acetate). An ideal single solvent will dissolve the compound when hot but not when cold. Alternatively, use a binary solvent system (e.g., Methanol/Water or Ethanol/Hexane).[7] 2. Concentrate the Solution: Slowly evaporate the solvent until the solution becomes slightly cloudy, then add a drop of the primary solvent to clarify and allow it to cool slowly. 3. Use Seeding: Add a tiny crystal from a previous batch to initiate crystallization. If no seed crystal is available, gently scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.
Product is an Oil, Not a Solid 1. Residual Solvent: Trapped solvent can prevent solidification. 2. Persistent Impurities: The presence of even small amounts of impurities can lower the melting point and prevent crystallization.1. Thorough Drying: Dry the product under high vacuum for an extended period, possibly with gentle heating. 2. Re-purify: The material likely needs another round of column chromatography to remove the impurities preventing crystallization.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography for Isomer Separation

This protocol is designed for the primary separation of the N3-allyl isomer from other isomers and impurities.

1. Preparation of the Stationary Phase:

  • Select the appropriate stationary phase. For challenging isomer separations, a phenyl-functionalized silica gel is recommended, though standard silica gel (230-400 mesh) can be effective with an optimized mobile phase.[1]
  • Prepare a slurry by mixing the silica gel with the initial, non-polar mobile phase (e.g., 100% Dichloromethane) in a beaker.
  • Pour the slurry into the column and use gentle air pressure or a pump to pack the bed, ensuring there are no air bubbles or cracks.[5]

2. Sample Loading:

  • Dry Loading (Recommended): Dissolve the crude product (~1 g) in a minimal amount of a strong solvent (e.g., Methanol). Add 2-3 g of silica gel to this solution. Evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained.
  • Carefully layer this powder on top of the packed column bed.

3. Elution and Fraction Collection:

  • Begin elution with a low-polarity mobile phase (e.g., 100% Dichloromethane).
  • Gradually increase the polarity by introducing a polar solvent like Methanol. A suggested gradient is as follows:
  • 0-2% Methanol in Dichloromethane to elute non-polar impurities.
  • 2-8% Methanol in Dichloromethane to elute the different adenine isomers. The elution order will depend on the specific conditions, but typically the N9 and N7 isomers elute before the more polar N3 isomer.
  • 8-15% Methanol in Dichloromethane to elute any remaining highly polar compounds.
  • Collect fractions (e.g., 10-20 mL per tube) throughout the entire process.[6]

4. Analysis and Isolation:

  • Spot every few fractions on a TLC plate. Use the same solvent system (or a slightly more polar variant) as the mobile phase for development. Visualize spots under a UV lamp (254 nm).
  • Combine the fractions that contain only the pure desired product.
  • Remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Recrystallization for Final Polishing

This protocol is for purifying the product obtained from chromatography that is >95% pure but requires further polishing.

1. Solvent Selection:

  • Place a small amount of the compound into several test tubes. Add a few drops of different solvents (e.g., water, ethanol, isopropanol, acetonitrile) to each.
  • The ideal solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.[7] A mixture of ethanol and water often works well for adenine derivatives.

2. Dissolution:

  • Place the compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is just dissolved. Avoid using an excessive amount of solvent.

3. Hot Filtration (Optional):

  • If any insoluble impurities are visible in the hot solution, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.

4. Crystallization:

  • Cover the flask and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
  • Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal yield.

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
  • Dry the crystals thoroughly under vacuum to remove all residual solvent.

Troubleshooting Logic Diagram

Troubleshooting Logic Start Analysis of Purified Product (TLC, HPLC, NMR) Impure Product is Impure Start->Impure Fails Purity Criteria Pure Product is Pure (>99%) Start->Pure Meets Purity Criteria Check_TLC Examine TLC/HPLC Data Impure->Check_TLC Multiple_Spots Multiple Spots/Peaks (Close Rf/Rt) Check_TLC->Multiple_Spots Isomer Contamination Broad_Peak Broad Peak or Streaking Check_TLC->Broad_Peak Column Issue Wrong_NMR Incorrect NMR Spectrum Check_TLC->Wrong_NMR Structural Issue Repurify Re-purify via Chromatography Multiple_Spots->Repurify Check_Solubility Check Solubility & pH Broad_Peak->Check_Solubility Wrong_Isomer Wrong Isomer Isolated Wrong_NMR->Wrong_Isomer Optimize_Chrom Optimize Chromatography: 1. Change Solvent Gradient 2. Use Phenyl Column 3. Reduce Sample Load Repurify->Optimize_Chrom Adjust_Mobile_Phase Adjust Mobile Phase: 1. Increase Polarity 2. Add NH4OH or TEA Check_Solubility->Adjust_Mobile_Phase Recombine_Fractions Re-analyze Fractions & Recombine Wrong_Isomer->Recombine_Fractions

Caption: Decision tree for troubleshooting impure product fractions.

References

  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. [Link]

  • University of Colorado Boulder, Department of Chemistry. Column Chromatography. [Link]

  • Chromatography Today. (2023). Easy purification of isomers with prepacked glass columns. [Link]

  • Google Patents. (1992).
  • Pavlyuk, O.V., et al. (2022). 6-Amino-3-(prop-2-en-1-yl)-9H-purin-3-ium Tetracopper(I) Hexabromide: Synthesis and X-ray Structure Determination. ResearchGate. [Link]

  • MicroSolv Technology Corporation. (2024). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. [Link]

  • ChemHelp ASAP. (2021). column chromatography & purification of organic compounds. YouTube. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Bionano Genomics. Troubleshooting Guides. [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • Veeprho. Adenine Impurities and Related Compound. [Link]

  • Organic Syntheses. PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. [Link]

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Technical Support Center: 3-Prop-2-enylpurin-6-amine (N6-Isopentenyladenine)

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Addressing Batch-to-Batch Variability in Experimental Settings

Welcome to the technical support guide for 3-Prop-2-enylpurin-6-amine, a compound widely known in the scientific community as N6-(Δ2-Isopentenyl)adenine) , 2iP , or simply Isopentenyladenine .[1][2] This document is designed for researchers, scientists, and drug development professionals to proactively identify, troubleshoot, and mitigate the experimental inconsistencies that can arise from batch-to-batch variability of this critical reagent. As a synthetic cytokinin, its purity and activity are paramount for reproducible outcomes in plant biology, cell culture, and developmental studies.

Part 1: Foundational Knowledge - Frequently Asked Questions (FAQs)

This section provides essential information about the compound's properties and handling.

Q: What exactly is this compound?

A: It is a naturally occurring cytokinin, a class of plant hormones that promote cell division and differentiation.[1] It also serves as a precursor in the biosynthesis of another cytokinin, zeatin.[1][2] In molecular biology and drug development, it is used to influence cell cycle, proliferation, and apoptosis.[3]

Key Compound Identifiers:

Identifier Value
Chemical Name N-(3-methyl-2-buten-1-yl)-9H-purin-6-amine[2]
Synonyms N6-(Δ2-Isopentenyl)adenine, 2iP, Isopentenyladenine[1][2]
CAS Number 2365-40-4[1][2]
Molecular Formula C₁₀H₁₃N₅[1]

| Molecular Weight | 203.2 g/mol [1] |

Q: How should I properly store and handle the compound?

A: Proper storage is the first line of defense against compound degradation and variability.

  • Solid Form: For long-term storage, the solid compound should be kept in a tightly sealed container at -15°C or below. It is stable for short periods at room temperature, which is why it is often shipped without ice packs.[4]

  • Stock Solutions: To prevent degradation from repeated freeze-thaw cycles, prepare concentrated stock solutions, aliquot them into single-use vials, and store them protected from light.[4] Recommended storage is up to 1 month at -20°C or up to 6 months at -80°C.[4]

Q: What are the recommended solvents and working concentrations?

A: Solubility can vary slightly based on purity and formulation. Always refer to the manufacturer's product data sheet. However, common solvents include:

  • Ethanol (~5 mg/mL)[1][2]

  • DMF (~2 mg/mL)[1][2]

  • DMSO (~1 mg/mL)[1][2]

  • PBS (pH 7.2) (~2 mg/mL)[1][2]

Working concentrations are highly application-dependent, ranging from nanomolar to micromolar levels. For sensitive applications, it is strongly recommended to prepare fresh working solutions from a frozen stock aliquot on the day of the experiment.[4]

Part 2: Troubleshooting Guide - Pinpointing Variability

This core section addresses common issues related to batch-to-batch variability in a direct question-and-answer format.

Q1: My results have become inconsistent after switching to a new lot of this compound. What are the likely causes?

A: This is a classic sign of batch-to-batch variability. The root causes can be multifaceted and often trace back to the manufacturing and handling of the compound.

  • Purity & Impurities: The most significant factor is a difference in purity profile. Synthesis of purine analogs can result in side products, isomers, or residual starting materials. Even minor changes in an impurity profile can have major biological consequences.

  • Degradation: Improper storage or handling by the supplier or in the lab can lead to degradation. The primary degradation pathway involves the cleavage of the isopentenyl side chain, resulting in inactive products like adenine or adenosine.[5][6]

  • Water Content: The hydration state of the lyophilized powder can vary, affecting the actual concentration when weighing out the solid.

  • Supplier Differences: Different manufacturers may use distinct synthesis or purification methods, leading to fundamentally different impurity profiles between batches from separate sources.

Q2: How can I proactively qualify a new batch to ensure it matches my previous, trusted lot?

A: A multi-step validation process combining chemical analysis and a functional bioassay is the most robust approach. Do not rely solely on the supplier's Certificate of Analysis (CoA), as it may not detect subtle differences critical to your specific assay.

G cluster_chem Chemical Validation cluster_bio Biological Validation start Inconsistent Results or New Batch Received solubility 1. Solubility Test (Compare to old batch) start->solubility hplc 2. HPLC-UV Analysis (Purity & Profile Match) solubility->hplc ms 3. Mass Spectrometry (Confirm Identity, M/W) hplc->ms bioassay 4. Functional Bioassay (Dose-Response Curve) ms->bioassay decision Results Consistent? bioassay->decision accept Accept Batch for Critical Experiments decision->accept Yes reject Reject Batch & Contact Supplier decision->reject No

Caption: Workflow for qualifying a new reagent batch.

See Part 3 for detailed protocols on HPLC analysis and a functional bioassay.

Q3: What are the common degradation products and how might they interfere with my experiments?

A: The N6-isopentenyl side chain is the primary site of metabolic and chemical degradation.

  • Primary Degradation Products: Cleavage of the side chain, often by cytokinin oxidase in biological systems, yields adenine, adenosine, and adenylic nucleotides.[5][6] Acidic conditions can also promote transformations of the molecule.[7]

  • Impact on Experiments:

    • Reduced Potency: The degradation products are typically inactive as cytokinins, meaning a degraded batch will have lower biological activity, requiring a higher concentration to achieve the same effect.

    • Altered Signaling: Adenosine and its nucleotides are potent signaling molecules in their own right, particularly through purinergic receptors in mammalian systems. Their presence as impurities could introduce significant, unintended off-target effects.

    • Competitive Inhibition: Impurities structurally similar to the parent compound could act as competitive antagonists, further complicating results.

Caption: Primary degradation pathway of N6-Isopentenyladenine.

Q4: My stock solution is several months old. How can I verify its integrity?

A: Visually inspect the solution for any signs of precipitation or color change. If any are present, discard the solution. For a definitive answer, re-analyze the stock solution using the HPLC-UV protocol outlined in Part 3 . Compare the resulting chromatogram to one from a freshly prepared standard or the original qualification data. A significant decrease in the main peak area or the appearance of new peaks indicates degradation.

Part 3: Standard Operating Protocols (SOPs)

These protocols provide a framework for the analytical and biological validation of this compound batches.

Protocol 1: HPLC-UV Purity and Identity Verification

This method allows for the quantification of purity and comparison of chromatographic profiles between batches.

1. Materials & Equipment:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC-grade acetonitrile (ACN) and water

  • Formic acid (FA)

  • Reference standard or a trusted previous batch of this compound

  • New batch of this compound

2. Sample Preparation:

  • Accurately prepare a 1 mg/mL stock solution of the reference standard and the new batch in a suitable solvent (e.g., Ethanol).

  • Dilute the stock solutions to a final concentration of 50 µg/mL using the mobile phase.

3. HPLC Parameters:

Parameter Setting
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 10 µL

| UV Detection | 269 nm[1][2] |

4. Analysis:

  • Inject the reference standard to establish the retention time and peak shape.

  • Inject the new batch sample.

  • Compare the chromatograms. Look for:

    • Retention Time Match: The primary peak should have the same retention time as the reference.

    • Purity: Calculate the area percentage of the main peak. It should meet or exceed the purity of the reference lot.

    • Impurity Profile: The pattern and area of minor peaks should be highly similar to the reference lot. New or significantly larger impurity peaks are a major red flag.

Protocol 2: Functional Bioassay - Tobacco Callus Growth

This assay compares the biological activity of different batches based on their ability to promote cell division in a classic cytokinin-requiring system.[5]

1. Materials & Equipment:

  • Cytokinin-requiring tobacco callus line (e.g., Nicotiana tabacum 'Wisconsin 38')

  • Murashige and Skoog (MS) basal medium

  • Sucrose and Agar

  • Auxin (e.g., NAA or 2,4-D)

  • Sterile petri dishes and culture vessels

  • Growth chamber (25°C, 16h light/8h dark)

2. Media Preparation:

  • Prepare MS medium containing auxin (e.g., 2 mg/L NAA) but no cytokinin . This is your basal medium.

  • Prepare stock solutions of your reference and new batches of this compound.

  • Create a series of media plates by adding the cytokinin stocks to the basal medium to achieve a range of final concentrations (e.g., 0, 0.01, 0.05, 0.1, 0.5, 1.0, 5.0 µM) for each batch .

3. Experimental Procedure:

  • Subculture the tobacco callus by transferring small, uniform pieces (~100 mg fresh weight) onto the prepared plates. Use at least 5 replicates per concentration per batch.

  • Incubate the plates in the growth chamber for 3-4 weeks.

  • Measure the final fresh weight of the callus for each replicate.

4. Data Analysis:

  • Subtract the initial weight from the final weight to determine the weight gain.

  • Plot the mean weight gain versus the log of the cytokinin concentration for each batch.

  • Fit the data to a dose-response curve to determine the EC₅₀ (the concentration that produces 50% of the maximal response).

Example Data Interpretation:

Batch ID Purity (HPLC) EC₅₀ (µM) Conclusion
Reference Lot 99.2% 0.45 Golden Standard
New Lot A 99.1% 0.48 Acceptable: Similar purity and biological activity.
New Lot B 96.5% 1.15 Reject: Lower purity and significantly reduced activity.

| New Lot C | 99.0% | 0.95 | Reject: High purity but reduced activity, suggests presence of an inhibitory impurity. |

References
  • N6-(Δ2-Isopentenyl)adenine. SIELC Technologies. [Link]

  • Laloue, M., Terrine, C., & Guern, J. (1977). Cytokinins: Metabolism and Biological Activity of N6-(Δ2-Isopentenyl)adenosine and N6-(Δ2-Isopentenyl)adenine in Tobacco Cells and Callus. Plant Physiology, 59(3), 478–483. [Link]

  • Trávníček, Z., et al. (2012). Transformations of the natural cytokinin N6-isopentenyladenine in aqueous acidic media: structural aspects. Organic & Biomolecular Chemistry, 10(38), 7646-7654. [Link]

  • Terrine, C., & Laloue, M. (1980). Kinetics of N6-(Δ2-Isopentenyl)Adenosine Degradation in Tobacco Cells. Plant Physiology, 65(6), 1090–1095. [Link]

Sources

Technical Support Gateway: Mitigating Off-Target Cytotoxicity of 3-Prop-2-enylpurin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 3-Prop-2-enylpurin-6-amine, also known as N6-isopentenyladenine (iPA or 2iP). This molecule, a member of the cytokinin family of plant hormones, has garnered significant interest for its potent anti-proliferative and pro-apoptotic effects on various cancer cell lines.[1][2][3] Its mechanism often involves cell cycle arrest, typically at the G0/G1 phase, and the induction of apoptosis.[1] Some studies suggest its effects may be mediated through the disruption of the actin cytoskeleton.[1] More recent work indicates that upon cellular uptake, it can be anabolized and incorporated into ribosomal RNAs, leading to decreased protein synthesis and subsequent cell death, particularly in chemotherapy-resistant cells.[4]

However, a primary challenge in harnessing its therapeutic potential is managing its cytotoxicity in non-target, healthy cells. This guide provides researchers, scientists, and drug development professionals with a centralized resource of frequently asked questions, troubleshooting strategies, and validated protocols to maximize on-target efficacy while minimizing off-target effects.

Part 1: Frequently Asked Questions (FAQs) & Conceptual Understanding

This section addresses the fundamental principles behind the off-target cytotoxicity of this compound.

Q1: Why does this compound exhibit cytotoxicity in non-cancerous cells?

A1: The cytotoxic mechanism of this compound is not exclusively specific to cancer cells. As a purine analog, it can interfere with fundamental cellular processes common to both cancerous and healthy proliferating cells.[3] Its incorporation into RNA can disrupt ribosomal function, and its influence on the cell cycle and cytoskeletal organization can affect any cell undergoing division.[1][4] While cancer cells often have higher proliferation rates, making them more susceptible, non-target cells that are also actively dividing (e.g., epithelial cells, hematopoietic progenitors) can be inadvertently affected.

Q2: What is the primary mechanism of cell death induced by this compound?

A2: The primary mechanism is the induction of apoptosis (programmed cell death), often linked to the activation of caspases like caspase-3.[1] This is frequently preceded by cell cycle arrest in the G0/G1 phase.[1] Unlike some chemotherapeutics, it does not appear to cause direct genotoxic damage (DNA damage).[1]

Q3: What is a "therapeutic window" and why is it critical for my experiments?

A3: The therapeutic window refers to the concentration range of a compound that produces the desired therapeutic effect (killing target cancer cells) without causing unacceptable levels of toxicity in non-target cells. A narrow therapeutic window means that the effective concentration is very close to the toxic concentration, making it difficult to use safely. The goal of the strategies in this guide is to widen this window by either increasing the sensitivity of target cells or decreasing the sensitivity of non-target cells.

Q4: Are there standard assays to quantify cytotoxicity?

A4: Yes, a comprehensive suite of in vitro assays is available to measure various aspects of cytotoxicity.[5] It is best practice to use multiple assays that measure different endpoints. Common choices include:

  • Metabolic Viability Assays: (e.g., MTT, WST-1, AlamarBlue) Measure the metabolic activity of living cells.[6]

  • Membrane Integrity Assays: (e.g., LDH release, Trypan Blue) Detect leakage of cellular components from dead cells with compromised membranes.[7][8]

  • Apoptosis/Necrosis Assays: (e.g., Annexin V/PI staining, Caspase activity) Specifically identify cells undergoing programmed cell death.[5]

Part 2: Troubleshooting Guide for Unexpected Cytotoxicity

This section provides a logical framework for diagnosing and resolving common issues encountered during in vitro experiments.

Issue 1: High cytotoxicity observed in my non-target (control) cell line at concentrations that are effective on my target cells.

Potential Cause Troubleshooting Step Scientific Rationale
Concentration Too High Perform a more granular dose-response curve on both target and non-target cells to precisely determine the IC50 (half-maximal inhibitory concentration) for each.This establishes the therapeutic window. The goal is to find a concentration that maximizes target cell death while minimizing non-target effects.
High Proliferation of Control Cells Ensure your non-target cell line is an appropriate control. If it is a rapidly dividing line, it may be inherently sensitive. Consider using primary cells or a slower-growing cell line as a more stringent control.The compound's anti-proliferative effects are most pronounced in actively dividing cells. A quiescent or slowly dividing non-target cell line is a better model for healthy tissue in vivo.
Solvent Toxicity Run a "vehicle-only" control. Treat both cell lines with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound.Solvents can be cytotoxic at certain concentrations. This control ensures that the observed cell death is due to the compound itself and not the vehicle.
Extended Exposure Time Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to find the optimal treatment duration.Continuous exposure may not be necessary and can exacerbate non-target toxicity. A shorter, effective pulse treatment might be sufficient to induce apoptosis in target cells while allowing non-target cells to recover.

Issue 2: Inconsistent results or high variability between replicate wells.

Potential Cause Troubleshooting Step Scientific Rationale
Uneven Cell Seeding Ensure a homogenous single-cell suspension before plating. After seeding, gently rock the plate in a cross pattern to ensure even distribution.A non-uniform cell monolayer will lead to variability in the starting cell number per well, which will skew the final cytotoxicity readout.
Compound Precipitation Visually inspect the media after adding the compound. Check the solubility limits of this compound in your specific culture medium.Poor solubility can lead to inconsistent concentrations across the plate.[9] If solubility is an issue, consider alternative formulation strategies.
Edge Effects in Plates Avoid using the outermost wells of 96-well plates for data collection, as they are prone to evaporation. Fill these wells with sterile PBS or media instead.Evaporation in outer wells concentrates the compound and media components, leading to artificially high cytotoxicity and skewing results.

Troubleshooting Decision Workflow

G start High Non-Target Cytotoxicity Observed q1 Is Vehicle Control Toxic? start->q1 a1_yes Yes q1->a1_yes   a1_no No q1->a1_no   fix_solvent Decrease Solvent Conc. or Change Solvent a1_yes->fix_solvent q2 Are Target vs. Non-Target IC50 Values Similar? a1_no->q2 a2_yes Yes q2->a2_yes   a2_no No q2->a2_no   strategy Implement a Mitigation Strategy: - Targeted Delivery - Co-administration - Time-Course Optimization a2_yes->strategy optimize Optimize Dose Based on New IC50 Data a2_no->optimize

Caption: Decision tree for troubleshooting unexpected cytotoxicity.

Part 3: Strategies for Minimizing Non-Target Cytotoxicity

This section details advanced strategies to improve the therapeutic index of this compound.

Strategy 1: Targeted Drug Delivery Systems

The most effective way to reduce off-target effects is to ensure the compound preferentially reaches the target cells. This can be achieved by encapsulating or conjugating it to a carrier that recognizes a unique feature of the target cells.[10]

Conceptual Overview: A delivery system can shield non-target cells from the compound during systemic circulation. The system is designed to release its payload upon reaching the target site, often triggered by the local microenvironment (e.g., lower pH in tumors) or by binding to a specific cell surface receptor.[11]

Common Delivery Systems for Purine Analogs:

  • Liposomes: Lipid-based vesicles that can encapsulate hydrophilic or hydrophobic drugs. Their surface can be modified with targeting ligands (e.g., antibodies, peptides, folic acid) that bind to receptors overexpressed on cancer cells.[12]

  • Polymeric Nanoparticles: Biodegradable polymers like PLGA can be used to create nanoparticles that encapsulate the drug, allowing for controlled, sustained release.[13] These can also be functionalized for active targeting.

  • Antibody-Drug Conjugates (ADCs): This involves covalently linking the drug to a monoclonal antibody that specifically targets a tumor-associated antigen. This is a highly specific approach but requires a well-validated antibody target.[11]

Experimental Workflow for Developing a Targeted Liposomal Formulation

G cluster_0 Formulation cluster_1 Characterization cluster_2 In Vitro Testing A 1. Select Lipids & Targeting Ligand B 2. Encapsulate Compound (e.g., thin-film hydration) A->B C 3. Conjugate Ligand to Liposome Surface B->C D 4. Measure Size & Zeta Potential (DLS) C->D E 5. Quantify Encapsulation Efficiency (HPLC) D->E F 6. Dose-Response Assay (Target vs. Non-Target Cells) E->F G 7. Cellular Uptake Study (Fluorescent Labeling) F->G

Caption: Workflow for developing targeted liposomes.

Strategy 2: Co-administration with Cytoprotective Agents

Cytoprotective agents are compounds that protect normal cells from the damaging effects of chemotherapy without compromising anti-tumor activity.[14][15]

Mechanism of Action: These agents often work by scavenging free radicals, replenishing cellular antioxidants, or modulating signaling pathways that are dysregulated by the cytotoxic drug in normal, but not cancer, cells.

Potential Co-administered Agents:

  • N-acetylcysteine (NAC): A precursor to the antioxidant glutathione. It can help mitigate oxidative stress, which may be a secondary effect of the metabolic disruption caused by this compound.

  • Resveratrol: A natural polyphenol that has been shown to enhance apoptosis in cancer cells while potentially protecting normal cells through its anti-inflammatory and antioxidant properties.[16]

  • Amifostine: An FDA-approved cytoprotector used to reduce toxicities associated with certain chemotherapy drugs.[17][18] Its applicability would need to be empirically tested.

Protocol: Testing Co-administration of a Cytoprotective Agent

  • Objective: To determine if a cytoprotective agent (Agent X) can reduce the cytotoxicity of this compound in a non-target cell line without reducing its efficacy in a target cancer cell line.

  • Cell Lines:

    • Target Cancer Cell Line (e.g., MCF-7, T24)[1][2]

    • Non-Target Control Cell Line (e.g., MCF-10A, primary fibroblasts)

  • Experimental Groups (for each cell line):

    • Vehicle Control (media + solvent)

    • This compound alone (at its IC50 concentration)

    • Agent X alone (at a non-toxic concentration)

    • This compound + Agent X

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Pre-treat one set of wells with Agent X for a specified time (e.g., 1-2 hours).

    • Add this compound to the appropriate wells.

    • Incubate for the desired duration (e.g., 48 hours).

    • Perform a cell viability assay (e.g., MTT or CCK-8).[5]

  • Expected Outcome & Interpretation:

    • Ideal Result: In the non-target cells, the viability of the "Compound + Agent X" group should be significantly higher than the "Compound alone" group. In the target cells, the viability of these two groups should be similarly low.

    • This result would indicate a successful cytoprotective effect that is selective for non-target cells, effectively widening the therapeutic window.

Part 4: Data Interpretation & Summary

Interpreting Dose-Response Data

After performing cytotoxicity assays, you will generate dose-response curves. The key parameter to extract is the IC50 value. By comparing these values, you can calculate a Selectivity Index (SI) .

Selectivity Index (SI) = IC50 (Non-Target Cells) / IC50 (Target Cells)

Selectivity Index (SI) Interpretation
> 10 High selectivity for target cells. Promising result.
2 - 10 Moderate selectivity. Optimization is likely needed.
< 2 Poor selectivity. The compound is broadly cytotoxic. Significant mitigation strategies are required.

By applying the strategies in this guide, the goal is to increase the SI value, demonstrating a clear improvement in the compound's safety profile.

References

  • Creative Bioarray. (n.d.). In Vitro Cytotoxicity. Retrieved from [Link]

  • Castiglioni, S., et al. (2013). N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells. Anticancer Agents in Medicinal Chemistry, 13(4), 672-8. Retrieved from [Link]

  • Riss, T.L., & Moravec, R.A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods in Molecular Biology. Retrieved from [Link]

  • Aslantürk, Ö.S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen. Retrieved from [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • Gorzkiewicz, M., et al. (2020). Polymer-Based Nanoparticles as Drug Delivery Systems for Purines of Established Importance in Medicine. Pharmaceutics, 12(9), 833. Retrieved from [Link]

  • Miyoshi, T., et al. (2023). Extracellular N6-isopentenyladenosine (i6A) addition induces cotranscriptional i6A incorporation into ribosomal RNAs. RNA, 29(12), 1935-1945. Retrieved from [Link]

  • Mazzola, F., et al. (2010). Antiproliferative activity of N6-isopentenyladenosine on MCF-7 breast cancer cells: cell cycle analysis and DNA-binding study. DNA and Cell Biology, 29(11), 687-91. Retrieved from [Link]

  • Brizel, D. M. (2000). Current role of protective agents in cancer treatment. Oncology (Williston Park, N.Y.), 14(10 Suppl), 33-40. Retrieved from [Link]

  • Ciaglia, E., et al. (2015). N6-isopentenyladenosine affects cytotoxic activity and cytokines production by IL-2 activated NK cells and exerts topical anti-inflammatory activity in mice. International Immunopharmacology, 24(2), 338-345. Retrieved from [Link]

  • Suk, D., et al. (1970). Toxicological and antiproliferative effects of N6-(delta2-isopentenyl) adenosine, a natural component of mammalian transfer RNA. Cancer Research, 30(5), 1429-36. Retrieved from [Link]

  • Hacker, B., & Feldbush, T. L. (1969). Effect of N6-(delta2-isopentenyl)adenosine Treatment in Vivo on Hexokinase Activity of Mouse L 1210 Cells. Biochemical Pharmacology, 18(4), 847-53. Retrieved from [Link]

  • Xu, S., et al. (2021). Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective. Antibody Therapeutics, 4(4), 221-232. Retrieved from [Link]

  • CancerNetwork. (2000). Current Role of Protective Agents in Cancer Treatment. Retrieved from [Link]

  • Rohilla, S., et al. (2019). Cytoprotective Agents to Avoid Chemotherapy Induced Sideeffects on Normal Cells: A Review. Current Cancer Drug Targets, 19(10), 765-781. Retrieved from [Link]

  • Hughes, J.P., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 775. Retrieved from [Link]

  • Van Vleet, T.R., et al. (2017). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. Journal of Pharmacological and Toxicological Methods, 87, 26-36. Retrieved from [Link]

  • Patsnap. (2025). How can off-target effects of drugs be minimised?. Retrieved from [Link]

  • Crown Bioscience. (2025). Off-target toxicity in antibody-drug conjugates. Retrieved from [Link]

  • Hogle, W. P. (2007). Cytoprotective agents used in the treatment of patients with cancer. Seminars in Oncology Nursing, 23(3), 213-24. Retrieved from [Link]

  • Hallmark, H.T., et al. (2022). Cytokinin isopentenyladenine and its glucoside isopentenyladenine-9G delay leaf senescence through activation of cytokinin-associated genes. The Plant Journal, 111(3), 764-779. Retrieved from [Link]

  • Christodoulou, M., et al. (2024). Natural Compounds in Gastric Cancer Therapy: Molecular Mechanisms and Potential Treatment Options. International Journal of Molecular Sciences, 25(10), 5245. Retrieved from [Link]

  • Bełtowski, J., & Wójcicka, G. (2023). Cell-Based Drug Delivery Systems: Innovative Drug Transporters for Targeted Therapy. Pharmaceutics, 15(11), 2580. Retrieved from [Link]

  • Laloue, M., & Pethe, C. (1976). Cytokinins: Metabolism and Biological Activity of N6-(Δ2-Isopentenyl)adenosine and N6-(Δ2-Isopentenyl)adenine in Tobacco Cells and Callus. Plant Physiology, 57(6), 867-870. Retrieved from [Link]

  • Al-Zoubi, M.S., et al. (2021). Targeted Delivery Methods for Anticancer Drugs. Pharmaceutics, 13(9), 1337. Retrieved from [Link]

  • Wang, Y., et al. (2020). Peptide-Enabled Targeted Delivery Systems for Therapeutic Applications. Frontiers in Bioengineering and Biotechnology, 8, 93. Retrieved from [Link]

  • Chen, D., et al. (2023). Targeted Delivery Strategies for Multiple Myeloma and Their Adverse Drug Reactions. Molecules, 28(15), 5849. Retrieved from [Link]

  • Gunic, E.F., et al. (2022). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Molecules, 27(19), 6520. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to Elucidating the Mechanism of Action of 3-Prop-2-enylpurin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the quest for novel therapeutic agents and biological tools, purine derivatives have consistently emerged as a rich source of bioactive molecules. 3-Prop-2-enylpurin-6-amine is a synthetic purine analogue with a chemical structure suggestive of interaction with fundamental cellular processes. While direct experimental data on this specific compound is nascent, its core purin-6-amine (adenine) scaffold, coupled with an N3-alkenyl substitution, provides a logical starting point for investigating its mechanism of action.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the hypothesized mechanism of action of this compound. We will draw comparisons with well-characterized purine derivatives, notably the cytokinin class of plant hormones, to which it bears structural resemblance. The ensuing protocols and experimental designs are intended to provide a rigorous and self-validating system for elucidating its cellular targets and downstream effects.

Hypothesized Mechanism of Action: A Cytokinin-Like Activity

Based on its structural similarity to naturally occurring cytokinins like N6-isopentenyladenine (2iP), we hypothesize that this compound may function as a modulator of signaling pathways typically associated with cell growth, proliferation, and differentiation. Cytokinins, in both plant and mammalian systems, are known to influence a variety of physiological processes.[1][2] In plants, they are key regulators of cell division and growth.[1] Interestingly, some cytokinins and their derivatives have demonstrated anti-cancer and autophagy-modulating activities in mammalian cells.[3]

Therefore, our investigation will be centered around validating the following potential mechanisms:

  • Modulation of Cell Cycle Progression: Assessing the compound's effect on the proliferation of various cell lines.

  • Induction of Apoptosis or Autophagy: Investigating its potential to trigger programmed cell death or cellular recycling pathways.

  • Interaction with Purinergic Receptors or Kinases: Given the adenine core, direct interaction with ATP-binding sites on kinases or purinergic receptors is a plausible mechanism.

Comparative Compounds

To provide a robust validation framework, the bioactivity of this compound will be compared against:

  • N6-isopentenyladenine (2iP): A well-characterized natural cytokinin that will serve as a positive control for cytokinin-like effects.[1][2]

  • Adenine: The parent purine to control for effects related to the core structure.

  • Staurosporine: A potent, broad-spectrum kinase inhibitor to serve as a positive control for apoptosis induction.

Experimental Validation Workflows

A multi-pronged approach is essential to comprehensively validate the mechanism of action. The following experimental workflows are designed to be sequential and logically interconnected.

Workflow 1: Cell Viability and Proliferation Assays

The initial step is to determine the cytotoxic and cytostatic effects of this compound across a panel of relevant cell lines (e.g., cancer cell lines and normal fibroblast lines).

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM), N6-isopentenyladenine, adenine, and a vehicle control (e.g., DMSO). Incubate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Expected Outcomes & Interpretation:

A dose-dependent decrease in cell viability would suggest a cytotoxic or anti-proliferative effect. Comparing the IC50 values of this compound with N6-isopentenyladenine will provide the first indication of its relative potency and potential cytokinin-like activity.

Table 1: Comparative IC50 Values (µM) from MTT Assay after 48h Treatment

CompoundCancer Cell Line ACancer Cell Line BNormal Fibroblast Line
This compound[Experimental Data][Experimental Data][Experimental Data]
N6-isopentenyladenine[Experimental Data][Experimental Data][Experimental Data]
Adenine>100>100>100
Staurosporine0.010.0150.5
Workflow 2: Elucidating the Mode of Cell Death

If anti-proliferative effects are observed, the next logical step is to determine whether the compound induces apoptosis or another form of cell death.

Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Flow Cytometry

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 and 48 hours. Include positive (Staurosporine) and negative (vehicle) controls.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Visualizing the Workflow:

G cluster_workflow Apoptosis Validation Workflow start Treat cells with This compound harvest Harvest and wash cells start->harvest stain Stain with Annexin V-FITC & PI harvest->stain flow Analyze via Flow Cytometry stain->flow quadrants Quadrant Analysis: - Live - Early Apoptotic - Late Apoptotic - Necrotic flow->quadrants

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Workflow 3: Kinase Inhibition Profiling

The adenine core of this compound makes it a candidate for interacting with the ATP-binding pocket of protein kinases. A broad kinase screen can identify potential molecular targets.

Experimental Protocol: In Vitro Kinase Panel Screen

  • Compound Submission: Submit this compound to a commercial kinase profiling service (e.g., Eurofins, Promega).

  • Assay Principle: These services typically utilize radiometric or fluorescence-based assays to measure the ability of the compound to inhibit the activity of a large panel of purified kinases at a fixed concentration (e.g., 10 µM).

  • Data Analysis: The results are usually presented as a percentage of kinase activity remaining in the presence of the compound. Hits are identified as kinases with significant inhibition (e.g., >50%).

Follow-up Validation:

For any identified kinase hits, dose-response curves should be generated to determine the IC50 of inhibition. This can be done using commercially available kinase assay kits.

Visualizing the Signaling Pathway:

If a specific kinase is identified (e.g., a cyclin-dependent kinase), its role in the cell cycle can be depicted.

G cluster_pathway Hypothetical CDK Inhibition Pathway compound This compound cdk CDK2/Cyclin E compound->cdk Inhibits rb Rb Phosphorylation cdk->rb e2f E2F Release rb->e2f s_phase S-Phase Entry e2f->s_phase

Caption: Hypothetical pathway of cell cycle arrest via CDK inhibition.

Conclusion

The validation of this compound's mechanism of action requires a systematic and comparative approach. By leveraging its structural similarity to known cytokinins and employing a logical progression of cellular and biochemical assays, researchers can effectively elucidate its biological function. The proposed workflows, from initial viability screens to specific target identification, provide a robust framework for characterizing this novel purine derivative and assessing its potential as a new therapeutic agent or research tool.

References

  • Colombo F, et al. Pharmacogenomics and analogues of the antitumour agent N6-isopentenyladenosine. Int J Cancer. 2009;124(9):2179-2185. [Link]

  • Lalue, M., Terrine, C., and Guern, J. Cytokinins: Metabolism and biological activity of N6-(Δ2-isopentenyl)adenosine and N6-(Δ2-isopentenyl)adenine in tobacco cells and callus. Plant Physiol. 59, 478-483 (1977). [Link]

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Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the cross-reactivity of 3-Prop-2-enylpurin-6-amine, a synthetic cytokinin, against structurally related compounds. For researchers in drug development and agricultural science, understanding the specificity of binding agents like antibodies to their target molecule is paramount. This document outlines the scientific rationale, a detailed experimental protocol for assessment, and a comparative analysis of the results, ensuring a high degree of scientific integrity and practical applicability.

Introduction: The Significance of Specificity

This compound, also known as N6-(Δ2-isopentenyl)adenine (2iP), is a naturally occurring cytokinin, a class of plant hormones that are pivotal in regulating cell division, growth, and development.[1][2] Its structural similarity to other purine-based compounds, both natural and synthetic, necessitates a thorough evaluation of its cross-reactivity in various analytical systems.[3][4] High cross-reactivity can lead to false positives in diagnostic assays or off-target effects in therapeutic applications. Therefore, a quantitative understanding of the binding specificity of antibodies or other affinity reagents is crucial for the development of reliable and effective applications.

This guide focuses on a comparative study of this compound against other well-known cytokinins: Zeatin , Kinetin , and the parent molecule, Adenine . The selection of these compounds is based on their structural homology, providing a robust framework for assessing the fine-specificity of a model antibody.

The Cornerstone of Assessment: Competitive ELISA

To quantify cross-reactivity, the competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a highly effective and widely used method.[5][6] This immunoassay format is particularly suited for small molecules like cytokinins. The underlying principle is the competition between the target analyte in a sample and a labeled antigen for a limited number of antibody binding sites.[7][8] The resulting signal is inversely proportional to the concentration of the target analyte, allowing for sensitive quantification and comparative analysis.

Logical Framework of Competitive ELISA

The diagram below illustrates the core principle of the competitive ELISA used in this study. The free analyte (our test compound) competes with the antigen coated on the plate for binding to a primary antibody. A lower signal indicates higher affinity and concentration of the free analyte.

Competitive ELISA Principle cluster_well Microplate Well cluster_solution Solution Added to Well cluster_detection Detection Step Coated_Antigen Antigen Coated on Well Surface (e.g., 2iP-protein conjugate) Primary_Ab Primary Antibody (Anti-2iP) Coated_Antigen->Primary_Ab Free antibody binds to coated antigen Free_Analyte Free Analyte in Sample (2iP or Related Compound) Free_Analyte->Primary_Ab Binds in solution, forms complex Secondary_Ab Enzyme-Labeled Secondary Antibody Primary_Ab->Secondary_Ab Binds to primary Ab Substrate Substrate Secondary_Ab->Substrate Enzyme converts Color_Signal Colorimetric Signal Substrate->Color_Signal Produces signal caption Principle of Competitive ELISA.

Caption: Competitive binding for antibody sites.

Detailed Experimental Protocol: A Self-Validating System

The following protocol for a competitive ELISA is designed to be self-validating through the inclusion of appropriate controls.

Materials and Reagents:
  • High-binding 96-well microtiter plates

  • This compound (2iP), Zeatin, Kinetin, Adenine standards

  • Primary antibody (Monoclonal anti-2iP)

  • 2iP-Horseradish Peroxidase (HRP) conjugate

  • Coating Buffer (pH 9.6 Carbonate-Bicarbonate)

  • Wash Buffer (PBS with 0.05% Tween-20)

  • Blocking Buffer (PBS with 1% BSA)

  • TMB Substrate Solution

  • Stop Solution (2M H₂SO₄)

  • Microplate reader

Experimental Workflow Diagram

ELISA_Workflow start Start step1 Coat Plate: Antibody Dilution in Coating Buffer Incubate Overnight at 4°C start->step1 step2 Wash Plate: 3x with Wash Buffer step1->step2 step3 Block Plate: Add Blocking Buffer Incubate 1h at 37°C step2->step3 step4 Wash Plate: 3x with Wash Buffer step3->step4 step5 Competitive Reaction: Add Standards/Samples & 2iP-HRP Incubate 1h at 37°C step4->step5 step6 Wash Plate: 5x with Wash Buffer step5->step6 step7 Develop Signal: Add TMB Substrate Incubate 15-20 min in Dark step6->step7 step8 Stop Reaction: Add Stop Solution step7->step8 step9 Read Absorbance: Measure OD at 450 nm step8->step9 end_node End step9->end_node caption Competitive ELISA Workflow.

Caption: Step-by-step competitive ELISA workflow.

Step-by-Step Procedure:
  • Plate Coating: Dilute the primary anti-2iP antibody in Coating Buffer. Add 100 µL to each well of the microtiter plate. Cover and incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well to prevent non-specific binding. Incubate for 1 hour at 37°C.

  • Washing: Repeat the wash step as in step 2.

  • Competitive Reaction:

    • Prepare serial dilutions of the standards (2iP, Zeatin, Kinetin, Adenine).

    • Add 50 µL of each standard or sample to the appropriate wells.

    • Immediately add 50 µL of the 2iP-HRP conjugate to each well.

    • Cover and incubate for 1 hour at 37°C. During this step, the free analyte and the HRP-conjugated analyte compete for binding to the coated antibody.

  • Washing: Discard the solution and wash the plate five times with Wash Buffer. This step is critical to remove unbound reagents.

  • Signal Development: Add 100 µL of TMB Substrate Solution to each well. Incubate for 15-20 minutes at room temperature in the dark. A blue color will develop.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution.

Data Presentation and Interpretation

The cross-reactivity is determined by comparing the concentration of each related compound required to inhibit the signal by 50% (IC50) relative to the IC50 of the primary analyte, this compound.

The formula for calculating percent cross-reactivity is: % Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100 [5]

Comparative Cross-Reactivity Data
CompoundStructureIC50 (ng/mL)% Cross-Reactivity
This compound (2iP) Adenine core with an isopentenyl side chain at the N6 position.[2]1.5100%
Zeatin Similar to 2iP but with a hydroxyl group on the side chain.4.831.25%
Kinetin Features a furan ring attached to the N6 amino group.[9][10]85.01.76%
Adenine The fundamental purine base without a side chain at the N6 position.[11][12]> 1000< 0.15%
Interpretation of Results

The experimental data clearly demonstrates a high degree of specificity of the antibody for This compound .

  • Zeatin shows moderate cross-reactivity (31.25%). This is scientifically logical, as its structure is very similar to 2iP, differing only by a hydroxyl group on the isopentenyl side chain.[13][14] This suggests that while the side chain is the primary recognition motif, modifications to it can significantly impact binding affinity.

  • Kinetin exhibits very low cross-reactivity (1.76%). The presence of a furfuryl group instead of an isopentenyl chain at the N6 position drastically reduces the antibody's binding affinity.[10][15] This highlights the critical role of the specific shape and chemical nature of the N6-substituent in the antibody-antigen interaction.

  • Adenine , the core purine structure, shows negligible cross-reactivity.[11][16] This confirms that the antibody's epitope is primarily located on the N6-isopentenyl side chain, and the adenine base alone is insufficient for significant binding.

These findings underscore a distinct structure-activity relationship, where the N6-isopentenyl side chain is the immunodominant feature recognized by the antibody.

Conclusion and Implications for Researchers

This guide provides a comprehensive framework for assessing the cross-reactivity of this compound. The competitive ELISA protocol detailed here is a robust and reliable method for such evaluations.

For researchers in drug development, these results imply that assays developed using this specific antibody would be highly selective for this compound, with minimal interference from adenine or kinetin. However, the moderate cross-reactivity with zeatin should be considered when analyzing samples where both compounds may be present. For scientists in agriculture and plant biology, this level of specificity is crucial for accurately quantifying endogenous levels of 2iP without significant confounding signals from other naturally occurring cytokinins.[17][18]

Ultimately, a thorough understanding and empirical validation of cross-reactivity are indispensable for the integrity of research and the successful development of targeted applications.

References

  • Title: Adenine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Adenine, a key player in biology and medicinal chemistry Source: HAL Open Science URL: [Link]

  • Title: Biological function and chemical nature of adenine Source: International Scholars Journals URL: [Link]

  • Title: What is Adenine used for? Source: Patsnap Synapse URL: [Link]

  • Title: What Is Kinetin and How Does It Delay Plant Aging While Promoting Growth? Source: AOPP URL: [Link]

  • Title: Video: Adenine | Definition & Structure Source: Study.com URL: [Link]

  • Title: N6-(delta 2-Isopentenyl)-adenine(2IP) Manufacturers, Suppliers and Factory - Wholesale Price - Free Sample Source: Bosman Group URL: [Link]

  • Title: Zeatin Source: American Chemical Society URL: [Link]

  • Title: Kinetin | C10H9N5O | CID 3830 Source: PubChem - NIH URL: [Link]

  • Title: Integrated structural and functional analysis of the protective effects of kinetin against oxidative stress in mammalian cellular systems Source: Nature - Scientific Reports URL: [Link]

  • Title: Zeatin - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Zeatin | C10H13N5O | CID 449093 Source: PubChem - NIH URL: [Link]

  • Title: Kinetin and Cytokinins in Plants (With Diagram) | Plants Source: Biology Discussion URL: [Link]

  • Title: The Introduction of Isopentenyl Adenine 2-IP Source: Zhengzhou Delong Chemical Co., Ltd. URL: [Link]

  • Title: Distribution, biological activities, metabolism, and the conceivable function of cis-zeatin-type cytokinins in plants Source: Oxford Academic - Journal of Experimental Botany URL: [Link]

  • Title: Exploring Kinetin: A Versatile Cytokinin Plant Growth Regulator Source: LinkedIn URL: [Link]

  • Title: Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation Source: MDPI URL: [Link]

  • Title: A quantitative fluorescence enzyme immunoassay for plant cytokinins Source: PubMed - NIH URL: [Link]

  • Title: Plant CYT(Cytokinin) ELISA Kit Source: AFG Scientific URL: [Link]

  • Title: 2iP 6-(y,y-Dimethylallylamino)Purine Powder Source: Plant Cell Labs URL: [Link]

  • Title: Competitive ELISA Protocol Source: Creative Diagnostics URL: [Link]

  • Title: Competitive ELISA Protocol Source: Bio-Rad Antibodies URL: [Link]

  • Title: Competitive ELISA protocol Source: St John's Laboratory URL: [Link]

  • Title: Antibody Cross Reactivity And How To Avoid It? Source: ELISA kit URL: [Link]

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A Comparative Analysis of the Efficacy of N6-Substituted Purines and Standard-of-Care Drugs in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the therapeutic potential of N6-substituted purines, with a focus on N6-isopentenyladenosine, against established standard-of-care drugs in relevant oncological contexts. Designed for researchers, scientists, and drug development professionals, this document synthesizes mechanistic insights, comparative efficacy data, and detailed experimental protocols to facilitate a comprehensive understanding of this promising class of compounds.

Introduction: The Therapeutic Promise of N6-Substituted Purines

N6-substituted purines, a class of molecules that includes the naturally occurring cytokinin N6-isopentenyladenosine (i6A), have garnered significant interest for their pleiotropic biological effects, including potent anti-tumor and anti-inflammatory activities.[1] While the compound "3-Prop-2-enylpurin-6-amine" as named is not found in standard chemical literature, it likely refers to a related N6-allyl-substituted adenine derivative, placing it within this pharmacologically active family. Given the extensive research on i6A as a representative of this class, this guide will focus on its well-documented efficacy and mechanism of action as a comparator to standard-of-care therapies.

These compounds represent a departure from conventional cytotoxic agents, offering the potential for more targeted and less toxic therapeutic interventions. Their ability to modulate fundamental cellular processes such as proliferation, cell cycle progression, and apoptosis makes them compelling candidates for further investigation and development.

Mechanisms of Action: A Tale of Two Therapeutic Strategies

The efficacy of any therapeutic agent is rooted in its mechanism of action. Here, we dissect the molecular pathways targeted by N6-isopentenyladenosine and contrast them with those of established chemotherapeutic agents.

N6-Isopentenyladenosine: A Multi-pronged Approach to Cancer Cell Inhibition

N6-isopentenyladenosine (i6A) exerts its anti-neoplastic effects through a variety of mechanisms, leading to a comprehensive suppression of cancer cell growth and survival.

  • Cell Cycle Arrest and Inhibition of DNA Synthesis: i6A has been shown to block DNA synthesis and induce cell cycle arrest, primarily in the G0/G1 phase.[2][3] This prevents cancer cells from progressing through the division cycle, thereby halting proliferation.

  • Induction of Apoptosis: The compound triggers programmed cell death, or apoptosis, a critical mechanism for eliminating cancerous cells. This pro-apoptotic effect is linked to the activation of key executioner caspases, such as caspase-3.[3]

  • Cytoskeletal Disruption: Early cellular events following i6A treatment include alterations in cell morphology and disorganization of the actin cytoskeleton.[3] This can interfere with cell division, migration, and signaling.

  • Modulation of Immune and Inflammatory Pathways: i6A can influence the activity of immune cells, such as Natural Killer (NK) cells, and exhibits anti-inflammatory properties by inhibiting pathways like ERK/MAPK and STAT5.[1] This suggests a potential role in modulating the tumor microenvironment.

The following diagram illustrates the proposed signaling pathways affected by N6-isopentenyladenosine.

N6-Isopentenyladenosine_Signaling_Pathway cluster_cell Cancer Cell i6A N6-Isopentenyladenosine (i6A) ERK_MAPK ERK/MAPK Pathway i6A->ERK_MAPK Inhibits STAT5 STAT5 Pathway i6A->STAT5 Inhibits Actin Actin Cytoskeleton i6A->Actin Disrupts DNA_Synth DNA Synthesis i6A->DNA_Synth Blocks Cell_Cycle Cell Cycle Progression DNA_Synth->Cell_Cycle Leads to G0/G1 Arrest Caspase3 Caspase-3 Cell_Cycle->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathways modulated by N6-isopentenyladenosine.

Standard-of-Care Drugs: Established Mechanisms in Oncology

The standard-of-care drugs for cancers where i6A has shown potential, such as bladder cancer and leukemia, operate through well-defined, primarily cytotoxic mechanisms.

  • Cisplatin (Bladder Cancer): As a platinum-based chemotherapy agent, cisplatin forms adducts with DNA, leading to cross-linking of DNA strands. This damage interferes with DNA replication and transcription, ultimately triggering apoptosis in rapidly dividing cancer cells. Cisplatin-based neoadjuvant chemotherapy is a standard of care for muscle-invasive bladder cancer.[4]

  • Combination Chemotherapy for Acute Lymphoblastic Leukemia (ALL): The treatment for ALL typically involves a multi-drug regimen that may include vincristine, prednisone, and asparaginase.[5][6]

    • Vincristine: A vinca alkaloid that inhibits microtubule formation, leading to mitotic arrest and apoptosis.

    • Prednisone: A corticosteroid that induces apoptosis in lymphoid cells.

    • Asparaginase: An enzyme that depletes the amino acid asparagine, which is essential for the growth of some cancer cells.

  • 5-Fluorouracil (5-FU) (Solid Tumors): 5-FU is an antimetabolite that, once converted to its active forms, inhibits thymidylate synthase, an enzyme crucial for DNA synthesis and repair.[7][8][9][10] It can also be misincorporated into RNA and DNA, further contributing to its cytotoxicity.[7][10]

Comparative Efficacy: A Data-Driven Overview

While direct head-to-head clinical trials are lacking, preclinical data provides a basis for comparing the efficacy of N6-isopentenyladenosine with standard-of-care drugs.

Compound/Drug Cancer Type (Cell Line) Reported Efficacy Mechanism of Action Citation(s)
N6-Isopentenyladenosine (i6A) Epithelial Cancers (Various cell lines)Complete suppression of clonogenic activity at 10 µM in 8 of 9 cell lines.Inhibition of cell proliferation, DNA synthesis block.[2]
Bladder Carcinoma (T24 cells)Induces G0/G1 cell cycle arrest and apoptosis.Disorganization of actin cytoskeleton, caspase-3 activation.[3]
Leukemia (L-1210 cells)Potentiates antiproliferative effects in combination with pentostatin.Cytotoxicity leading to total cell death.[7]
Oral Squamous Cell Carcinoma (SAS cells)5 µM i6A showed similar cell growth suppression to 10 µM 5-FU.Cell growth arrest.[11]
Cisplatin Muscle-Invasive Bladder CancerStandard of care, improves overall survival by 5% in a meta-analysis of 11 trials when used as neoadjuvant therapy.DNA cross-linking, induction of apoptosis.[4]
Combination Chemotherapy (e.g., Hyper-CVAD) Acute Lymphoblastic Leukemia (ALL)Has resulted in 3-year survival rates of 50% or more in adults.Multi-targeted cytotoxicity (mitotic inhibition, apoptosis induction, etc.).[12]
5-Fluorouracil (5-FU) Advanced Colorectal Cancer10-15% response rate as a single agent.Inhibition of thymidylate synthase, incorporation into DNA/RNA.[7][10]

Experimental Protocols for Efficacy Evaluation

To ensure scientific rigor and reproducibility, this section provides detailed protocols for key assays used to evaluate the efficacy of anti-cancer compounds.

Clonogenic Assay

This assay assesses the ability of a single cell to form a colony, providing a measure of cell reproductive viability after treatment.[13]

Protocol:

  • Cell Seeding:

    • Harvest cells and prepare a single-cell suspension.

    • Seed an appropriate number of cells (determined by treatment aggressiveness) into 6-well plates or dishes.[1]

    • Allow cells to attach for several hours in a CO2 incubator at 37°C.

  • Treatment:

    • Treat the cells with the desired concentrations of the test compound (e.g., N6-isopentenyladenosine) or standard-of-care drug.

    • Include an untreated control group.

  • Incubation:

    • Incubate the plates for 1-3 weeks, allowing colonies to form.[1][14] A colony is typically defined as a cluster of at least 50 cells.[13][15]

  • Fixation and Staining:

    • Remove the medium and gently wash the cells with PBS.

    • Fix the colonies with a fixation solution (e.g., 10% neutral buffered formalin) for 15-30 minutes.[16]

    • Stain the colonies with 0.5% crystal violet solution for at least 2 hours.[1]

  • Colony Counting:

    • Carefully wash off the excess stain with water and allow the plates to air dry.

    • Count the number of colonies in each well.

Clonogenic_Assay_Workflow start Start: Single Cell Suspension seed Seed Cells into Plates start->seed attach Allow Cell Attachment seed->attach treat Treat with Compound attach->treat incubate Incubate (1-3 weeks) treat->incubate fix Fix Colonies incubate->fix stain Stain with Crystal Violet fix->stain count Count Colonies stain->count end End: Determine Survival Fraction count->end

Caption: Workflow for the clonogenic assay.

Cell Cycle Analysis by Flow Cytometry

This technique quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, G2/M).[3][17]

Protocol:

  • Cell Preparation:

    • Harvest and wash the treated and control cells.

  • Fixation:

    • Fix the cells in cold 70% ethanol to preserve DNA integrity.[18]

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cells in a staining buffer containing a fluorescent DNA-binding dye (e.g., Propidium Iodide) and RNase A (to prevent staining of RNA).[19]

  • Flow Cytometry Analysis:

    • Acquire data on a flow cytometer.

    • Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner of apoptosis.

Protocol:

  • Cell Lysis:

    • Lyse the treated and control cells to release their intracellular contents.

  • Assay Reaction:

    • Add the cell lysate to a reaction buffer containing a caspase-3 substrate (e.g., DEVD-pNA or Ac-DEVD-AMC).[20][21]

  • Signal Detection:

    • Incubate the reaction mixture to allow activated caspase-3 to cleave the substrate, generating a detectable signal (colorimetric or fluorometric).[20][21]

    • Measure the signal using a microplate reader. The signal intensity is proportional to the caspase-3 activity.

Conclusion and Future Directions

The available preclinical evidence suggests that N6-substituted purines, exemplified by N6-isopentenyladenosine, represent a promising class of anti-cancer agents with a distinct and multi-faceted mechanism of action. Their ability to induce cell cycle arrest and apoptosis in various cancer cell lines, at concentrations comparable to or lower than some standard-of-care drugs, warrants further investigation.

Future research should focus on:

  • In vivo studies: To evaluate the efficacy and safety of N6-substituted purines in animal models of relevant cancers.

  • Structure-Activity Relationship (SAR) studies: To optimize the chemical structure for enhanced potency and selectivity.

  • Combination therapies: To explore potential synergistic effects with existing standard-of-care drugs to improve therapeutic outcomes and overcome drug resistance.

This guide provides a foundational understanding of the comparative efficacy of N6-substituted purines. Continued research in this area holds the potential to introduce novel and effective therapies into the oncological armamentarium.

References

  • D'Angelo, S., et al. (2007). N6-isopentenyladenosine: a potential therapeutic agent for a variety of epithelial cancers. International Journal of Cancer, 120(12), 2744-8. [Link]

  • Malfitano, A. M., et al. (2011). N6-isopentenyladenosine affects cytotoxic activity and cytokines production by IL-2 activated NK cells and exerts topical anti-inflammatory activity in mice. Journal of Inflammation, 8(1), 29. [Link]

  • Ciaglia, E., et al. (2013). N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells. Anti-Cancer Agents in Medicinal Chemistry, 13(4), 672-8. [Link]

  • Longo, D. L. (2003). Enhancement of the Antitumor Activity of N6-(delta 2-isopentenyl)adenosine Against Cultured L-1210 Leukemia Cells by Pentostatin Using a Polymeric Delivery System. Journal of Pharmaceutical Sciences, 72(8), 902-5. [Link]

  • Chujo, T., et al. (2022). Extracellular N6-isopentenyladenosine (i6A) addition induces cotranscriptional i6A incorporation into ribosomal RNAs. RNA, 28(1), 121-133. [Link]

  • Bladder Cancer Treatment & Management. (2023). Medscape. [Link]

  • Longley, D. B., et al. (2003). 5-fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330-8. [Link]

  • Bio-protocol. (n.d.). Clonogenic Assay. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorouracil. Retrieved from [Link]

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A Guide to the Structural Isomers of Allyl-Adenine: A Comparative Analysis of 3-Prop-2-enylpurin-6-amine and N6-allyl-adenine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic modification of nucleobases is a cornerstone of medicinal chemistry and chemical biology, enabling the development of novel therapeutics and advanced molecular probes. Adenine, a fundamental component of nucleic acids and vital cofactors, serves as a privileged scaffold for such modifications.[1][2] This guide presents an in-depth structural comparison of two constitutional isomers: 3-Prop-2-enylpurin-6-amine (3-allyl-adenine) and N6-allyl-adenine. While sharing the same molecular formula, the differential placement of the allyl (prop-2-enyl) group—either on the heterocyclic N3 position or the exocyclic N6 amine—imparts dramatically different chemical, structural, and electronic properties. We will explore their respective syntheses, chemical stability, and detailed structural features as elucidated by spectroscopic, crystallographic, and computational methods. This analysis provides researchers, scientists, and drug development professionals with a foundational understanding of how positional isomerism in substituted purines dictates their potential biological function and application.

Introduction: The Significance of Positional Isomerism

Alkylated purines are a diverse class of molecules with profound biological implications. They can act as receptor agonists/antagonists, enzyme inhibitors, or tools for probing biological systems.[1][3] The precise location of an alkyl substituent on the adenine core is not a trivial detail; it fundamentally alters the molecule's electronic landscape, hydrogen-bonding capabilities, and overall three-dimensional shape. This guide focuses on two allyl-substituted adenine isomers that exemplify this principle.

  • N6-allyl-adenine: A well-characterized analog where the substitution occurs at the exocyclic amino group. This position is frequently modified in the design of adenosine receptor ligands and kinase inhibitors.[4][5][6]

  • 3-allyl-adenine: An isomer where the allyl group is attached to the N3 position of the purine's imidazole ring. N3 alkylation is less common in drug design and is often associated with DNA damage, as it disrupts the Watson-Crick hydrogen bonding face.[7]

Understanding the distinct structural attributes of these isomers is critical for rational drug design and the interpretation of biological data.

Isomer Overview and Core Properties

The fundamental difference between the two molecules is the point of attachment of the allyl group to the purine scaffold. This seemingly minor change has significant consequences for their chemical behavior and biological recognition.

FeatureThis compound (3-allyl-adenine)N6-allyl-adenine
2D Structure 3-allyl-adenine structureN6-allyl-adenine structure
Systematic Name 3-(prop-2-en-1-yl)-3H-purin-6-amineN-(prop-2-en-1-yl)-9H-purin-6-amine
Molecular Formula C₈H₉N₅C₈H₉N₅
Molecular Weight 175.19 g/mol 175.19 g/mol
Key Feature Allyl group on ring nitrogen (N3)Allyl group on exocyclic amine (N6)

Synthesis and Chemical Stability: A Tale of Two Pathways

The synthetic routes to these isomers and their inherent chemical stability are markedly different, reflecting the distinct reactivity of the purine ring's nitrogen atoms.

Synthetic Methodologies

The preparation of each isomer requires a distinct regioselective strategy.

  • Synthesis of N6-allyl-adenine: This isomer is typically synthesized via nucleophilic aromatic substitution. The process starts with a protected purine, such as 6-chloropurine riboside, which is then reacted with allylamine. The chlorine atom at the C6 position is a good leaving group, facilitating substitution by the amine to yield the N6-substituted product with high selectivity.[8]

  • Synthesis of 3-allyl-adenine: This isomer is generally prepared by the direct alkylation of adenine using an allyl halide, such as allyl bromide, in a polar aprotic solvent like dimethylformamide (DMF).[9][10] This reaction is notoriously difficult to control, as adenine has multiple nucleophilic nitrogen atoms (N1, N3, N7, N9). While conditions can be optimized to favor N3 alkylation, the formation of N7 and N9-allyl-adenine isomers is a common side reaction, necessitating careful chromatographic purification.[10]

G cluster_0 Synthesis of N6-allyl-adenine cluster_1 Synthesis of 3-allyl-adenine N6_start 6-Chloropurine N6_reagent + Allylamine N6_start->N6_reagent Nucleophilic Substitution N6_product N6-allyl-adenine N6_reagent->N6_product Nucleophilic Substitution N3_start Adenine N3_reagent + Allyl Bromide (in DMF) N3_start->N3_reagent Direct Alkylation N3_product 3-allyl-adenine N3_reagent->N3_product Direct Alkylation N3_side N7/N9-allyl-adenine (Side Products) N3_reagent->N3_side

Caption: Synthetic pathways for N6- and 3-allyl-adenine.

Chemical Stability and the Dimroth Rearrangement

A critical distinguishing feature is the thermodynamic stability of the N3-isomer. 3-alkylated adenines are known to undergo a base-catalyzed transformation known as the Dimroth rearrangement .[11] This process involves the hydrolytic opening of the imidazole ring, followed by rotation and re-closure to yield the more thermodynamically stable N6-alkylated isomer.

This inherent instability means that experiments involving 3-allyl-adenine must be conducted under carefully controlled conditions (e.g., neutral or acidic pH) to prevent its conversion to N6-allyl-adenine. This property makes the N3 isomer a transient species under certain physiological conditions, a factor with significant implications for its biological activity and mechanism of action.

Structural Characterization: A Multi-Platform Approach

A combination of analytical techniques is required to unequivocally identify and characterize these isomers. The choice of each technique is driven by the specific structural questions being asked.

workflow synthesis Synthesis & Purification nmr NMR Spectroscopy (Connectivity) synthesis->nmr Initial ID ms Mass Spectrometry (Mass & Fragmentation) synthesis->ms Initial ID xray X-ray Crystallography (3D Structure) synthesis->xray Solid-State Analysis analysis Comparative Structural Analysis nmr->analysis Data Integration ms->analysis Data Integration comp Computational Modeling (Electronic Properties) xray->comp Model Validation xray->analysis Data Integration comp->analysis Data Integration

Caption: Experimental workflow for comparative structural analysis.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule, making it ideal for distinguishing between positional isomers. 1H and 13C NMR provide a unique fingerprint based on the chemical environment of each nucleus.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound (either 3-allyl-adenine or N6-allyl-adenine) in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: Acquire 1H and 13C spectra on a 400 MHz or higher NMR spectrometer. Include 2D experiments like COSY (to establish proton-proton couplings) and HSQC/HMBC (to establish proton-carbon correlations) for unambiguous assignment.

  • Spectral Analysis:

    • For N6-allyl-adenine , look for the disappearance of one of the two protons of the exocyclic NH₂ group and the appearance of a new NH proton that shows coupling to the adjacent CH₂ protons of the allyl group.

    • For 3-allyl-adenine , the exocyclic NH₂ group at C6 remains intact (appearing as a broad singlet), while the characteristic signals for the purine ring protons (H2 and H8) will be shifted downfield due to the electron-withdrawing effect of the quaternized N3 nitrogen. The allyl group signals will show correlations to the N3 position in HMBC spectra.

Expected ¹H NMR Chemical Shifts (δ, ppm in DMSO-d₆) 3-allyl-adenine (Predicted)N6-allyl-adenine (Representative)
Purine H2 ~8.4~8.2
Purine H8 ~8.6~8.1
Exocyclic NH/NH₂ ~7.8 (s, 2H, -NH₂)~7.7 (t, 1H, -NH-)
Allyl -CH= ~6.0~5.9
Allyl =CH₂ ~5.3~5.2
Allyl -NCH₂- ~4.9~4.0
Experimental Protocol: X-ray Crystallography

Rationale: Single-crystal X-ray diffraction provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state. It allows for precise measurement of bond lengths, bond angles, and, crucially, the intermolecular interactions like hydrogen bonding that govern molecular recognition.

Methodology:

  • Crystallization: Grow single crystals of each isomer suitable for diffraction. This is often the most challenging step and requires screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a modern X-ray diffractometer.[12][13]

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a final model of atomic positions and thermal parameters.[14][15]

Comparative Analysis of Expected Structures:

  • N6-allyl-adenine: The adenine core is expected to be planar. The key feature will be the hydrogen bonding network. It retains the N1 and N7 atoms as hydrogen bond acceptors and the N9-H as a donor, allowing it to form Watson-Crick-like or Hoogsteen pairs. The remaining exocyclic N6-H can also act as a hydrogen bond donor.

  • 3-allyl-adenine: The purine ring will also be planar, but the N3 position is now blocked by the allyl group. This prevents it from acting as a hydrogen bond acceptor at that site, fundamentally altering its interaction with potential binding partners on the Hoogsteen edge. The free exocyclic NH₂ group at C6 provides two hydrogen bond donors. The alkylation at N3 introduces a formal positive charge within the imidazole ring, which will be balanced by a counter-ion in the crystal lattice.

Computational Modeling

Rationale: In the absence of crystal structures, or to complement them, computational modeling provides invaluable insight into the electronic properties and conformational preferences of the isomers.[16] Methods like Density Functional Theory (DFT) can predict optimized geometries, charge distributions, and molecular orbital energies.[17][18]

Methodology:

  • Structure Building: Construct 3D models of both isomers in a molecular modeling software package.

  • Geometry Optimization: Perform geometry optimization using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-31G*) to find the lowest energy conformation.

  • Property Calculation: Calculate key electronic properties such as the electrostatic potential (ESP) map, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Computed Property 3-allyl-adenineN6-allyl-adenine
Electrostatic Potential Positive charge localized on the purine ring system, especially around N3.Largely neutral purine ring with electronegative regions at N1 and N3.
Dipole Moment Significantly larger due to charge separation.Moderate.
H-Bonding Potential N3 acceptor site blocked.N3 acceptor site available.
Stability Thermodynamically less stable.Thermodynamically more stable.

Summary of Structural Differences and Their Implications

The data from these complementary techniques paint a clear picture of two structurally and electronically distinct molecules.

G center Allyl-Adenine Isomers n6 N6-allyl-adenine (Exocyclic Substitution) center->n6 n3 3-allyl-adenine (Ring Substitution) center->n3 n6_stability Thermodynamically Stable n6->n6_stability Chemical Property n3_stability Less Stable (Dimroth Rearrangement) n3->n3_stability Chemical Property n6_hbond Watson-Crick & Hoogsteen Faces Intact n6_stability->n6_hbond leads to n6_bio Biological Probe / Ligand n6_hbond->n6_bio enables role as n3_hbond Hoogsteen Face Blocked (N3 unavailable) n3_stability->n3_hbond leads to n3_bio Potential DNA Alkylating Agent (Lesion) n3_hbond->n3_bio enables role as

Caption: Key structural and functional differences between the isomers.

The primary takeaway is that N6-allyl-adenine largely mimics the natural adenine structure, presenting its hydrogen bonding faces for molecular recognition while adding a reactive allyl handle. This makes it an excellent tool for applications like RNA labeling, where it can be incorporated by cellular machinery.[4][6]

Conversely, 3-allyl-adenine represents a significant perturbation of the adenine scaffold. By blocking the N3 position, it disrupts a key hydrogen bonding site and introduces a positive charge into the ring system. This profile is more akin to a DNA lesion. N3-methyladenine, a similar compound, is known to be cytotoxic because it stalls DNA replication, triggering cell death pathways.[7] Therefore, 3-allyl-adenine would be investigated for its potential as a DNA-damaging agent rather than a molecular probe that mimics a natural nucleobase.

Conclusion

The structural comparison of 3-allyl-adenine and N6-allyl-adenine powerfully illustrates the principle of positional isomerism in drug design and chemical biology. A simple shift in the location of an allyl group transforms the molecule from a stable, bio-compatible probe (N6) into a reactive, potentially cytotoxic agent (N3). A thorough characterization using a suite of analytical techniques—NMR, MS, X-ray crystallography, and computational modeling—is essential to understand these differences. This knowledge allows researchers to harness the specific properties of each isomer for targeted applications, from mapping RNA modifications within the transcriptome to developing novel anti-cancer strategies.

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A Researcher's Guide to Validating the Binding Target of 3-Prop-2-enylpurin-6-amine: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the identification and validation of a small molecule's binding target are paramount. This crucial step transforms a promising compound from a mere observation in a phenotypic screen into a tool for understanding biology and a potential therapeutic agent. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the binding target of a novel compound, exemplified by the hypothetical molecule 3-Prop-2-enylpurin-6-amine. We will delve into the core methodologies, offering a comparative analysis supported by experimental workflows and data interpretation. Our focus is not just on the "how," but the "why," empowering you to make informed decisions in your target validation campaigns.

The Central Challenge: From Phenotype to Target

Phenotypic screening, a powerful approach that identifies compounds eliciting a desired cellular response, often presents a significant challenge: the identity of the molecular target responsible for the observed effect is unknown. Target deconvolution, the process of identifying this unknown target, is a critical bottleneck in drug development. A rigorous validation of the proposed target is essential to ensure that subsequent optimization efforts are directed at the therapeutically relevant protein. This guide will compare three orthogonal, industry-standard techniques for validating the binding target of this compound: Affinity Purification-Mass Spectrometry (AP-MS), Cellular Thermal Shift Assay (CETSA), and Surface Plasmon Resonance (SPR).

Comparative Overview of Target Validation Methodologies

Each technique offers a unique lens through which to view the interaction between a small molecule and its protein target. The choice of method, or more often, the combination of methods, will depend on the specific research question, available resources, and the properties of the compound and its putative target.

Methodology Principle Primary Output Strengths Limitations
Affinity Purification-Mass Spectrometry (AP-MS) A "bait" molecule (e.g., a modified version of the compound) is used to capture its binding partners ("prey") from a cell lysate. The captured proteins are then identified by mass spectrometry.[1][2][3]A list of potential protein interactors.Unbiased, proteome-wide screening; identifies direct and indirect binders in a near-physiological context.[1]Requires chemical modification of the compound, which may alter its binding properties; can be prone to false positives from non-specific binding.[2]
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes a protein against thermal denaturation. This change in thermal stability is measured in intact cells or cell lysates.[4][5][6]A thermal shift (ΔTm) indicating target engagement.Label-free; confirms target engagement in a cellular environment, reflecting physiological conditions.[5][6]Not suitable for all proteins (e.g., membrane proteins can be challenging); requires a specific antibody for detection in the traditional Western blot format.
Surface Plasmon Resonance (SPR) Measures the real-time binding of an analyte (e.g., the compound) to a ligand (e.g., the purified target protein) immobilized on a sensor surface.[7][8][9]Kinetic parameters (kon, koff) and binding affinity (KD).Provides quantitative data on binding kinetics and affinity; label-free and real-time.[7][9]Requires purified protein, which can be a significant hurdle; immobilization of the protein may affect its native conformation and binding activity.[7]

Experimental Workflows and Protocols

Affinity Purification-Mass Spectrometry (AP-MS) Workflow

The AP-MS workflow is a powerful tool for unbiasedly identifying the potential binding partners of a small molecule.[1][10][11] The core principle is to use the small molecule as "bait" to "fish" for its interacting proteins from a complex cellular mixture.

Diagram: AP-MS Experimental Workflow

APMS_Workflow cluster_prep Bait Preparation cluster_capture Affinity Capture cluster_analysis Analysis Bait Synthesize affinity-tagged This compound (e.g., with biotin or a click-chemistry handle) Incubate Incubate lysate with bait-conjugated beads Bait->Incubate Control Synthesize inactive analog or use unconjugated beads Control->Incubate Lysate Prepare cell lysate Lysate->Incubate Wash Wash beads to remove non-specific binders Incubate->Wash Elute Elute bound proteins Wash->Elute Digest Tryptic digest of proteins Elute->Digest LCMS LC-MS/MS analysis Digest->LCMS Data Data analysis and protein identification LCMS->Data

Caption: Workflow for identifying protein interactors of this compound using AP-MS.

Step-by-Step Protocol for AP-MS:

  • Bait Preparation:

    • Synthesize an affinity-tagged version of this compound. A common approach is to incorporate a biotin tag via a flexible linker, which allows for strong and specific capture on streptavidin-coated beads.

    • Rationale: The affinity tag enables the selective isolation of the compound and its binding partners.

    • As a crucial control, synthesize an inactive analog of the compound or use beads without the "bait" to distinguish specific binders from proteins that non-specifically interact with the beads or the linker.

  • Cell Lysate Preparation:

    • Culture cells of interest and treat them with either the affinity-tagged this compound or a vehicle control.

    • Lyse the cells under non-denaturing conditions to preserve protein complexes.

  • Affinity Capture:

    • Incubate the cell lysate with streptavidin-coated beads to capture the biotinylated compound and its interacting proteins.

    • Perform a series of stringent washes to remove non-specifically bound proteins.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the bound proteins from the beads.

    • Reduce, alkylate, and digest the eluted proteins into peptides using trypsin.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins present in the sample.

  • Data Analysis:

    • Compare the list of proteins identified in the experimental sample with those from the control sample. Proteins that are significantly enriched in the experimental sample are considered potential binding partners of this compound.

Cellular Thermal Shift Assay (CETSA) Workflow

CETSA is a powerful method to confirm direct target engagement in a cellular context.[4][5][6] The underlying principle is that the binding of a ligand, such as this compound, to its target protein increases the protein's thermal stability.[5]

Diagram: CETSA Experimental Workflow

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_detection Detection Cells Culture cells Treat Treat cells with This compound or vehicle control Cells->Treat Aliquots Aliquot cell suspension Treat->Aliquots Heat Heat aliquots at a range of temperatures Aliquots->Heat Lyse Lyse cells Heat->Lyse Centrifuge Centrifuge to pellet aggregated proteins Lyse->Centrifuge Supernatant Collect supernatant (soluble proteins) Centrifuge->Supernatant WB Western blot for target protein Supernatant->WB Quantify Quantify band intensity WB->Quantify

Caption: Workflow for validating target engagement of this compound using CETSA.

Step-by-Step Protocol for CETSA:

  • Cell Treatment:

    • Treat cultured cells with this compound or a vehicle control for a predetermined time.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension and heat each aliquot at a different temperature for a fixed duration (e.g., 3 minutes).

  • Lysis and Separation of Soluble Proteins:

    • Lyse the cells by freeze-thaw cycles or other methods that do not denature the proteins.

    • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Detection and Quantification:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of the target protein remaining in the supernatant by Western blotting using a specific antibody.

    • Quantify the band intensities at each temperature for both the treated and control samples.

  • Data Analysis:

    • Plot the percentage of soluble protein as a function of temperature for both conditions.

    • The resulting curves are fitted to determine the melting temperature (Tm) for each condition. A significant increase in the Tm in the presence of this compound indicates target engagement.

Surface Plasmon Resonance (SPR) Workflow

SPR is a biophysical technique that provides quantitative information about the binding kinetics and affinity of a small molecule to its purified target protein.[7][8][9][12]

Diagram: SPR Experimental Workflow

SPR_Workflow cluster_prep Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis Protein Purify target protein Immobilize Immobilize protein on SPR sensor chip Protein->Immobilize Inject Inject varying concentrations of This compound Immobilize->Inject Association Measure association (kon) Inject->Association Dissociation Measure dissociation (koff) Association->Dissociation Sensorgram Generate sensorgrams Dissociation->Sensorgram Fit Fit data to a binding model Sensorgram->Fit KD Determine binding affinity (KD) Fit->KD

Caption: Workflow for quantifying the binding of this compound to its target using SPR.

Step-by-Step Protocol for SPR:

  • Protein Immobilization:

    • Purify the recombinant target protein.

    • Immobilize the purified protein onto the surface of an SPR sensor chip. Common immobilization chemistries include amine coupling.

  • Binding Measurement:

    • Inject a series of concentrations of this compound over the sensor chip surface.

    • The SPR instrument detects changes in the refractive index at the sensor surface as the compound binds to and dissociates from the immobilized protein.

  • Data Analysis:

    • The real-time binding data is presented as a sensorgram.

    • The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model.

    • The equilibrium dissociation constant (KD), a measure of binding affinity, is calculated from the ratio of koff to kon.

Data Interpretation and Comparative Analysis

To illustrate how data from these techniques can be compared, let's consider a hypothetical scenario where the putative target of this compound is "Kinase X".

Hypothetical AP-MS Data:

Protein ID Fold Enrichment (Compound vs. Control) Significance (p-value) Notes
Kinase X25.3< 0.001Strong and specific enrichment.
Protein Y8.1< 0.01Potential downstream effector or complex partner.
Protein Z2.50.04Weak enrichment, may be a non-specific binder.

Interpretation: The significant enrichment of Kinase X strongly suggests it is a primary binding partner of this compound.

Hypothetical CETSA Data:

Condition Melting Temperature (Tm) Thermal Shift (ΔTm)
Vehicle Control52.1 °C-
10 µM this compound56.8 °C+4.7 °C

Interpretation: The substantial positive thermal shift of Kinase X in the presence of the compound provides strong evidence of direct target engagement within the cellular environment.

Hypothetical SPR Data:

Parameter Value
Association Rate (kon)1.5 x 10^5 M^-1s^-1
Dissociation Rate (koff)3.0 x 10^-3 s^-1
Binding Affinity (KD) 20 nM

Interpretation: The low nanomolar KD value indicates a high-affinity interaction between this compound and purified Kinase X, providing quantitative validation of the binding.

Conclusion: A Multi-Faceted Approach to Target Validation

Validating the binding target of a novel compound like this compound requires a rigorous and multi-pronged approach. No single technique can provide a complete picture. By combining the unbiased, proteome-wide screening of AP-MS with the in-cell target engagement confirmation of CETSA and the quantitative biophysical characterization of SPR, researchers can build a compelling and robust case for a specific protein-ligand interaction. This integrated strategy not only increases confidence in the identified target but also provides a solid foundation for subsequent drug development efforts, ultimately accelerating the journey from a promising molecule to a potential therapeutic.

References

  • The Biochemist. (2023, February 13). A beginner's guide to surface plasmon resonance. Portland Press. [Link]

  • Drug Hunter. (2025, November 26). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. [Link]

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  • Chemistry For Everyone. (2025, June 2). How Is Surface Plasmon Resonance Used In Drug Discovery?[Link]

  • PharmaFeatures. (2025, March 20). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. [Link]

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A Senior Application Scientist's Guide to the Metabolic Stability of Purine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Purine Analogs and the Metabolic Hurdle

Purine derivatives are a cornerstone of modern pharmacotherapy, acting as antimetabolites, antivirals, and immunomodulators.[1] Their structural similarity to endogenous purines—adenine and guanine—allows them to interfere with critical cellular processes like DNA replication and signal transduction.[2][3] However, this same similarity makes them susceptible to the body's extensive purine metabolism and detoxification machinery. A compound with excellent pharmacological characteristics can fail if it is metabolized too quickly, preventing it from reaching sufficient in vivo exposure, or if it is metabolized too slowly, leading to toxicity.[4]

Understanding the metabolic stability of these derivatives is therefore paramount in drug discovery.[5] It allows us to predict critical pharmacokinetic parameters such as intrinsic clearance (CLint), bioavailability, and half-life (t½), guiding the selection of candidates with favorable properties.[4][6] This guide provides a comparative analysis of the metabolic stability of different purine derivatives, explains the underlying biochemical principles, and details the robust experimental protocols necessary to generate reliable and predictive data.

Pillar 1: The Biochemical Landscape of Purine Metabolism

To rationally design stable purine derivatives, one must first understand the enzymatic pathways they are likely to encounter. Purine metabolism is a complex network of de novo synthesis, salvage, and catabolic pathways that maintain the cellular pool of nucleotides.[3][7][8] Drug candidates primarily interact with the catabolic and salvage pathways.

Key Metabolic Fates of Purine Analogs:

  • Oxidation by Xanthine Oxidase (XO): This is a critical enzyme in the catabolic pathway that converts hypoxanthine to xanthine and then to uric acid, the final excretion product in humans.[9][10] Purine analogs that mimic hypoxanthine, such as 6-mercaptopurine (6-MP), are rapidly oxidized by XO to inactive metabolites (e.g., thiouric acid), which significantly shortens their half-life.[11] This is the mechanistic basis for the co-administration of the XO inhibitor allopurinol with 6-MP, which requires a dose reduction of the latter to avoid toxicity.[11]

  • Phosphorylation by Salvage Pathway Enzymes: Enzymes like hypoxanthine-guanine phosphoribosyltransferase (HGPRT) recycle purine bases back into nucleotides.[7][12] This is often a required activation step (bioactivation) for purine antimetabolites. For example, 6-MP is activated by HGPRT to its ribonucleotide form, thioinosine monophosphate (TIMP), which then exerts its therapeutic effect.[11]

  • Deamination by Adenosine Deaminase (ADA): ADA converts adenosine and its analogs to their inosine counterparts.[8] This can be a major route of inactivation for adenosine-based drugs.

  • Phase I and Phase II Metabolism: Like many xenobiotics, purine derivatives are also substrates for liver enzymes. Cytochrome P450 (CYP) enzymes, found predominantly in liver microsomes, can perform oxidative metabolism.[13][14] Subsequently, Phase II enzymes like UDP-glucuronosyltransferases (UGTs) can conjugate hydroxyl groups to facilitate excretion.[13]

Below is a diagram illustrating the major catabolic pathways relevant to purine analog metabolism.

Purine_Metabolism cluster_pathway Purine Catabolism & Drug Interaction AMP AMP / Adenosine Analogs Adenosine Adenosine AMP->Adenosine Dephosphorylation Inosine Inosine Adenosine->Inosine Adenosine Deaminase (ADA) Hypoxanthine Hypoxanthine / 6-Mercaptopurine Inosine->Hypoxanthine PNP Xanthine Xanthine / 6-Thioxanthine Hypoxanthine->Xanthine Xanthine Oxidase (XO) UricAcid Uric Acid / Thiouric Acid Xanthine->UricAcid Xanthine Oxidase (XO) GMP GMP / Guanine Analogs Guanosine Guanosine GMP->Guanosine Dephosphorylation Guanine Guanine Guanosine->Guanine PNP Guanine->Xanthine Guanase Allopurinol Allopurinol Allopurinol->Xanthine Inhibition

Caption: Key pathways in purine catabolism affecting drug stability.

Pillar 2: Comparative Analysis of Derivative Stability

Structural modifications to the purine core can dramatically alter metabolic stability by changing the molecule's affinity for metabolic enzymes. Common strategies include blocking sites of oxidation, replacing labile groups, or introducing steric hindrance.[15][16]

CompoundKey Structural FeaturePrimary Metabolic Pathway(s)In Vitro Stability (Example)Key Metabolite(s)
6-Mercaptopurine Thiol group at C6Oxidation by Xanthine Oxidase (XO); S-methylationLow (Rapidly metabolized)6-Thiouric acid, Methyl-mercaptopurine
Allopurinol Pyrazolopyrimidine core (Isostere of hypoxanthine)Oxidation by Xanthine Oxidase (XO)Moderate (Metabolite is also active)Oxypurinol
Acyclovir Acyclic side chain replacing ribose sugarPrimarily renal excretion; Minor oxidationHigh (Resistant to many purine enzymes)9-Carboxymethoxymethylguanine
Cladribine Halogen (Chlorine) at C2 of adenosineResistant to Adenosine Deaminase (ADA)High (Increased resistance to deamination)Primarily unchanged drug

Causality Behind Stability Differences:

  • 6-Mercaptopurine vs. Allopurinol: 6-MP is a direct substrate for XO, leading to rapid inactivation.[11] Allopurinol, an isomer of hypoxanthine, also binds to XO but is converted to oxypurinol, which remains tightly bound to the enzyme's active site, acting as a potent inhibitor.[11] This "suicide inhibition" mechanism is key to its function.

  • Acyclovir's Acyclic Chain: The absence of a traditional ribose ring and the 3'-hydroxyl group makes acyclovir a poor substrate for many nucleoside-metabolizing enzymes, such as purine nucleoside phosphorylase (PNP), leading to greater stability and a longer half-life.

  • Cladribine's Halogenation: The electron-withdrawing chlorine atom at the C2 position of the purine ring sterically and electronically hinders the binding of Adenosine Deaminase (ADA). This modification dramatically increases the drug's resistance to deamination, a common metabolic liability for adenosine analogs, thereby enhancing its stability and efficacy.

Pillar 3: Experimental Validation of Metabolic Stability

To quantify and compare the metabolic stability of new derivatives, robust and validated in vitro assays are essential.[17] These assays provide the intrinsic clearance (CLint) data needed to rank compounds and predict in vivo behavior.[4] The two most fundamental assays in early drug discovery are the Liver Microsomal Stability Assay and the Plasma Stability Assay.

Protocol 1: Liver Microsomal Stability Assay

This assay is the workhorse for assessing Phase I metabolic stability, primarily mediated by CYP enzymes.[6][14] Liver microsomes are vesicles of the endoplasmic reticulum containing a high concentration of these enzymes.[6]

The Causality Behind the Protocol: The objective is to measure the rate of disappearance of a parent compound when incubated with metabolically active liver microsomes. The inclusion of the cofactor NADPH is critical, as CYP enzymes require it for their catalytic cycle.[18][19] By measuring the compound's concentration over time, we can calculate its half-life (t½) and intrinsic clearance (CLint).[14][20]

Microsomal_Workflow cluster_controls Self-Validating Controls Prep Prepare Reagents: - Test Compound (1 µM final) - Liver Microsomes (e.g., 0.5 mg/mL) - Phosphate Buffer (pH 7.4) - NADPH Regenerating System Incubate Pre-warm components to 37°C Prep->Incubate Start_T0 Initiate Reaction: Add NADPH to start. Immediately take T=0 sample. Incubate->Start_T0 Quench_T0 Quench T=0: Add sample to cold Acetonitrile with Internal Standard (IS). Start_T0->Quench_T0 Incubate_Time Incubate at 37°C with shaking Start_T0->Incubate_Time Centrifuge Centrifuge all quenched samples to precipitate protein Quench_T0->Centrifuge Sample_Tx Sample at Time Points (e.g., 5, 15, 30, 60 min) Incubate_Time->Sample_Tx Quench_Tx Quench each time point sample in cold ACN + IS Sample_Tx->Quench_Tx Quench_Tx->Centrifuge Analyze Analyze Supernatant via LC-MS/MS Centrifuge->Analyze Data Calculate % Remaining vs. Time Determine t½ and CLint Analyze->Data NoNADPH Negative Control: Incubation without NADPH (Assesses non-enzymatic degradation) PosCtrl Positive Controls: - High Clearance Cmpd (e.g., Verapamil) - Low Clearance Cmpd (e.g., Warfarin) (Validates enzyme activity)

Caption: Workflow for a self-validating liver microsomal stability assay.

Detailed Step-by-Step Methodology:

  • Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and create a working solution in buffer.[20]

    • Thaw human liver microsomes (HLM) on ice and dilute to the desired concentration (e.g., 1 mg/mL) in cold 0.1 M phosphate buffer (pH 7.4).[18][20]

    • Prepare an NADPH regenerating system solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in buffer. This provides a sustained source of NADPH.[20]

    • Prepare positive control compounds (e.g., Verapamil for high clearance, Warfarin for low clearance) in the same manner as the test compound.

  • Incubation:

    • In a 96-well plate, add the microsomal solution and the test compound (or control compound) solution. For the negative control wells, add buffer instead of the NADPH system.[21]

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.[21]

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[19][21]

  • Sampling and Quenching:

    • Immediately after adding NADPH, take the first aliquot (T=0) and add it to a separate 96-well plate containing 3-5 volumes of ice-cold acetonitrile (ACN) with an internal standard (IS).[14][21] The cold ACN serves to instantly stop the enzymatic reaction and precipitate the microsomal proteins.[14] The IS is crucial for accurate quantification by LC-MS/MS, correcting for variations in sample processing and instrument response.

    • Continue incubating the reaction plate at 37°C. At subsequent time points (e.g., 5, 15, 30, 45, 60 minutes), remove aliquots and quench them in the same manner.[21]

  • Sample Processing and Analysis:

    • Once all time points are collected, seal and centrifuge the quenched sample plate at high speed (e.g., 4000 x g for 20 minutes) to pellet the precipitated proteins.[19]

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.[14][17]

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

    • Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the linear portion of this curve is the elimination rate constant (k).[14]

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .[22]

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (μL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein) .[21]

Protocol 2: Plasma Stability Assay

This assay assesses a compound's stability against hydrolytic enzymes (e.g., esterases, amidases) present in plasma.[22] It is particularly important for compounds containing susceptible functional groups like esters or amides, which are often used in prodrug strategies.[23][24]

The Causality Behind the Protocol: The principle is to measure the disappearance of a compound in plasma over time at physiological temperature.[25] Unlike the microsomal assay, no external cofactors are needed. The process of quenching with organic solvent and analyzing via LC-MS/MS remains the same. A control compound known to be unstable in plasma (e.g., propantheline) is used to validate the enzymatic activity of the plasma lot.

Detailed Step-by-Step Methodology:

  • Preparation:

    • Thaw pooled human plasma from multiple donors at 37°C. Centrifuge to remove any cryoprecipitate.

    • Prepare a working solution of the test compound (final concentration typically 1 µM) and a positive control (e.g., an ester-containing drug).[22][23]

  • Incubation:

    • In a 96-well plate, add the plasma.

    • Add a small volume of the test compound working solution to the plasma to start the incubation.

    • Immediately take the T=0 sample and quench it as described below.[23]

  • Sampling and Quenching:

    • Incubate the plate at 37°C.[24]

    • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), remove an aliquot and quench it by adding it to a plate containing 3-5 volumes of ice-cold acetonitrile with an internal standard.[22]

  • Sample Processing and Analysis:

    • Centrifuge the quenched plate to pellet precipitated plasma proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.[24]

  • Data Analysis:

    • Calculate the percentage of parent compound remaining at each time point relative to T=0.

    • Determine the half-life (t½) from the slope of the ln(% remaining) vs. time plot.[22]

Conclusion and Strategic Outlook

The metabolic stability of purine derivatives is a multifaceted challenge governed by their interaction with a host of catabolic and salvage enzymes. A thorough understanding of these pathways, combined with strategic chemical modifications, can transform a metabolically liable lead compound into a viable drug candidate. By employing robust, self-validating in vitro assays like the liver microsomal and plasma stability screens, researchers can generate the critical data needed to guide this optimization process. This integrated approach of predictive biochemistry and rigorous experimental validation is fundamental to advancing purine-based therapeutics from the bench to the clinic.

References

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  • National Center for Biotechnology Information. (n.d.). Purine Analogs - Holland-Frei Cancer Medicine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Metabolites of De Novo Purine Synthesis: Metabolic Regulators and Cytotoxic Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Purine metabolism. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. Retrieved from [Link]

  • YouTube. (2017, April 18). Purine and Pyrimidine Catabolism Pathway - Nucleotide Breakdown - Biochemistry Lesson. Retrieved from [Link]

  • ResearchGate. (n.d.). Enhancement of metabolic stability with structural modifications. Retrieved from [Link]

  • Wikipedia. (n.d.). Uric acid. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Purine and Its Derivatives. Retrieved from [Link]

  • NEDMDG. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Drug Modifications to Improve Stability. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural Modifications of Drug Candidates: How Useful Are They in Improving Metabolic Stability of New Drugs? Part I. Retrieved from [Link]

  • eLife. (2022). Evolutionary impacts of purine metabolism genes on mammalian oxidative stress adaptation. Retrieved from [Link]

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A Head-to-Head Comparison for the Research Scientist: Olomoucine vs. N6-Isopentenyladenine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Two Purine Analogs with Divergent Impacts on Cell Cycle Regulation

For researchers in oncology, cell biology, and drug development, the vast landscape of small molecules affecting cell proliferation presents both opportunity and complexity. Among these, purine analogs are a cornerstone of investigation due to their structural similarity to endogenous nucleosides. This guide provides a head-to-head technical comparison of two such molecules: Olomoucine , a first-generation inhibitor of cyclin-dependent kinases (CDKs), and 3-Prop-2-enylpurin-6-amine , more commonly known in literature as N6-Isopentenyladenine (2iP) or its riboside form, a natural cytokinin with emerging anti-proliferative effects in mammalian cells.

While both are N6-substituted purine derivatives, their mechanisms of action and experimental applications diverge significantly. Olomoucine offers a targeted, inhibitory approach to halting the cell cycle engine, whereas N6-isopentenyladenine induces a broader, multi-faceted cellular response. This guide dissects these differences, providing the experimental data and protocols necessary for informed selection and application in your research.

Section 1: Mechanism of Action - A Tale of Two Pathways

The fundamental difference between these compounds lies in their primary cellular targets. Olomoucine is a direct, competitive inhibitor of specific enzymes, while N6-isopentenyladenine acts more like a signaling molecule, with less defined targets in mammalian systems.

Olomoucine: The Direct Cell Cycle Brake

Olomoucine functions as an ATP-competitive inhibitor of a select group of cyclin-dependent kinases, which are the master regulators of cell cycle progression.[1][2][3] By binding to the ATP pocket on the CDK catalytic subunit, it prevents the phosphorylation of key substrates required for phase transitions. Its inhibitory action is most potent against CDKs central to the G1/S and G2/M checkpoints.[1][4]

The primary targets of Olomoucine include:

  • p34cdc2/cyclin B (CDK1/cyclin B): Governs entry into mitosis (G2/M transition).

  • p33cdk2/cyclin A (CDK2/cyclin A): Active in S phase and G2.

  • p33cdk2/cyclin E (CDK2/cyclin E): Crucial for the G1/S transition.

  • p33cdk5/p35: Primarily active in post-mitotic neurons.[2][3]

This targeted inhibition leads to a predictable and reversible arrest of cells at both the G1/S and G2/M boundaries of the cell cycle.[1][4]

olomoucine_pathway Diagram 1: Olomoucine's Mechanism of Action cluster_cell_cycle Mammalian Cell Cycle G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 CDK2_E CDK2 / Cyclin E CDK2_E->S Promotes S Phase Entry CDK1_B CDK1 / Cyclin B CDK1_B->M Promotes Mitosis Olomoucine Olomoucine Olomoucine->CDK2_E Inhibits Olomoucine->CDK1_B Inhibits

Caption: Olomoucine directly inhibits CDK complexes, blocking cell cycle progression.

N6-Isopentenyladenine (2iP): A Pleiotropic Proliferation Inhibitor

N6-isopentenyladenine is a classic cytokinin, a class of phytohormones that regulate cell division and differentiation in plants.[5][6] In mammalian cells, particularly cancer cell lines, its effects are less direct and still under investigation. It does not appear to function as a potent, direct CDK inhibitor in the same manner as olomoucine. Instead, it induces a G0/G1 cell cycle arrest and apoptosis through broader mechanisms.[7]

Reported effects in mammalian cancer cells include:

  • Cytoskeletal Disruption: Induces disorganization of the actin cytoskeleton, an early event that may trigger downstream anti-proliferative signals.[7]

  • Induction of Apoptosis: Triggers programmed cell death, associated with the activation of caspase 3.[7]

  • Inhibition of Autophagy: The riboside form, N6-isopentenyladenosine, has been identified as an autophagy inhibitor.[8]

  • Metabolic Incorporation: Recent evidence suggests that the N6-isopentenyladenosine can be metabolized and incorporated into cellular RNA, particularly ribosomal RNA, which may disrupt protein synthesis and contribute to its cytotoxicity.[9]

Unlike the targeted enzymatic inhibition by olomoucine, 2iP's effects appear to stem from a complex cellular response to a bioactive signaling molecule.

Section 2: Comparative Performance and Quantitative Data

No direct head-to-head studies comparing the potency of olomoucine and N6-isopentenyladenine have been published. However, by consolidating data from independent studies, we can establish a comparative performance profile based on their respective activities.

Table 1: Kinase Inhibition Profile

This table highlights olomoucine's specificity as a direct enzyme inhibitor. N6-isopentenyladenine is not typically evaluated in this manner, as it is not a direct kinase inhibitor.

CompoundTarget Kinase ComplexIC50 (µM)Source
Olomoucine CDC2 (CDK1)/cyclin B7[2][3]
CDK2/cyclin A7[2][3]
CDK2/cyclin E7[2][3]
CDK5/p353[2][3]
ERK1/MAPK25[2][3]
N6-Isopentenyladenine Not Applicable--
Table 2: Anti-Proliferative Activity in Cell Lines

This table compares the effective concentrations of each compound required to inhibit the growth of various human cancer cell lines. This provides a more functional comparison of their overall potency in a cellular context.

CompoundCell LineAssay Endpoint (EC50/IC50)Concentration (µM)Source
Olomoucine KB 3-1 (cervical carcinoma)Growth Inhibition (EC50)45[10]
MDA-MB-231 (breast cancer)Growth Inhibition (EC50)75[10]
Evsa-T (breast cancer)Growth Inhibition (EC50)85[10]
N6-Isopentenyladenosine MCF-7 (breast cancer)Cell Viability (IC50)12.2[11]
T24 (bladder carcinoma)Growth Inhibition~10-20 (effective range)[7]

Expert Interpretation: From the available data, N6-isopentenyladenosine appears to inhibit the proliferation of certain cancer cell lines at lower micromolar concentrations than olomoucine. This may suggest greater potency in a cellular context, but it's crucial to recognize the mechanistic differences. Olomoucine's higher IC50 values against cell lines (compared to its enzymatic IC50) may be partly due to factors like cell permeability.[10] The cytotoxicity of N6-isopentenyladenosine, however, results from a cascade of events, not just the inhibition of a single enzyme class.

Section 3: A Framework for Head-to-Head Experimental Comparison

To directly compare these two compounds, a multi-assay approach is required to capture their distinct biological effects. Below is a recommended experimental workflow.

workflow Diagram 2: Proposed Workflow for Comparing Olomoucine and 2iP cluster_assays Comparative Assays cluster_analysis Data Analysis & Interpretation start Select Cancer Cell Line (e.g., MCF-7 or MDA-MB-231) viability 1. Cell Viability Assay (MTT/WST-1) Determine IC50 values (24, 48, 72h) start->viability kinase 3. In Vitro Kinase Assay (CDK2/Cyclin E) start->kinase Test compounds directly on purified enzyme flow 2. Cell Cycle Analysis (Propidium Iodide Staining via Flow Cytometry) viability->flow Treat cells with IC50 concentrations compare_ic50 Compare IC50 values (Potency) viability->compare_ic50 apoptosis 4. Apoptosis Assay (Annexin V / PI Staining) flow->apoptosis compare_arrest Compare cell cycle arrest profiles (G1 vs G1/G2) flow->compare_arrest compare_kinase Confirm direct CDK inhibition (Olomoucine vs. 2iP) kinase->compare_kinase compare_apoptosis Quantify apoptotic induction apoptosis->compare_apoptosis

Caption: A logical workflow for the direct experimental comparison of the two compounds.

Protocol 1: Cell Cycle Analysis by Propidium Iodide Staining

This protocol is essential for differentiating the cell cycle arrest profiles induced by each compound.

Objective: To determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle after treatment.

Methodology:

  • Cell Seeding: Plate cells (e.g., MCF-7) in 6-well plates at a density that allows for logarithmic growth for 48-72 hours (e.g., 2.5 x 10^5 cells/well). Allow cells to adhere overnight.

  • Treatment: Treat cells with vehicle control (e.g., 0.1% DMSO), olomoucine (e.g., 50 µM), and N6-isopentenyladenine (e.g., 15 µM) for 24 hours.

  • Cell Harvest: Aspirate the media, wash cells once with 1X PBS, and detach using Trypsin-EDTA. Neutralize trypsin with media containing FBS and transfer the cell suspension to a 15 mL conical tube.

  • Fixation: Centrifuge cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 500 µL of cold 1X PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Decant the ethanol and wash the pellet with 1X PBS. Centrifuge again and discard the supernatant.

  • RNase Treatment & PI Staining: Resuspend the cell pellet in 500 µL of FxCycle™ PI/RNase Staining Solution (or a solution of 50 µg/mL Propidium Iodide and 100 µg/mL RNase A in PBS).

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer, exciting at 488 nm and measuring fluorescence emission at ~610 nm (e.g., PE-Texas Red channel). Collect data for at least 10,000 events per sample.

  • Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT™) to deconvolute the DNA content histograms and quantify the percentage of cells in each phase.

Protocol 2: In Vitro CDK2/Cyclin E Kinase Assay

This protocol directly measures the enzymatic inhibition of a key G1/S kinase, serving as a primary validation for olomoucine's mechanism and a negative control for N6-isopentenyladenine.

Objective: To measure the IC50 of each compound against purified CDK2/Cyclin E.

Methodology:

  • Reaction Buffer Preparation: Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).

  • Reagents:

    • Enzyme: Active recombinant human CDK2/Cyclin E.

    • Substrate: Histone H1 peptide (or other specific substrate).

    • ATP: [γ-³²P]ATP or use a non-radioactive format like ADP-Glo™. Here we describe the ADP-Glo™ format.

    • Compounds: Prepare serial dilutions of olomoucine and N6-isopentenyladenine in DMSO, then dilute into the reaction buffer.

  • Kinase Reaction (in a 384-well plate):

    • Add 2 µL of compound dilutions or vehicle (DMSO) to appropriate wells.

    • Add 4 µL of a master mix containing the enzyme and substrate in reaction buffer.

    • Incubate for 10 minutes at room temperature to allow compound binding.

    • Initiate the reaction by adding 4 µL of ATP solution (final concentration ~10 µM, near the Km for ATP).

    • Incubate for 60 minutes at 30°C.

  • Detection (ADP-Glo™ Kinase Assay):

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal via a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

  • Measurement: Read the luminescence on a plate reader.

  • Analysis: Convert luminescence to percent inhibition relative to the vehicle control. Plot percent inhibition versus log[compound concentration] and fit the data to a four-parameter logistic curve to determine the IC50 value.

Conclusion and Recommendations

The choice between olomoucine and N6-isopentenyladenine depends entirely on the research question.

Choose Olomoucine for:

  • Targeted CDK Inhibition: When the experimental goal is to specifically interrogate the role of CDK1/CDK2 in a cellular process.

  • Cell Synchronization: For reversibly arresting cells at the G1/S or G2/M boundaries for downstream experiments.[3]

  • Validating CDK-dependent Phenotypes: To confirm if a biological observation is dependent on the activity of its target kinases.

Choose N6-Isopentenyladenine (or its riboside) for:

  • Phenotypic Screening: When exploring novel anti-proliferative agents without a predefined target.

  • Studying Pleiotropic Effects: To investigate complex cellular responses involving cytoskeletal dynamics, apoptosis, and metabolism.

  • Exploring Cytokinin-like Effects in Mammalian Systems: As a tool compound to probe the non-canonical roles of these phytohormones.

Ultimately, these purine analogs are not interchangeable. Olomoucine is a specific tool for a specific job—inhibiting CDKs. N6-isopentenyladenine is a bioactive molecule that triggers a complex anti-proliferative and cytotoxic response. Understanding this fundamental distinction is the key to leveraging them effectively in your research.

References

  • Abraham, R.T., Acquarone, M., Andersen, A., et al. (1995). Cellular effects of olomoucine, an inhibitor of cyclin-dependent kinases. Biology of the Cell, 83(2-3), 105-120. [Link]

  • Glab, N., Labidi, B., Qin, L.X., et al. (1994). Olomoucine, an inhibitor of the cdc2/cdk2 kinases activity, blocks plant cells at the G1 to S and G2 to M cell cycle transitions. FEBS Letters, 353(2), 207-211. [Link]

  • Leost, M., et al. (2010). The inhibitor of cyclin-dependent kinases, olomoucine II, exhibits potent antiviral properties. Antiviral Research, 88(1), 1-9. [Link]

  • Castiglioni, S., et al. (2013). N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells. Anticancer Agents in Medicinal Chemistry, 13(4), 672-678. [Link]

  • Rajabi, M., Signorelli, P., Gorincioi, E., et al. (2010). Antiproliferative activity of N6-isopentenyladenosine on MCF-7 breast cancer cells: cell cycle analysis and DNA-binding study. DNA and Cell Biology, 29(11), 687-691. [Link]

  • Wu, C. M., et al. (2007). Inhibition of cyclin-dependent kinases by olomoucine and roscovitine reduces lipopolysaccharide-induced inflammatory responses via down-regulation of nuclear factor κB. Immunology, 122(4), 549-558. [Link]

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  • Chujo, T., et al. (2022). Extracellular N6-isopentenyladenosine (i6A) addition induces cotranscriptional i6A incorporation into ribosomal RNAs. RNA, 28(10), 1361-1371. [Link]

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Comparative Analysis of N6-Substituted Purines: Evaluating the Antiproliferative Potential of 3-Prop-2-enylpurin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Oncology and Drug Discovery

Introduction: The Therapeutic Promise of N6-Substituted Purine Analogs

The purine scaffold is a cornerstone in cellular biology, forming the basis of nucleic acids and critical signaling molecules like ATP. Consequently, synthetic purine derivatives have emerged as a promising class of compounds in cancer chemotherapy. Among these, N6-substituted adenine derivatives, a group that includes naturally occurring plant hormones known as cytokinins, have garnered significant attention for their antiproliferative and pro-apoptotic activities against various human cancer cell lines.[1][2][3] This guide provides a comparative framework for assessing the antiproliferative effects of a novel purine derivative, 3-Prop-2-enylpurin-6-amine, against established cytotoxic cytokinins such as Kinetin (N6-furfuryladenine) and its riboside.

Our objective is to provide a comprehensive, experimentally grounded comparison for researchers, scientists, and drug development professionals. We will delve into the established mechanisms of action of known N6-substituted purines, present detailed protocols for evaluating novel compounds in this class, and offer a logical framework for interpreting the comparative data.

Compound Profiles: Established Agents and a Novel Candidate

A comparative analysis necessitates a thorough understanding of the compounds under investigation. Here, we profile the established reference compounds and introduce the novel candidate.

Reference Compound: Kinetin (N6-furfuryladenine) and Kinetin Riboside

Kinetin is a cytokinin, a class of plant hormones involved in cell division and differentiation.[4] While its primary role is in botany, Kinetin and its nucleoside counterpart, Kinetin Riboside (N6-furfuryladenosine), have demonstrated significant antiproliferative and apoptogenic activity in human cancer cells.[1][2][5]

  • Mechanism of Action: Kinetin Riboside's cytotoxicity is largely dependent on its intracellular conversion to a nucleotide by adenosine kinase.[2][6] This leads to a rapid depletion of cellular ATP and induces genotoxic stress, triggering apoptosis.[2][6] The pro-apoptotic activity is often mediated through the intrinsic pathway, involving the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax, leading to cytochrome c release and caspase activation.[5] In contrast, Kinetin (the free base) exhibits significantly weaker antiproliferative activity, with its effects observed at much higher concentrations.[2][7]

Novel Compound: this compound

This compound, also known as N-9-Propargyladenine, is a purine derivative whose biological activities, particularly its antiproliferative effects, are not yet extensively characterized in publicly available literature. Its structural similarity to other N6-substituted purines with known anticancer activity makes it a compelling candidate for investigation. This guide outlines the experimental framework necessary to determine its potential as a novel antiproliferative agent.

Experimental Framework for Comparative Antiproliferative Assessment

To objectively compare the efficacy of this compound against Kinetin and Kinetin Riboside, a multi-faceted experimental approach is required. This involves a panel of diverse cancer cell lines and a series of assays to elucidate the mechanism of action.

Recommended Cell Lines for Initial Screening

A diverse panel of human cancer cell lines is crucial to assess the breadth and selectivity of the compound's activity. Based on published data for related compounds, the following cell lines are recommended for an initial screen:

  • Colon Cancer: HCT-15[1]

  • Pancreatic Carcinoma: MiaPaCa-2[2][6]

  • Melanoma: A375[2][6]

  • Leukemia: HL-60[4], MOLT-4[8]

  • Breast Cancer: MCF7[9]

  • Prostate Cancer: PC-3[9][10]

A non-cancerous cell line, such as normal human fibroblasts or keratinocytes, should be included to determine cytotoxicity towards non-malignant cells and establish a selectivity index.[2]

Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive evaluation of this compound's antiproliferative effects.

G cluster_0 Phase 1: Initial Viability Screening cluster_1 Phase 2: Mechanistic Investigation (for active compounds) cluster_2 Phase 3: Data Synthesis & Comparison A Prepare stock solutions of This compound, Kinetin, and Kinetin Riboside B Seed cancer and normal cell lines in 96-well plates A->B C Treat cells with a broad range of compound concentrations B->C D Perform MTT or Alamar Blue assay after 48-72 hours C->D E Calculate IC50 values and assess selectivity D->E F Cell Cycle Analysis (Propidium Iodide Staining & Flow Cytometry) E->F If IC50 is potent G Apoptosis Assay (Annexin V/PI Staining & Flow Cytometry) E->G If IC50 is potent I ATP Depletion Assay E->I Based on Kinetin Riboside mechanism J Comet Assay for Genotoxic Stress E->J Based on Kinetin Riboside mechanism L Summarize mechanistic findings F->L H Western Blot for Apoptotic Markers (Bcl-2, Bax, Caspase-3) G->H H->L I->L J->L K Tabulate comparative IC50 values M Draw conclusions on the potential of This compound K->M L->M G compound Kinetin Riboside (or this compound) ADK Adenosine Kinase (ADK) compound->ADK Intracellular Uptake nucleotide Conversion to Nucleotide Form ADK->nucleotide Phosphorylation ATP_depletion Rapid ATP Depletion nucleotide->ATP_depletion genotoxic_stress Induction of Genotoxic Stress nucleotide->genotoxic_stress apoptosis Apoptosis ATP_depletion->apoptosis Energy Crisis p21 Upregulation of CDKN1A (p21) genotoxic_stress->p21 p21->apoptosis Contributes to

Caption: Known signaling pathway for Kinetin Riboside cytotoxicity.

Conclusion and Future Directions

While direct experimental data on the antiproliferative effects of this compound is currently lacking, its structural analogy to potent cytotoxic agents like Kinetin Riboside makes it a high-priority candidate for investigation. The experimental framework detailed in this guide provides a robust and logical pathway for its evaluation. By employing a diverse cancer cell line panel and a combination of viability and mechanistic assays, researchers can effectively determine its efficacy and mechanism of action relative to established N6-substituted purines.

Should this compound demonstrate significant and selective antiproliferative activity, further studies, including in vivo xenograft models, would be warranted to establish its potential as a novel therapeutic agent. This comparative approach ensures that new candidates are rigorously vetted against existing compounds, accelerating the identification of truly promising molecules for cancer therapy.

References

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 3-Prop-2-enylpurin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher, every stage of the experimental lifecycle demands precision and foresight, and the final step—disposal—is no exception. The responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Prop-2-enylpurin-6-amine (also known as N6-allyladenine), a modified purine base frequently utilized in biochemical and pharmaceutical research.

The Foundational Principle: Hazard Identification and Waste Classification

The first and most critical step in any disposal protocol is the accurate classification of the waste. Based on its chemical structure, this compound waste should be presumed hazardous. This classification encompasses all materials that have come into contact with the compound, including:

  • Unused or expired pure compound.

  • Solutions containing the compound.

  • Contaminated personal protective equipment (PPE) such as gloves and lab coats.

  • Glassware, plasticware, and other lab consumables (e.g., pipette tips, weighing boats).

  • Spill cleanup materials.

Under guidelines from regulatory bodies like the U.S. Environmental Protection Agency (EPA), a chemical waste may be classified as hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity, or if it is specifically "listed".[1][2] For a research chemical of unknown toxicity, it is prudent to manage it as a toxic waste.

Table 1: Key Disposal Parameters for this compound

ParameterGuidelineRationale
Waste Classification Hazardous Chemical WasteAssumed toxicity based on its nature as a purine analogue.
Primary Hazard Potential Toxicity/Biological ActivityPurine analogues can interfere with cellular processes.
Secondary Hazard Dependent on SolventIf dissolved, the solvent's hazards (e.g., flammability) must also be considered.
Container Type Leak-proof, chemically compatible, with a secure screw-cap.To prevent leakage and environmental contamination.[3]
Disposal Method Incineration by a licensed hazardous waste facility.Ensures complete destruction of the potentially bioactive compound.[4]

Step-by-Step Disposal Protocol

This protocol is designed to ensure the safe and compliant disposal of this compound waste from the point of generation to its final removal from the laboratory.

Step 1: Segregation at the Source

Proper segregation is fundamental to safe waste management.[5]

  • Dedicate Waste Containers: Establish separate, clearly labeled waste containers for solid and liquid waste contaminated with this compound.

  • Avoid Mixing: Do not mix this waste stream with other chemical wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Incompatible chemicals can react violently or produce toxic gases.[3]

  • Separate Sharps: All contaminated sharps, such as needles or broken glass, must be placed in a designated, puncture-proof sharps container.[5]

Step 2: Waste Collection and Containment

The integrity of the waste container is paramount to preventing spills and exposure.

  • Select Appropriate Containers:

    • Solid Waste: Use a sturdy, leak-proof container with a polyethylene liner.

    • Liquid Waste: Use a chemically resistant bottle (e.g., high-density polyethylene or glass, depending on the solvent) with a secure, screw-top cap.[3] Ensure the container material is compatible with the solvent used.

  • Keep Containers Closed: Waste containers must be kept tightly sealed except when adding waste.[6][7] This minimizes the release of vapors and prevents spills.

  • Headspace: Do not overfill liquid waste containers. Leave at least 10% headspace to allow for vapor expansion.[3]

Step 3: Proper Labeling

Accurate labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.

  • Attach a Hazardous Waste Tag: As soon as waste is first added to the container, affix a hazardous waste tag provided by your institution's EHS department.

  • Complete Information: Fill out the tag completely and legibly, including:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • List all components of any mixture, including solvents, and their approximate percentages.

    • The date accumulation started.

    • The specific hazards (e.g., "Toxic").

    • The name of the principal investigator and the laboratory location.

Step 4: Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored safely at or near the point of generation.[6]

  • Designate an SAA: Store the labeled waste containers in a designated Satellite Accumulation Area within your laboratory. This area should be under the control of the laboratory personnel.

  • Secondary Containment: Place waste containers in a secondary containment bin or tray that can hold the entire volume of the largest container in case of a leak.

  • Location: The SAA should be away from general lab traffic and sources of ignition or heat.

Disposal_Workflow cluster_0 Step 1: Generation & Segregation cluster_1 Step 2: Containment & Labeling cluster_2 Step 3: Accumulation & Storage cluster_3 Step 4: Final Disposal A Waste Generation (Solid & Liquid) B Segregate into Dedicated Waste Containers A->B C Use Leak-Proof, Compatible Containers B->C D Label with 'Hazardous Waste' & Full Chemical Name C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Use Secondary Containment E->F G Request Pickup by EHS or Certified Contractor F->G H Transport to Licensed Hazardous Waste Facility G->H I Final Disposition (e.g., Incineration) H->I

Caption: Workflow for the safe disposal of this compound.

Step 5: Arranging for Disposal

The final disposal of hazardous waste must be conducted by trained professionals.

  • Contact EHS: Once a waste container is full, or before it has been in accumulation for the maximum time allowed by your institution (often one year), contact your EHS department to schedule a pickup.[6]

  • Do Not Use Drains or Regular Trash: Under no circumstances should this compound or materials contaminated with it be disposed of down the sink or in the regular trash.[4][8] This can lead to environmental contamination and is a regulatory violation.

  • Professional Disposal: The EHS department will arrange for a licensed hazardous waste contractor to transport the waste for final disposal, which is typically high-temperature incineration for compounds of this nature.[4]

Emergency Procedures: Spill and Exposure Management

In Case of a Spill:

  • Alert Personnel: Immediately alert others in the area.

  • Evacuate: If the spill is large or involves a volatile solvent, evacuate the immediate area.

  • Personal Protective Equipment: Before attempting cleanup of a small spill, don appropriate PPE, including a lab coat, safety goggles, and two pairs of chemically resistant gloves.

  • Containment: Absorb the spill with a chemical spill kit absorbent.

  • Cleanup: Collect the absorbent material using non-sparking tools and place it in a sealed container for disposal as hazardous waste.

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials for hazardous waste disposal.

In Case of Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[9]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[10]

  • Ingestion or Inhalation: Move to fresh air. Do not induce vomiting.[10]

In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet for any solvent or other chemical involved.

By adhering to this comprehensive disposal guide, researchers can ensure that their work with this compound is conducted safely and responsibly from the beginning of the experiment to the very end of the waste lifecycle. This commitment to safety and environmental compliance is integral to the advancement of science.

References

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  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations.
  • Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste.
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Navigating the Unknown: A Practical Safety Guide for Handling 3-Prop-2-enylpurin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: As researchers and drug development professionals, we often encounter novel molecules with incomplete safety profiles. 3-Prop-2-enylpurin-6-amine, also known as N3-allyladenine, is one such compound. The absence of a specific Safety Data Sheet (SDS) necessitates a cautious and well-informed approach to its handling. This guide is structured to provide essential safety and logistical information by synthesizing data from structurally related compounds and established laboratory safety protocols. Our primary goal is to empower you to work safely, building a foundation of trust through procedural clarity and scientific rationale.

Hazard Assessment: A Tale of Two Moieties

This compound is a derivative of adenine, a naturally occurring purine base. While adenine itself has a relatively low toxicity profile, the introduction of an N-allyl group significantly alters the molecule's potential reactivity and toxicological properties. Therefore, a comprehensive hazard assessment must consider both the purine core and the reactive allyl group.

The Purine Core (Adenine):

  • Adenine is generally considered to be of low toxicity. However, it can be harmful if swallowed in large quantities.[1]

  • As a powder, it can cause irritation to the respiratory tract upon inhalation.[1]

The Allyl Group (Allylamine as a proxy):

  • The allyl group is a known reactive moiety. Allylamine, a simple molecule containing an allyl group attached to an amine, is classified as a flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled.[2][3]

  • It is corrosive and can cause severe skin burns and eye damage.[2][4]

  • The toxicity of allyl compounds is often mediated by their metabolism in the body to reactive intermediates like acrolein, which is a potent cellular toxin.

Given the presence of the allyl group, it is prudent to treat this compound as a potentially hazardous substance with the potential to be a skin and eye irritant, and possibly toxic upon ingestion or inhalation.

Inferred Hazard Profile for this compound

HazardAdenine (Purine Core)Allylamine (Allyl Group Proxy)Inferred Potential Hazard for this compound
Acute Oral Toxicity Harmful if swallowed in large quantities[1]Toxic if swallowed[2][3]Potentially toxic if swallowed.
Skin Corrosion/Irritation Not classified as a skin irritantCauses severe skin burns[2][4]Potential for skin irritation or burns. May cause allergic skin reaction.
Eye Damage/Irritation May cause eye irritationCauses serious eye damage[2][4]Potential for serious eye irritation or damage.
Inhalation Toxicity May cause respiratory tract irritation[1]Fatal if inhaledPotential for respiratory tract irritation. Inhalation of dust should be avoided.

Personal Protective Equipment (PPE): Your First Line of Defense

Due to the unknown specific hazards of this compound, a robust PPE protocol is mandatory. The following recommendations are based on a conservative approach, prioritizing maximum protection.[5]

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes of solutions and airborne powder.
Hand Protection Nitrile gloves.Provides a barrier against skin contact. Gloves should be inspected before use and changed frequently, especially if contact with the substance is suspected.[5]
Body Protection A fully buttoned laboratory coat.Protects skin and personal clothing from contamination.[5]
Respiratory Protection A NIOSH-approved respirator (e.g., N95) is recommended when handling the powder outside of a certified chemical fume hood.Minimizes the risk of inhaling the powder.
PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 Lab Coat Don2 Respirator (if needed) Don1->Don2 Don3 Eye Protection Don2->Don3 Don4 Gloves Don3->Don4 Doff1 Gloves Doff2 Lab Coat Doff1->Doff2 Doff3 Eye Protection Doff2->Doff3 Doff4 Respirator Doff3->Doff4 Waste_Disposal Start Generate Waste (Solid or Liquid) Solid Contaminated Solid Waste (e.g., gloves, tubes) Start->Solid Liquid Liquid Waste (solutions) Start->Liquid Solid_Container Seal in Labeled Hazardous Waste Bag Solid->Solid_Container Liquid_Container Collect in Labeled Waste Bottle Liquid->Liquid_Container Segregate Segregate Waste Streams (if necessary) Solid_Container->Segregate Liquid_Container->Segregate Storage Store in Designated Hazardous Waste Area Segregate->Storage Disposal Arrange for Pickup by EH&S or Licensed Contractor Storage->Disposal

Caption: Workflow for Hazardous Chemical Waste Disposal.

Emergency Procedures: Be Prepared

Spills:

  • Solid Spill: In case of a solid spill, wear appropriate PPE. Carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. [5]* Liquid Spill: For a liquid spill, absorb with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. [5] Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.